molecular formula C37H66O5 B3026223 1-Palmitoyl-3-Linolenoyl-rac-glycerol

1-Palmitoyl-3-Linolenoyl-rac-glycerol

Numéro de catalogue: B3026223
Poids moléculaire: 590.9 g/mol
Clé InChI: MYAYLXFSVQLRHH-SVNQLWEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Palmitoyl-3-linolenoyl-rac-glycerol is a diacylglycerol containing palmitic acid and α-linolenic acid at the sn-1 and sn-3 positions, respectively. It has been found in the peel and pulp of unripe Dwarf Cavendish bananas.>

Propriétés

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAYLXFSVQLRHH-SVNQLWEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 1-Palmitoyl-3-Linolenoyl-rac-glycerol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, potential biological roles, and generalized experimental protocols for its study.

Chemical Structure and Properties

This compound is a diacylglycerol (DAG) molecule, which plays a crucial role as a second messenger in various cellular signaling pathways. It consists of a glycerol (B35011) backbone with a palmitic acid molecule esterified at the sn-1 position and an α-linolenic acid molecule at the sn-3 position. The term "rac-" indicates that it is a racemic mixture of the two possible enantiomers at the sn-2 position of the glycerol backbone. This particular diacylglycerol has been identified in the peel and pulp of unripe Dwarf Cavendish bananas[1].

Physicochemical Data

A summary of the known quantitative data for this compound is presented in Table 1. It is important to note that comprehensive experimental data for this specific molecule is limited in publicly available literature.

PropertyValueSource
CAS Number 126281-90-1[1]
Molecular Formula C37H66O5[1]
Molecular Weight 590.9 g/mol [1]
Physical Form Solid[1]
Solubility DMF: 20 mg/mlDMSO: 7 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 250 µg/ml[1]
SMILES String OC(COC(CCCCCCC/C=C\C/C=C\C/C=C\CC)=O)COC(CCCCCCCCCCCCCCC)=O[1]
InChI Key MYAYLXFSVQLRHH-SVNQLWEDSA-N[1]

Biological Significance and Signaling Pathways

As a diacylglycerol, this compound is anticipated to function as a crucial signaling molecule within the cell. Diacylglycerols are key activators of Protein Kinase C (PKC) isoforms, which are involved in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and insulin (B600854) signaling[2][3][4].

The canonical signaling pathway involving diacylglycerols begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating DAG and inositol (B14025) trisphosphate (IP3). DAG remains in the plasma membrane and recruits and activates PKC. This activation leads to the phosphorylation of a wide range of downstream protein targets, initiating a cascade of cellular responses[2][3].

The following diagram illustrates the general Diacylglycerol-Protein Kinase C signaling pathway.

DAG_PKC_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 dag This compound (DAG) pip2->dag Hydrolyzes to ip3 IP3 pip2->ip3 Hydrolyzes to pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates downstream_proteins Downstream Proteins pkc->downstream_proteins Phosphorylates cellular_response Cellular Response downstream_proteins->cellular_response Leads to

General Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway.

Experimental Protocols

Representative Synthesis of 1,3-Diacylglycerols

The synthesis of a specific 1,3-diacylglycerol like this compound can be approached through enzymatic or chemical methods. Enzymatic synthesis is often preferred for its regioselectivity and milder reaction conditions.

Enzymatic Esterification (Generalized Protocol):

  • Reactants: Glycerol, palmitic acid, and α-linolenic acid. A 1,3-regiospecific lipase (B570770) (e.g., from Rhizomucor miehei) is used as a catalyst.

  • Reaction Medium: A solvent-free system or a system with a suitable organic solvent (e.g., hexane) can be employed.

  • Procedure: a. Combine glycerol and the fatty acids in a reaction vessel. b. Add the immobilized lipase to the mixture. c. The reaction is typically carried out under vacuum to remove water produced during esterification, which drives the reaction towards product formation. d. Maintain the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering out the enzyme.

The following diagram outlines a general workflow for the enzymatic synthesis and purification of a 1,3-diacylglycerol.

Synthesis_Workflow reactants Glycerol + Palmitic Acid + α-Linolenic Acid + Lipase reaction Enzymatic Esterification (Vacuum, Controlled Temperature) reactants->reaction filtration Filtration to Remove Enzyme reaction->filtration crude_product Crude Product Mixture (DAG, MAG, TAG, FFA) filtration->crude_product purification Purification (Column Chromatography) crude_product->purification pure_dag Pure this compound purification->pure_dag analysis Analysis (TLC, GC, NMR, MS) pure_dag->analysis

General workflow for the synthesis and purification of a 1,3-diacylglycerol.
Purification of 1,3-Diacylglycerols

The crude product from the synthesis will be a mixture of mono-, di-, and triacylglycerols, as well as unreacted free fatty acids. Purification is typically achieved using chromatographic techniques.

Column Chromatography (Generalized Protocol):

  • Stationary Phase: Silica (B1680970) gel is commonly used.

  • Mobile Phase: A gradient of non-polar to polar solvents is employed. A typical solvent system would start with hexane (B92381) or a hexane/diethyl ether mixture with a low percentage of diethyl ether, gradually increasing the polarity by increasing the diethyl ether and then adding methanol (B129727) to elute the more polar components.

  • Procedure: a. Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane). b. Load the sample onto a silica gel column pre-equilibrated with the starting mobile phase. c. Elute the column with the solvent gradient. Triacylglycerols will elute first, followed by diacylglycerols, and then monoacylglycerols and free fatty acids. d. Collect fractions and analyze them by TLC to identify the fractions containing the desired 1,3-diacylglycerol. e. Pool the pure fractions and evaporate the solvent under reduced pressure.

Analysis of 1,3-Diacylglycerols

The purity and structure of the synthesized this compound can be confirmed by various analytical techniques.

  • Thin Layer Chromatography (TLC): A rapid method to monitor the reaction and the purity of fractions. A common developing solvent system is hexane:diethyl ether:acetic acid (e.g., 70:30:1 v/v/v). The spots can be visualized by staining with iodine vapor or a phosphomolybdic acid solution.

  • Gas Chromatography (GC): Used to determine the fatty acid composition of the diacylglycerol after transesterification to fatty acid methyl esters (FAMEs).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acyl chains. The signals for the protons on the sn-1 and sn-3 positions of the glycerol backbone will be characteristic for a 1,3-diacylglycerol.

    • ¹³C NMR: Gives detailed information about the carbon skeleton, including the carbonyl carbons of the ester bonds and the carbons of the glycerol backbone and fatty acyl chains.

  • Mass Spectrometry (MS): Used to determine the molecular weight and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for lipids.

Conclusion

This compound is a specific diacylglycerol with potential significance in cellular signaling. While detailed experimental data and specific biological studies on this molecule are currently limited, this guide provides a foundational understanding of its chemical nature and expected biological function based on the well-established roles of diacylglycerols. The generalized experimental protocols offered here can serve as a starting point for researchers aiming to synthesize and study this and other similar diacylglycerol molecules. Further research is warranted to fully elucidate the specific roles of this compound in biological systems.

References

An In-depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol: Physical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Palmitoyl-3-Linolenoyl-rac-glycerol. It also delves into the broader biological context of diacylglycerols (DAGs) as signaling molecules and outlines relevant experimental methodologies for their characterization.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 126281-90-1Not explicitly cited
Molecular Formula C37H66O5Not explicitly cited
Molecular Weight 590.9 g/mol Not explicitly cited
Physical State Solid[1]
Solubility DMF: 20 mg/mlDMSO: 7 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 250 µg/mlNot explicitly cited

Note: Specific values for melting point, boiling point, and density for this compound are not available in the reviewed literature. Generally, the melting point of 1,3-diacylglycerols is about 10°C higher than that of triacylglycerols with the same fatty acid composition[2].

Experimental Protocols

The characterization of diacylglycerols like this compound involves a variety of analytical techniques. Below are generalized protocols for key experimental procedures.

Determination of Melting Point (General Protocol for Lipids)

The melting point of lipids can be determined using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.

Experimental Workflow for DSC Analysis

G prep Sample Preparation: Accurately weigh 5-10 mg of the lipid sample into an aluminum DSC pan and seal. cal Instrument Calibration: Calibrate the DSC instrument with known standards (e.g., indium). prep->cal prog Temperature Program: 1. Equilibrate at a starting temperature (e.g., 25°C). 2. Ramp up the temperature at a controlled rate (e.g., 5°C/min) to a final temperature above the expected melting range. 3. Hold at the final temperature. cal->prog acq Data Acquisition: Record the heat flow as a function of temperature. prog->acq ana Data Analysis: Determine the onset, peak, and endset temperatures of the melting transition. acq->ana

A typical workflow for determining the melting point of a lipid sample using DSC.
Analysis by Thin-Layer Chromatography (TLC)

TLC is a common method for the separation and qualitative analysis of lipid mixtures.

Experimental Workflow for TLC Analysis of Diacylglycerols

G spot Spotting: Apply a small amount of the dissolved lipid sample and standards to a silica (B1680970) gel TLC plate. dev Development: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid). spot->dev vis Visualization: After the solvent front reaches the top, remove the plate, dry it, and visualize the spots (e.g., using iodine vapor or a charring reagent). dev->vis calc Rf Calculation: Calculate the Retention Factor (Rf) for each spot and compare with standards for identification. vis->calc

Workflow for the separation and identification of diacylglycerols using TLC.
Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of individual diacylglycerol species.

Experimental Workflow for HPLC-MS Analysis of Diacylglycerols

G extract Lipid Extraction: Extract total lipids from the sample using a suitable solvent system. separate HPLC Separation: Inject the lipid extract into an HPLC system equipped with a suitable column (e.g., C18) to separate different lipid species. extract->separate ionize Ionization: Introduce the eluent from the HPLC into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). separate->ionize detect Mass Detection: Detect and record the mass-to-charge ratio (m/z) of the ionized lipid molecules. ionize->detect quant Quantification: Identify and quantify specific diacylglycerol species based on their retention times and mass spectra. detect->quant

A generalized workflow for the quantitative analysis of diacylglycerols by HPLC-MS.

Biological Context: Diacylglycerol Signaling Pathways

Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways. They are primarily known for their role in activating Protein Kinase C (PKC) isoforms. The generation of DAG at the cell membrane initiates a cascade of downstream events that regulate numerous cellular processes. While specific studies on this compound are limited, the general DAG signaling pathway provides a framework for its potential biological functions.

The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger calcium release, DAG remains in the plasma membrane where it recruits and activates conventional and novel isoforms of PKC. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (e.g., this compound) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKC dag->pkc_inactive Recruits pkc_active Active PKC pkc_inactive->pkc_active Activation downstream Downstream Targets pkc_active->downstream Phosphorylates er Endoplasmic Reticulum ip3->er Binds to receptor ca2 Ca2+ er->ca2 Releases ca2->pkc_inactive Binds to (for cPKC) response Cellular Response downstream->response

General overview of the Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

A study on a structurally related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has demonstrated its immunomodulatory effects, including the attenuation of atypical Protein Kinase C (PKC) activation[3]. This suggests that the specific fatty acid composition of diacylglycerols can influence their signaling properties.

Conclusion

References

In-Depth Technical Guide: 1-Palmitoyl-3-Linolenoyl-rac-glycerol (CAS Number 126281-90-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific diacylglycerol (DAG) with the CAS number 126281-90-1. Diacylglycerols are critical lipid second messengers involved in a multitude of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC). This document consolidates the available physicochemical data, outlines plausible methodologies for its synthesis and purification based on established enzymatic and chromatographic techniques, and discusses its potential, yet currently underexplored, biological significance. While specific experimental data on the biological activities of this compound is limited in publicly accessible literature, this guide extrapolates potential functions based on the known roles of its constituent fatty acids—palmitic acid and α-linolenic acid—and the general mechanisms of 1,3-diacylglycerols. Detailed experimental protocols for the analysis of diacylglycerols are also provided to facilitate further research into this molecule.

Introduction

This compound is a diacylglycerol composed of a glycerol (B35011) backbone esterified with palmitic acid at the sn-1 position and α-linolenic acid at the sn-3 position. As a 1,3-diacylglycerol, it is a structural isomer of the more commonly studied 1,2-diacylglycerols. The presence of both a saturated fatty acid (palmitic acid) and a polyunsaturated fatty acid (α-linolenic acid) suggests unique physicochemical properties and potential biological activities.

Diacylglycerols are key players in lipid-mediated cell signaling. Their primary role is the activation of various isoforms of Protein Kinase C (PKC), which in turn phosphorylate a wide range of protein substrates, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation. The specific fatty acid composition of a DAG molecule can influence its affinity for different PKC isoforms and its overall impact on cellular function. This guide aims to provide a foundational resource for researchers interested in exploring the specific roles of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 126281-90-1N/A
Molecular Formula C₃₇H₆₆O₅[1]
Molecular Weight 590.9 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 250 µg/ml[1]
Storage -20°CN/A
Synonyms 16:0/0:0/18:3-DG, DG(16:0/0:0/18:3), 1-Palmitin-3-Linolenin, 1-Palmitoyl-3-α-Linolenoyl-rac-glycerol[1]

Synthesis and Purification

Proposed Enzymatic Synthesis

Principle: The synthesis can be achieved through the direct esterification of glycerol with palmitic acid and α-linolenic acid using a sn-1,3 specific lipase (B570770) in a solvent-free system under vacuum to drive the reaction towards product formation.

Experimental Protocol:

  • Reactant Preparation: Combine glycerol, palmitic acid, and α-linolenic acid in a molar ratio of 1:1:1 in a reaction vessel.

  • Enzyme Addition: Add a sn-1,3 specific immobilized lipase, such as Lipozyme RM IM or Novozym 435, at a concentration of 5-10% (w/w) of the total reactants.

  • Reaction Conditions: Heat the mixture to a temperature optimal for the chosen lipase (typically 50-60°C) with constant stirring. Apply a vacuum to remove the water produced during the esterification reaction, thereby shifting the equilibrium towards the synthesis of the diacylglycerol.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Termination: Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme.

Purification

The crude reaction mixture will contain unreacted starting materials, monoglycerides, and potentially some triacylglycerols. A two-step purification process is proposed.

Experimental Protocol:

  • Crystallization: Dissolve the crude product in a minimal amount of a non-polar solvent like hexane (B92381) at an elevated temperature. Cool the solution to a low temperature (e.g., -20°C) to selectively crystallize the 1,3-diacylglycerol, leaving most of the mono- and triacylglycerols in the solution.

  • Silica (B1680970) Gel Chromatography: For higher purity, the crystallized product can be further purified using silica gel column chromatography.

    • Column Preparation: Pack a glass column with silica gel 60 in a non-polar solvent system (e.g., hexane:diethyl ether, 90:10 v/v).

    • Sample Loading: Dissolve the crystallized product in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of diethyl ether). Collect fractions and analyze them by TLC to identify those containing the pure this compound.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Synthesis_and_Purification_Workflow Reactants Glycerol, Palmitic Acid, α-Linolenic Acid Reaction Enzymatic Esterification (Vacuum, 50-60°C) Reactants->Reaction Enzyme sn-1,3 Lipase (e.g., Lipozyme RM IM) Enzyme->Reaction Crude_Product Crude Product (DAG, MAG, TAG, FFA) Reaction->Crude_Product Crystallization Low-Temperature Crystallization (Hexane, -20°C) Crude_Product->Crystallization Purified_Crystals Partially Purified DAG Crystals Crystallization->Purified_Crystals Chromatography Silica Gel Chromatography Purified_Crystals->Chromatography Final_Product Pure 1-Palmitoyl-3- Linolenoyl-rac-glycerol Chromatography->Final_Product

Caption: Workflow for the proposed synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively documented. However, based on the general understanding of diacylglycerols and the known effects of its constituent fatty acids, several potential areas of biological significance can be inferred.

Activation of Protein Kinase C (PKC)

As a diacylglycerol, this compound is expected to be a potent activator of conventional and novel PKC isoforms. The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the cell membrane and activates its kinase activity.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLCG PLCγ PIP2 PIP2 PLCG->PIP2 hydrolyzes DAG 1-Palmitoyl-3-Linolenoyl- rac-glycerol PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC Substrate Protein Substrate PKC_active->Substrate phosphorylates PKC_inactive->PKC_active Phospho_Substrate Phosphorylated Protein Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (Proliferation, etc.) Phospho_Substrate->Cellular_Response Receptor Receptor Tyrosine Kinase (RTK) Receptor->PLCG activates Ligand Growth Factor Ligand->Receptor

Caption: General signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol.

The unique combination of palmitic acid and α-linolenic acid may confer selectivity for certain PKC isoforms, leading to specific downstream signaling events. Further research is required to elucidate these specific interactions.

Potential Effects of Constituent Fatty Acids
  • Palmitic Acid: A common saturated fatty acid that can have pro-inflammatory effects and has been implicated in the development of metabolic diseases when in excess.

  • α-Linolenic Acid (ALA): An essential omega-3 polyunsaturated fatty acid known for its anti-inflammatory properties and its role as a precursor to other important omega-3 fatty acids like EPA and DHA.

The presence of both fatty acids in one molecule could result in complex biological effects, potentially modulating inflammatory pathways and lipid metabolism in unique ways.

Experimental Protocols for Analysis

Quantification by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual diacylglycerol species.

Experimental Protocol:

  • Lipid Extraction: Extract total lipids from the sample (e.g., cells, tissues) using a modified Bligh-Dyer method with chloroform (B151607) and methanol.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated diacylglycerol) to the sample prior to extraction for accurate quantification.

  • Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography with a C18 column. Use a gradient elution with solvents such as acetonitrile (B52724) and isopropanol (B130326) containing an additive like ammonium (B1175870) formate.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Quantify the amount of the target molecule by comparing the peak area of its specific transition to that of the internal standard.

LC_MS_Workflow Sample Biological Sample Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction LC LC Separation (C18 column) Extraction->LC MSMS Tandem MS Detection (ESI+) LC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: A simplified workflow for the quantification of diacylglycerols by LC-MS/MS.

Structural Analysis by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized or isolated this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a purified sample of the diacylglycerol in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum to identify the signals corresponding to the glycerol backbone protons, the acyl chain protons, and the protons of the double bonds in the linolenoyl chain.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the signals for the carbonyl carbons of the ester linkages, the glycerol backbone carbons, and the carbons of the fatty acyl chains. The chemical shifts of the carbonyl and glycerol carbons can help confirm the sn-1,3 substitution pattern.

  • 2D NMR: Employ two-dimensional NMR techniques, such as COSY and HSQC, to establish the connectivity between protons and carbons and confirm the complete structure of the molecule.

Applications in Research and Drug Development

Given its structure, this compound could serve as a valuable tool for:

  • Studying PKC Isoform Specificity: Investigating how the unique fatty acid composition influences the activation of different PKC isoforms.

  • Modulating Inflammatory Responses: Exploring the potential anti-inflammatory or pro-inflammatory effects arising from the combination of palmitic and α-linolenic acids.

  • Investigating Lipid Metabolism: Using it as a substrate to study the enzymes involved in diacylglycerol metabolism.

  • Drug Discovery: Serving as a lead compound or a tool to probe signaling pathways relevant to diseases such as cancer, metabolic syndrome, and inflammatory disorders.

Safety and Handling

Currently, there is no specific safety and toxicity data available for this compound. As with any chemical compound, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a diacylglycerol with a unique fatty acid composition that suggests potentially interesting and complex biological activities. While specific research on this molecule is currently limited, this technical guide provides a solid foundation for future investigations by outlining its physicochemical properties, proposing robust synthesis and purification strategies, and detailing relevant analytical protocols. Further research is warranted to fully elucidate its role in cell signaling and its potential as a therapeutic agent or a tool for drug discovery.

Disclaimer: This document is intended for research and informational purposes only. The proposed experimental protocols are based on established methodologies for similar compounds and may require optimization. Always consult relevant safety data sheets (SDS) before handling any chemical substances.

References

Unveiling 1-Palmitoyl-3-Linolenoyl-rac-glycerol in Bananas: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, quantification, and potential biological significance of 1-Palmitoyl-3-Linolenoyl-rac-glycerol in bananas has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the current knowledge, including experimental protocols and potential signaling pathways, to facilitate further investigation into this specific diacylglycerol.

Introduction

Recent lipidomic analyses have identified the presence of this compound, a specific diacylglycerol (DAG), in the peel and pulp of unripe Dwarf Cavendish bananas.[1][2][3] Diacylglycerols are crucial intermediates in lipid metabolism and are recognized as important signaling molecules in various cellular processes in plants. While the precise role of this compound in bananas is yet to be fully elucidated, its discovery opens new avenues for research into fruit ripening, lipid metabolism, and the potential bioactivity of banana-derived compounds. This guide summarizes the existing data, provides detailed experimental methodologies, and explores potential signaling pathways involving this molecule.

Quantitative Data

While specific quantitative data for this compound in bananas is not yet available in the literature, the foundational study by Oliveira et al. (2008) provides a basis for estimation. The study reports the total diacylglycerol content in the lipophilic extracts of unripe banana peel.

Table 1: Concentration of Total Diacylglycerols in Unripe 'Dwarf Cavendish' Banana Peel

ComponentConcentration Range (mg/kg of dry weight)
Total Diacylglycerols119 - 878

Data sourced from Oliveira, L., Freire, C.S., Silvestre, A.J., et al. (2008). Lipophilic extracts from banana fruit residues: a source of valuable phytosterols. J. Agric. Food Chem. 56(20), 9520-9524.

Experimental Protocols

The identification and quantification of this compound in bananas necessitate a multi-step experimental approach involving lipid extraction, purification, and analysis. The following protocols are adapted from established methods for lipid analysis in plant tissues.

Lipid Extraction from Banana Tissue

This protocol outlines the extraction of total lipids from banana peel or pulp.

Materials:

  • Banana tissue (peel or pulp), freeze-dried and powdered

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenization: Homogenize 10 g of powdered banana tissue with 100 mL of a chloroform:methanol (2:1, v/v) mixture for 2 minutes.

  • Filtration: Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper to remove solid residues.

  • Phase Separation: Transfer the filtrate to a separation funnel and add 20 mL of 0.9% NaCl solution. Shake vigorously and allow the layers to separate.

  • Collection: Collect the lower chloroform phase, which contains the lipids.

  • Drying: Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate the solvent using a rotary evaporator at 40°C.

  • Storage: Store the resulting lipid extract at -20°C under a nitrogen atmosphere until further analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of diacylglycerols and their subsequent analysis by GC-MS.

Materials:

  • Total lipid extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270)

  • Internal standard (e.g., d5-Tripalmitin)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: To 1 mg of the lipid extract, add 100 µL of pyridine and 100 µL of MSTFA. Add a known amount of the internal standard.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes to convert the diacylglycerols to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Injector Temperature: 280°C

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 320°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detection: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 50 to 800.

  • Identification and Quantification: Identify the TMS ether of this compound based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the identification and quantification of this compound in bananas.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Banana_Tissue Banana Tissue (Peel/Pulp) Freeze_Drying Freeze-Drying Banana_Tissue->Freeze_Drying Grinding Grinding to Powder Freeze_Drying->Grinding Homogenization Homogenization in Chloroform:Methanol Grinding->Homogenization Filtration Filtration Homogenization->Filtration Phase_Separation Phase Separation Filtration->Phase_Separation Solvent_Evaporation Solvent Evaporation Phase_Separation->Solvent_Evaporation Derivatization Derivatization (TMS Ethers) Solvent_Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Result Quantified this compound Data_Analysis->Result

Caption: Experimental workflow for the analysis of this compound.

Potential Signaling Pathway

Diacylglycerol is a key second messenger in plant signaling, primarily generated through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). The following diagram depicts a plausible signaling pathway involving this compound in response to an external stimulus.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus External Stimulus (e.g., Hormone, Stress) Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1-Palmitoyl-3-Linolenoyl- rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) or other C1-domain proteins DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Ca_Release->Downstream_Targets Modulates Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Downstream_Targets->Cellular_Response

Caption: Hypothetical diacylglycerol signaling pathway in banana cells.

Conclusion and Future Directions

The identification of this compound in bananas provides a new target for research into the biochemistry and physiological processes of this globally important fruit. Future research should focus on:

  • Accurate Quantification: Determining the precise concentration of this diacylglycerol in different banana varieties and at various stages of ripening.

  • Functional Characterization: Elucidating the specific role of this compound in signaling pathways related to fruit development, ripening, and stress responses.

  • Bioactivity Screening: Investigating the potential pharmacological or nutraceutical properties of this compound.

This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into the significance of this compound in bananas.

References

The Function of 1,3-Diacylglycerols in Cellular Signaling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are critical lipid molecules that function as metabolic intermediates and key second messengers in a multitude of cellular signaling pathways. A crucial distinction exists between the two primary positional isomers, 1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG), based on the esterification of fatty acids to the glycerol (B35011) backbone. While 1,2-DAG is a well-established and potent activator of canonical signaling cascades, particularly those mediated by protein kinase C (PKC), 1,3-DAG is predominantly recognized as a metabolic intermediate with a limited direct role in cellular signaling. This technical guide provides a comprehensive overview of the function of 1,3-DAG, focusing on its metabolic pathways, its contrasting role to 1,2-DAG in signaling, potential non-canonical functions, and its relevance in disease and drug development. Detailed experimental protocols for the differentiation and quantification of these isomers are also presented to aid researchers in their investigations.

Differentiating 1,3-DAG and 1,2-DAG: A Tale of Two Isomers

The distinct biological functions of 1,2-DAG and 1,3-DAG are dictated by their stereochemistry.[1] In 1,2-diacylglycerol, fatty acids are esterified at the sn-1 and sn-2 positions of the glycerol backbone, creating a chiral center at the sn-2 position. This specific arrangement is essential for its role as a second messenger. In contrast, 1,3-diacylglycerol has fatty acids at the sn-1 and sn-3 positions. If the fatty acids at these positions are identical, the 1,3-DAG molecule is achiral.[2] This structural difference is the primary reason for their divergent roles in cellular processes.

The Core Function of 1,3-Diacylglycerol: A Metabolic Intermediate

The principal role of 1,3-diacylglycerol in the cell is as a metabolic intermediate in the synthesis and degradation of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.[1]

Metabolic Pathways of 1,3-Diacylglycerol

1,3-DAG is primarily generated through the hydrolysis of triacylglycerols by certain lipases.[1] It can also arise from the chemical isomerization of 1,2-DAG.[3] Once formed, 1,3-DAG can be further metabolized. For instance, it can be acylated to form TAGs or hydrolyzed to monoacylglycerol and a free fatty acid.

cluster_synthesis Synthesis cluster_degradation Degradation/Metabolism TAG Triacylglycerol (TAG) Lipase Lipase TAG->Lipase DAG_1_3 1,3-Diacylglycerol DGAT Diacylglycerol acyltransferase (DGAT) DAG_1_3->DGAT Lipase2 Lipase DAG_1_3->Lipase2 DAG_1_2 1,2-Diacylglycerol Isomerization Isomerization DAG_1_2->Isomerization MAG Monoacylglycerol MGAT Monoacylglycerol acyltransferase (MGAT) MAG->MGAT MAG->Lipase2 FFA Free Fatty Acid Glycerol Glycerol PLC Phospholipase C (PLC) PLC->DAG_1_2 Lipase->DAG_1_3 DGAT->TAG MGAT->DAG_1_2 Lipase2->MAG Lipase2->Glycerol Isomerization->DAG_1_3 PIP2 PIP2 PIP2->PLC

Metabolic pathways involving 1,3-diacylglycerol.

Contrasting Role in Cellular Signaling: The Inactive Isomer

The most significant functional distinction between 1,2-DAG and 1,3-DAG lies in their ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that are central to many signal transduction cascades regulating cell growth, differentiation, and apoptosis.[1]

  • 1,2-Diacylglycerol (1,2-DAG): The Signaling Mediator Generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), 1,2-DAG acts as a canonical second messenger.[1] Its specific stereochemistry allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1]

  • 1,3-Diacylglycerol (1,3-DAG): The Inactive Counterpart In stark contrast, 1,3-diacylglycerol is not a physiological activator of PKC.[1] Its structure does not permit effective binding to the C1 domain of PKC and other canonical DAG effectors like RasGRPs.[4] Consequently, 1,3-DAG does not participate in these signal transduction pathways and is often used as a negative control in experimental studies of PKC activation.[5]

Quantitative Comparison of Isomer Activity

Quantitative data on the interaction of 1,3-DAG with signaling proteins is limited, primarily because it is considered biologically inactive in this context.[1] However, the available information clearly demonstrates the disparity in the signaling capabilities of the two isomers.

Parameter1,2-Diacylglycerol1,3-Diacylglycerol
PKC Activation Potent ActivatorInactive[1]
Binding to C1 Domain High AffinityNegligible to No Affinity[4]
Primary Cellular Role Second MessengerMetabolic Intermediate[1]

Potential Non-Canonical Roles of 1,3-Diacylglycerol

While 1,3-DAG does not activate canonical signaling pathways, it may have indirect effects on cellular processes through the modulation of membrane properties. At high concentrations, DAGs can significantly alter the physicochemical properties of the lipid bilayer, which can influence membrane fusion and fission events.[6] It is plausible that localized accumulations of 1,3-DAG could, in specific contexts, affect the function of membrane-associated proteins, though this is an area that requires further investigation.

Relevance in Drug Development and Disease

A comprehensive understanding of 1,3-DAG's function is pertinent for drug development professionals for several reasons:

  • Specificity of Kinase Inhibitors: When designing inhibitors for enzymes in the DAG signaling pathway, such as PKC or diacylglycerol kinases (DGKs), it is crucial to consider the stereospecificity of these enzymes. The inability of 1,3-DAG to activate PKC underscores the high degree of structural specificity in these signaling pathways.

  • Cancer Metabolism: Altered lipid metabolism is a hallmark of many cancers.[7] The pathways involving both 1,2-DAG and 1,3-DAG are often dysregulated in cancer cells.[8] For instance, the levels of diacylglycerols can influence the sensitivity of cancer cells to fatty acid synthase (FASN) inhibitors.[8]

  • Drug Delivery: 1,3-diacylglycerol has been explored in the formulation of lipid-based drug delivery systems, such as nanoemulsions, to enhance the bioaccessibility of hydrophobic compounds. Its physicochemical properties can be leveraged to create stable and effective delivery vehicles.

Experimental Analysis of 1,3-Diacylglycerol

The accurate separation and quantification of 1,2- and 1,3-diacylglycerol isomers are essential for studying their distinct roles. Several analytical techniques are available for this purpose.

Experimental Protocols

Protocol 1: Separation of Diacylglycerol Isomers by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the separation of DAG isomers.

Materials and Reagents:

  • Diacylglycerol standards (e.g., 1,2-dioleoyl-sn-glycerol, 1,3-dioleoyl-glycerol)

  • HPLC-grade acetonitrile (B52724), acetone (B3395972), 2-propanol, hexane, chloroform, and methanol

  • 0.2 µm PTFE syringe filters

  • HPLC system with a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)

Procedure:

  • Sample Preparation:

    • For biological samples, perform a lipid extraction using a modified Bligh and Dyer method.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase or a suitable solvent like hexane/2-propanol to a final concentration of approximately 1-5 mg/mL.

    • Filter all samples and standards through a 0.2 µm PTFE syringe filter.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 100% acetonitrile is a common starting point. Gradient elution with acetonitrile and acetone may be required for complex mixtures.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 205 nm for unsaturated DAGs. ELSD or CAD are more universal detectors for lipids.

  • Data Analysis:

    • Identify peaks based on the retention times of the standards. Generally, 1,3-DAG isomers are less polar and elute earlier than their corresponding 1,2-DAG counterparts.

    • Quantify the amount of each isomer by comparing the peak area to a standard curve.

start Start: Biological Sample or Standard lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) start->lipid_extraction drying Drying under Nitrogen lipid_extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution filtration Filtration (0.2 µm) reconstitution->filtration hplc RP-HPLC Separation (C18 column) filtration->hplc detection Detection (UV, ELSD, or CAD) hplc->detection analysis Data Analysis: Peak Identification & Quantification detection->analysis end End: Quantified 1,3-DAG and 1,2-DAG analysis->end

Workflow for HPLC analysis of DAG isomers.

Protocol 2: Quantification of Diacylglycerol Isomers by LC-MS/MS with Derivatization

This method offers high sensitivity and specificity.

Materials and Reagents:

Procedure:

  • Lipid Extraction: Extract lipids from the sample as described in Protocol 1.

  • Derivatization:

    • To the dried lipid extract, add the derivatization cocktail (DMG, EDC, and DMAP in chloroform).

    • Incubate at 45°C for 90 minutes to allow for the esterification of the free hydroxyl group of the DAGs with DMG.[3]

    • Terminate the reaction and extract the derivatized DAGs.[3]

  • LC-MS/MS Analysis:

    • Separate the derivatized DAGs using a reversed-phase LC column.

    • Perform mass spectrometry in positive ion mode with ESI.

    • Use multiple reaction monitoring (MRM) or neutral loss scanning to specifically detect and quantify the derivatized DAG isomers. The derivatization adds a charged group, significantly enhancing ionization efficiency.[3]

  • Data Analysis:

    • Identify and quantify the different DAG species based on their retention times and specific mass transitions.

Conclusion

References

Biosynthesis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a specific triacylglycerol (TAG) molecule containing palmitic acid (a saturated fatty acid) at the sn-1 position and α-linolenic acid (a polyunsaturated fatty acid) at the sn-3 position of the glycerol (B35011) backbone. While the term "rac-glycerol" suggests a racemic mixture, it is important to note that the biological synthesis of TAGs is an enzymatically controlled and therefore stereospecific process, occurring on a sn-glycerol-3-phosphate backbone. The resulting product is chiral. The "rac" designation is often used in chemical nomenclature for triacylglycerols when the stereochemistry is not specified or when referring to a chemically synthesized standard. This guide will detail the stereospecific biosynthetic pathway responsible for producing the analogous biological molecule, 1-palmitoyl-2-acyl-3-linolenoyl-sn-glycerol, with the understanding that the sn-2 position would be occupied by another fatty acid. The primary route for this synthesis in most eukaryotes, including plants, is the Kennedy pathway.[1][2][3] This pathway involves a series of enzymatic reactions catalyzed by acyltransferases with specific substrate preferences that ultimately determine the final fatty acid composition and positional distribution within the TAG molecule.[3][4][5]

The Kennedy Pathway: A Step-by-Step Enzymatic Process

The de novo synthesis of this compound is predominantly carried out through the Kennedy pathway, which involves four key enzymatic steps.[6] This pathway occurs primarily in the endoplasmic reticulum.

Step 1: Acylation of sn-Glycerol-3-Phosphate

The pathway initiates with the acylation of sn-glycerol-3-phosphate at the sn-1 position. This reaction is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) .[7][8] For the synthesis of the target molecule, a GPAT isoform with a preference for saturated fatty acids is required. Several studies have shown that certain GPAT isoforms exhibit a substrate preference for palmitoyl-CoA.[9][10]

  • Enzyme: Glycerol-3-Phosphate Acyltransferase (GPAT)

  • Substrates: sn-Glycerol-3-Phosphate, Palmitoyl-CoA

  • Product: 1-Palmitoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid - LPA)

Step 2: Formation of Phosphatidic Acid

The resulting lysophosphatidic acid is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) . The fatty acid incorporated at this position can vary widely depending on the specific LPAAT isoform and the available acyl-CoA pool.

  • Enzyme: Lysophosphatidic Acid Acyltransferase (LPAAT)

  • Substrates: 1-Palmitoyl-sn-glycerol-3-phosphate, Acyl-CoA

  • Product: 1-Palmitoyl-2-acyl-sn-glycerol-3-phosphate (Phosphatidic Acid - PA)

Step 3: Dephosphorylation to Diacylglycerol

The phosphate (B84403) group is removed from the sn-3 position of phosphatidic acid by the enzyme Phosphatidic Acid Phosphatase (PAP) to yield diacylglycerol (DAG).

  • Enzyme: Phosphatidic Acid Phosphatase (PAP)

  • Substrate: 1-Palmitoyl-2-acyl-sn-glycerol-3-phosphate

  • Product: 1-Palmitoyl-2-acyl-sn-glycerol (Diacylglycerol - DAG)

Step 4: Final Acylation to Triacylglycerol

The final and committed step in TAG synthesis is the acylation of the diacylglycerol at the sn-3 position, catalyzed by Diacylglycerol Acyltransferase (DGAT) .[11][12] To produce this compound, a DGAT isoform with a high affinity for linolenoyl-CoA is essential. Research has identified DGAT2 as an isoform that often displays a preference for polyunsaturated fatty acids such as α-linolenic acid.[13][14][15]

  • Enzyme: Diacylglycerol Acyltransferase (DGAT)

  • Substrates: 1-Palmitoyl-2-acyl-sn-glycerol, Linolenoyl-CoA

  • Product: 1-Palmitoyl-2-acyl-3-linolenoyl-sn-glycerol

Visualization of the Biosynthesis Pathway

Biosynthesis_of_1_Palmitoyl_3_Linolenoyl_rac_glycerol G3P sn-Glycerol-3-Phosphate GPAT GPAT G3P->GPAT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->GPAT LPA 1-Palmitoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) LPAAT LPAAT LPA->LPAAT AcylCoA Acyl-CoA AcylCoA->LPAAT PA 1-Palmitoyl-2-acyl-sn-glycerol-3-phosphate (Phosphatidic Acid) PAP PAP PA->PAP DAG 1-Palmitoyl-2-acyl-sn-glycerol (Diacylglycerol) DGAT DGAT DAG->DGAT LinolenoylCoA Linolenoyl-CoA LinolenoylCoA->DGAT TAG 1-Palmitoyl-2-acyl-3-linolenoyl-sn-glycerol GPAT->LPA LPAAT->PA PAP->DAG DGAT->TAG Experimental_Workflow Start Start: Plant Tissue (e.g., developing seeds) Homogenization Homogenization in Cold Buffer Start->Homogenization Centrifugation1 Low-Speed Centrifugation (remove debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (pellet microsomes) Centrifugation1->Centrifugation2 Microsomes Microsomal Fraction (Enzyme Source) Centrifugation2->Microsomes Assay In Vitro Biosynthesis Assay (Substrates + Microsomes) Microsomes->Assay Extraction Lipid Extraction (Chloroform/Methanol) Assay->Extraction TLC Thin Layer Chromatography (TLC) (Separate Lipid Classes) Extraction->TLC TAG_Isolation Isolate Triacylglycerol (TAG) Band TLC->TAG_Isolation Analysis Quantitative Analysis (LC-MS/MS, GC-MS) TAG_Isolation->Analysis End End: Characterized TAG Analysis->End

References

An In-depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility and chemical stability of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a diacylglycerol of interest to researchers and professionals in drug development and lipid biochemistry. The information is compiled to offer practical insights for handling, storing, and utilizing this compound in a laboratory setting.

Chemical Identity

  • Systematic Name: (9Z,12Z,15Z)-octadecatrienoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester

  • Common Synonyms: 1-Palmitin-3-Linolenin, DG(16:0/0:0/18:3)

  • Molecular Formula: C₃₇H₆₆O₅[1]

  • Molecular Weight: 590.9 g/mol [1]

Solubility Profile

This compound is a lipophilic molecule, exhibiting poor solubility in aqueous solutions and good solubility in various organic solvents. The available quantitative solubility data is summarized in the table below.

Table 1: Solubility of this compound in Various Solvents

SolventConcentration
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)7 mg/mL[1]
Ethanol (B145695)30 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)250 µg/mL[1]

Note: For many diacylglycerols and triacylglycerols, solubility is also high in solvents like chloroform, hexane, and ethyl acetate, though quantitative data for this specific molecule is not consistently published.

Chemical Stability and Storage

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation.

  • Hydrolysis: The ester linkages at the sn-1 and sn-3 positions can undergo hydrolysis, yielding palmitic acid, α-linolenic acid, and glycerol. This process is accelerated by the presence of water, strong acids or bases, and elevated temperatures.

  • Oxidation: The α-linolenoyl chain, being a polyunsaturated fatty acid with three double bonds, is highly prone to oxidation. Exposure to oxygen, light, and trace metals can initiate lipid peroxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products. This can significantly impact the purity and biological activity of the compound.

Recommended Storage Conditions:

To ensure the integrity of the compound, proper storage is critical:

  • Long-term Storage: For maximum stability, it is recommended to store this compound at -20°C.[2][3][4][5] Some suppliers indicate a stability of at least two to four years under these conditions for similar lipids.[6][7]

  • Formulation: The compound is often supplied as a solid or in a solution with an organic solvent. If in solution, it should be stored in a tightly sealed vial to prevent solvent evaporation and exposure to air.

  • Handling: Vials should be brought to room temperature before opening to minimize condensation. For applications requiring the use of an inert atmosphere, handling under nitrogen or argon is advisable to prevent oxidation.

Experimental Protocols

Detailed experimental protocols for this specific diacylglycerol are not widely published. However, standard methodologies for lipid analysis can be readily adapted.

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the lipid in a solvent in which it is freely soluble (e.g., ethanol or chloroform).

  • Serial Dilutions: Create a series of dilutions from the stock solution.

  • Equilibration: Add a known volume of each dilution to the test solvent and agitate the mixture at a controlled temperature until equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the samples to pellet any undissolved lipid.

  • Quantification: Analyze the supernatant to determine the concentration of the dissolved lipid. High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is commonly used for quantification.

  • Solubility Limit: The highest concentration at which no precipitate is observed after equilibration is considered the solubility limit.

Protocol 2: Assessment of Oxidative Stability

This protocol provides a method to evaluate the oxidative stability of the compound under specific conditions.

  • Sample Preparation: Prepare multiple aliquots of the lipid, either neat or in a relevant solvent or formulation.

  • Stress Conditions: Expose the samples to pro-oxidative conditions, such as elevated temperature (e.g., 40°C), UV light, or exposure to air. Include a control sample stored under recommended conditions (-20°C, protected from light).

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition for analysis.

  • Peroxide Value (PV) Measurement: The peroxide value, a measure of initial oxidation products, can be determined using standard iodometric titration or commercially available kits.

  • Chromatographic Analysis: Use HPLC or Gas Chromatography (GC) coupled with MS to identify and quantify the parent compound and its degradation products. A decrease in the peak area of the parent compound over time indicates degradation.

  • Data Analysis: Plot the concentration of the parent lipid versus time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the chemical structure, potential degradation pathways, and a general workflow for stability analysis of this compound.

G Chemical Structure of this compound cluster_glycerol Glycerol Backbone cluster_palmitic sn-1 Position cluster_linolenic sn-3 Position glycerol Glycerol sn2_hydroxyl sn-2 Hydroxyl Group palmitic Palmitic Acid (16:0) palmitic->glycerol Ester Bond linolenic α-Linolenic Acid (18:3) linolenic->glycerol Ester Bond

Caption: Molecular structure of this compound.

G Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis start This compound hydroperoxides Lipid Hydroperoxides start->hydroperoxides O₂, Light, Metal Ions palmitic Palmitic Acid start->palmitic H₂O, Heat, pH linolenic α-Linolenic Acid start->linolenic H₂O, Heat, pH glycerol Glycerol start->glycerol H₂O, Heat, pH aldehydes Aldehydes & Ketones hydroperoxides->aldehydes Decomposition

Caption: Key degradation pathways for the diacylglycerol.

G General Workflow for Stability Assessment start Sample Preparation (Neat or in Formulation) stress Exposure to Stress Conditions (e.g., Temp, Light, O₂) start->stress sampling Time-Point Sampling stress->sampling analysis Chemical Analysis (e.g., HPLC-MS, GC-MS) sampling->analysis data Data Interpretation (Degradation Kinetics) analysis->data

References

An In-Depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific diacylglycerol molecule. It covers its chemical identity, physical and chemical properties, and its role within the broader context of diacylglycerol signaling. This document also outlines relevant experimental protocols for its synthesis and analysis, designed to support research and development activities.

Chemical Identity and Synonyms

This compound is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with a palmitic acid molecule esterified at the sn-1 position and an α-linolenic acid molecule at the sn-3 position.[1] The term "rac-" (racemic) indicates that the molecule is a mixture of stereoisomers at the sn-2 position of the glycerol backbone.

A comprehensive list of its synonyms and identifiers is provided in the table below to aid in its identification across various databases and publications.

Identifier TypeValue
Systematic Name 9Z,12Z,15Z-octadecatrienoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester[1]
CAS Number 126281-90-1[1][2][3]
Lipid Abbreviation DG(16:0/0:0/18:3)[1][2]
Common Synonyms 1-Palmitin-3-Linolenin[1][2]
1-Palmitoyl-3-α-Linolenoyl-rac-glycerol[1][2]
16:0/0:0/18:3-DG[1][2]
Molecular Formula C₃₇H₆₆O₅[1][2]
Molecular Weight 590.9 g/mol [1][2][3]

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the following table. This information is critical for its handling, storage, and use in experimental settings.

PropertyValue
Physical Form Solid[1][2]
Purity ≥98%[1][2]
Storage Temperature -20°C[2]
Stability ≥4 years (at -20°C)[2]
Solubility
   Ethanol~30 mg/mL[2]
   Dimethylformamide (DMF)~20 mg/mL[1][2]
   Dimethyl Sulfoxide (DMSO)~7 mg/mL[1]
   PBS (pH 7.2)~250 µg/mL[1][2]

Biological Context and Signaling Pathways

Diacylglycerols are a critical class of lipid second messengers. However, their biological activity is highly dependent on the stereoisomeric position of the fatty acyl chains on the glycerol backbone. The biologically active form, which acts as a canonical activator of Protein Kinase C (PKC), is sn-1,2-diacylglycerol.[4] In contrast, 1,3-diacylglycerols, such as this compound, are generally considered biologically inactive in this primary signaling pathway.[5] Consequently, they are often utilized as negative controls in cell signaling studies to differentiate PKC-dependent pathways from other cellular responses.[4]

To understand the context in which this compound is studied, it is essential to be familiar with the general diacylglycerol signaling cascade. This pathway is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate sn-1,2-diacylglycerol and inositol (B14025) 1,4,5-trisphosphate (IP₃). The sn-1,2-DAG remains in the membrane and recruits and activates downstream effector proteins, most notably PKC isoforms. The signaling is terminated when diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA).

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP₂ DAG sn-1,2-Diacylglycerol PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Substrates PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes Calcium Ca²⁺ Release IP3->Calcium PA Phosphatidic Acid (PA) DGK->PA Produces Receptor GPCR / RTK Activation Receptor->PLC Activates Synthesis_Workflow Reactants Glycerol + Palmitic Acid + α-Linolenic Acid Lipase Add Immobilized 1,3-Specific Lipase Reactants->Lipase Reaction Esterification Reaction (Heat + Vacuum) Lipase->Reaction Filtration Filtration to Remove Lipase Reaction->Filtration Purification Silica Gel Chromatography Filtration->Purification Product Pure 1-Palmitoyl-3-Linolenoyl -rac-glycerol Purification->Product HPLC_Analysis_Workflow Sample Lipid Sample (Pure or Extracted) Dissolve Dissolve in Organic Solvent Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect Detection (UV or CAD) Separate->Detect Quantify Quantification (vs. Standards) Detect->Quantify

References

understanding the stereochemistry of rac-glycerol lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry of rac-Glycerol Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011), a simple triol, serves as the fundamental backbone for a vast array of lipids critical to cellular structure, energy storage, and signaling.[1][2] Although the glycerol molecule itself is achiral, it possesses a prochiral center at the C-2 position, meaning it can be converted into a chiral molecule in a single stereospecific chemical step.[3][4] This property imparts profound stereochemical consequences on all its derivatives. In biological systems, enzymatic processes exhibit remarkable stereospecificity, almost exclusively producing and metabolizing lipids of the sn-glycerol-3-phosphate configuration.[3][5] However, chemical synthesis often produces racemic mixtures (rac), containing both enantiomers. Understanding the distinct biological activities, metabolic fates, and analytical resolution of these stereoisomers is paramount for researchers in lipidomics, cell signaling, and pharmacology. This guide provides a technical overview of the core principles of glycerol lipid stereochemistry, the biological implications of stereoisomerism, and the key methodologies for their synthesis, separation, and analysis.

Core Concepts in Glycerol Stereochemistry

The central carbon (C-2) of glycerol is a prochiral center because its two flanking primary hydroxyl groups (-CH₂OH) are stereochemically non-equivalent.[3] Enzymes can distinguish between the hydrogen atoms on these two groups. To address the resulting ambiguity in nomenclature, the stereospecific numbering (sn) system was established by international agreement.[6][7]

Stereospecific Numbering (sn) System:

  • The glycerol molecule is drawn in a Fischer projection with the C-2 hydroxyl group pointing to the left.

  • The carbons are then numbered sequentially from top to bottom as C-1, C-2, and C-3.

  • This numbering is designated by the prefix "sn-" before the molecule's name.[7]

Under this system, the naturally occurring enantiomer of glycerol phosphate (B84403) is sn-glycerol-3-phosphate. Its mirror image is sn-glycerol-1-phosphate.[6] A racemic mixture, containing equal amounts of both enantiomers, is denoted by the prefix "rac-". For instance, a racemic mixture of 1,2-diacylglycerol is rac-1,2-diacylglycerol, which consists of both sn-1,2-diacylglycerol and its enantiomer, sn-2,3-diacylglycerol.

Caption: Fischer projections of DAG enantiomers from a prochiral glycerol backbone.

Stereoselectivity in Biological Signaling and Metabolism

The stereochemistry of glycerol lipids is not a trivial detail; it is a critical determinant of biological function. Enzymes and receptors have evolved to recognize and process specific stereoisomers, leading to profoundly different outcomes for enantiomers.

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

One of the most well-documented examples of stereoselectivity involves the second messenger sn-1,2-diacylglycerol (DAG) and its role in activating Protein Kinase C (PKC) isoforms.[8] Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate sn-1,2-DAG and inositol (B14025) trisphosphate (IP₃).[9] The sn-1,2-DAG isomer is a potent allosteric activator of conventional and novel PKC isoforms, recruiting them to the membrane and inducing a conformational change that relieves autoinhibition.[10][11] In stark contrast, its enantiomer, sn-2,3-DAG, and the regioisomer 1,3-DAG are largely inactive and do not effectively activate PKC.[1][12] This demonstrates an absolute stereospecific requirement for PKC activation, which is a critical control point in cellular signaling cascades governing proliferation, differentiation, and apoptosis.

G receptor GPCR/RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 sn12_dag sn-1,2-DAG pip2->sn12_dag pkc_inactive Inactive PKC sn12_dag->pkc_inactive Binds & Activates sn23_dag sn-2,3-DAG (Inactive Enantiomer) sn23_dag->pkc_inactive  Does Not Bind pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Phosphorylation (Cellular Response) pkc_active->downstream Phosphorylates

Caption: Stereospecific activation of Protein Kinase C (PKC) by sn-1,2-DAG.

Lysophosphatidic Acid (LPA) Signaling

Lysophosphatidic acid (LPA) is another crucial glycerolipid second messenger that signals through a family of G protein-coupled receptors (LPA₁₋₆).[13] The stereochemistry of LPA signaling is more complex than that of DAG. Some studies suggest that for LPA itself, both the natural (R or sn-1) and unnatural (S or sn-3) stereoisomers can be active at certain LPA receptors.[14] However, the development of synthetic LPA analogs has revealed that stereochemistry can be exploited to achieve receptor subtype selectivity, with different enantiomers showing preferences for different LPA receptors.[15] This highlights the potential for developing stereospecific LPA receptor modulators for therapeutic applications.

Enzyme Stereoselectivity

Metabolic enzymes also display high stereoselectivity. Phospholipases A₂ (PLA₂) are a superfamily of enzymes that hydrolyze the fatty acid from the sn-2 position of glycerophospholipids, a critical step in the generation of arachidonic acid and other inflammatory mediators.[16][17] This reaction is inherently stereospecific. Similarly, acyltransferases involved in the de novo synthesis of triacylglycerols and phospholipids (B1166683) exhibit strong preferences for specific sn-positions.[18]

Data on Stereoisomer Activity

The functional difference between stereoisomers is best illustrated by quantitative data. While precise binding constants can vary by experimental system, the general activities are well-established.

Lipid IsomerTarget ProteinRelative ActivityQuantitative Data (Example)Citation(s)
sn-1,2-DiacylglycerolProtein Kinase C (PKC)High Potent activator of conventional and novel PKC isoforms.[8][10][11]
sn-2,3-DiacylglycerolProtein Kinase C (PKC)Inactive Does not effectively activate PKC.[12]
1,3-DiacylglycerolProtein Kinase C (PKC)Very Low / Inactive Considerably lower activating capacity than 1,2-isomers.[1]
Di-octanoyl-sn-glycerolPKCεHigh EC₅₀ for membrane association: ~90 µM .[19]
Di-octanoyl-sn-glycerolPKCαLow EC₅₀ for membrane association: >200 µM .[19]
1-Oleoyl-LPA (sn-1)LPA₁ ReceptorHigh K_D = 2.08 ± 1.32 nM .[20]
1-Palmitoyl-LPA (sn-1)LPA₁ ReceptorHigh K_D = 1.69 ± 0.1 nM .[20]

Experimental Protocols

The analysis and synthesis of specific glycerol lipid stereoisomers require specialized methodologies. Below are representative protocols for key experimental procedures.

Protocol: Chiral Separation of Diacylglycerol Enantiomers by HPLC

This protocol describes a general method for separating sn-1,2- and sn-2,3-diacylglycerol enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Objective: To resolve a racemic mixture of diacylglycerols.

Materials:

  • HPLC system with UV detector.

  • Chiral Stationary Phase Column: Polysaccharide-based column, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970).[7][21]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 99:1 v/v) or n-hexane/1,2-dichloroethane/ethanol (e.g., 40:10:1 v/v/v).[22]

  • Diacylglycerol sample, dissolved in mobile phase.

  • Standards for sn-1,2- and sn-2,3-diacylglycerol (if available).

Methodology:

  • System Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved on the detector.

  • Sample Preparation: Dissolve the racemic diacylglycerol mixture in a small volume of the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Chromatography: Run the separation isocratically. The less polar mobile phase (e.g., hexane-based) typically provides better resolution for these lipids.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the fatty acid chromophores absorb (e.g., ~205-210 nm). If the lipids were derivatized (e.g., as 3,5-dinitrophenylurethanes), a higher wavelength (e.g., 254 nm) is used.

  • Analysis: Identify the peaks corresponding to the two enantiomers. The elution order must be confirmed using pure standards, as it can vary depending on the exact column and mobile phase composition. Quantify the peaks by integrating their respective areas.

G start rac-DAG Sample in Solvent prep Sample Filtration (0.22 µm filter) start->prep inject Inject into HPLC prep->inject separation Chiral Column Separation (e.g., Cellulose Phase) Isocratic Elution inject->separation detection UV Detection separation->detection analysis Chromatogram Analysis: Resolve & Quantify sn-1,2- and sn-2,3- Enantiomers detection->analysis

Caption: Workflow for chiral HPLC separation of DAG enantiomers.

Protocol: Stereospecific Synthesis of sn-1,2- and sn-2,3-Diacylglycerols

This protocol outlines a general chemoenzymatic strategy for synthesizing a specific diacylglycerol enantiomer, for example, a sn-2,3-diacylglycerol. The synthesis of the corresponding sn-1,2-enantiomer would start with the opposite enantiomer of the starting material.

Objective: To synthesize an enantiomerically pure diacylglycerol.

Materials:

  • Starting material: (R)-Solketal (for sn-2,3-DAG) or (S)-Solketal (for sn-1,2-DAG).

  • Fatty acids (e.g., oleic acid, palmitic acid).

  • Coupling reagents: EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).

  • Immobilized lipase (B570770) (e.g., Candida antarctica lipase B).

  • Solvents: Dichloromethane (DCM), hexane, etc.

  • Silica gel for column chromatography.

Methodology:

  • Step 1: Acylation of the primary hydroxyl. Protect the sn-1 and sn-2 hydroxyls of glycerol using an acetonide group (forming solketal). The free primary hydroxyl at sn-3 is then acylated with the first fatty acid (R₁) using standard coupling chemistry (e.g., EDAC/DMAP).

  • Step 2: Deprotection. The acetonide protecting group is removed under acidic conditions to yield the sn-3-monoacylglycerol.

  • Step 3: Enzymatic acylation of the sn-2 position. The sn-3-monoacylglycerol is then selectively acylated at the sn-2 position with the second fatty acid (R₂) using a stereoselective lipase. This enzymatic step is crucial for maintaining stereochemical purity.[4]

  • Step 4: Purification. The final sn-2,3-diacylglycerol product is purified from the reaction mixture using silica gel column chromatography.

  • Characterization: The structure and stereochemical purity of the final product should be confirmed by NMR, mass spectrometry, and chiral HPLC analysis.

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activation of a PKC isoform by a specific diacylglycerol stereoisomer.

Objective: To quantify the ability of a DAG isomer to activate PKC.

Materials:

  • Purified PKC isoform (e.g., PKCα).

  • Lipids: Phosphatidylserine (B164497) (PS), test diacylglycerol (e.g., sn-1,2-dioleoylglycerol).

  • Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂.

  • Substrate: Histone H1 or a specific peptide substrate for the PKC isoform.

  • ATP: [γ-³²P]ATP (radioactive) and cold ATP.

  • Quenching solution: EDTA solution.

  • Scintillation counter and vials.

Methodology:

  • Prepare Lipid Vesicles: a. In a glass tube, combine phosphatidylserine (PS) and the test diacylglycerol in chloroform (B151607) at the desired molar ratio (e.g., 4:1 PS:DAG). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Resuspend the dried lipids in kinase buffer by vortexing and sonication to form small unilamellar vesicles.[9]

  • Set up Kinase Reaction: a. In a microcentrifuge tube, combine the kinase buffer, the prepared lipid vesicles, the PKC substrate (e.g., 20 µg Histone H1), and the purified PKC enzyme. b. Pre-incubate the mixture for 5 minutes at 30°C to allow the enzyme to associate with the vesicles.

  • Initiate Reaction: a. Start the phosphorylation reaction by adding the ATP mixture (containing [γ-³²P]ATP). The final ATP concentration is typically 10-100 µM. b. Incubate at 30°C for a set time (e.g., 10 minutes). The time should be within the linear range of the reaction.

  • Stop Reaction: a. Terminate the reaction by adding an excess of EDTA solution to chelate the Mg²⁺ and Ca²⁺ ions.

  • Measure Phosphate Incorporation: a. Spot an aliquot of the reaction mixture onto a phosphocellulose paper filter. b. Wash the filter several times with phosphoric acid to remove unreacted [γ-³²P]ATP. c. Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity (counts per minute) obtained with the active DAG isomer against a control reaction containing no DAG or an inactive isomer (e.g., sn-2,3-DAG).

Implications for Drug Development

The strict stereoselectivity of biological systems for glycerol lipids has significant implications for therapeutic design and development.

  • Target Specificity: For enzymes like PKC, inhibitors must be designed considering the precise stereochemical configuration of the diacylglycerol binding site. A compound that targets the C1 domain must mimic the stereochemistry of sn-1,2-DAG to be effective.

  • Prodrug Design: The stereochemistry of lipid-based prodrugs can dramatically affect their processing by lipases, influencing drug release rates and bioavailability. For example, a drug attached to the sn-2 position of a glycerolipid will be released by PLA₂ action, whereas a drug at the sn-1 or sn-3 position would require a different lipase.

  • Liposomal Formulations: The stereochemistry of the lipid components used in drug delivery vehicles like liposomes can affect membrane fluidity, stability, and interaction with cells, potentially altering the internalization route and efficacy of the encapsulated drug.

  • Metabolic Stability: Understanding the stereospecificity of metabolic enzymes is crucial for designing lipid-based drugs that have the desired pharmacokinetic profile and avoid rapid degradation.

Conclusion

The prochiral nature of glycerol imparts a fundamental stereochemistry to its lipid derivatives that is of paramount biological importance. Cellular signaling pathways, particularly the activation of Protein Kinase C, demonstrate an absolute dependence on the sn-1,2-diacylglycerol stereoisomer, rendering its enantiomer inactive. This stereoselectivity is a recurring theme across lipid metabolism and signaling. For researchers and drug developers, a thorough understanding of this stereochemistry is not merely academic; it is essential for accurately interpreting biological data, designing specific molecular probes and inhibitors, and developing effective lipid-based therapeutics. The analytical techniques to resolve and synthesize pure stereoisomers are therefore indispensable tools in the advancement of lipid research and pharmacology.

References

The Metabolic Journey of 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG) is a specific 1,3-diacylglycerol (DAG) composed of palmitic acid, a saturated fatty acid, at the sn-1 position and α-linolenic acid (ALA), an omega-3 polyunsaturated fatty acid, at the sn-3 position. The metabolic fate of PLG is of significant interest due to the distinct metabolic and physiological effects of 1,3-diacylglycerols compared to the more common triacylglycerols (TAGs) found in dietary fats. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of PLG, drawing upon the known metabolic pathways of its constituent fatty acids and the unique characteristics of the 1,3-DAG structure. This document details the enzymatic hydrolysis of PLG, the subsequent metabolic pathways of palmitic acid and ALA, and the fate of the glycerol (B35011) backbone. Furthermore, it outlines detailed experimental protocols for the in vitro and in vivo study of PLG metabolism and presents available quantitative data to inform further research and development.

Introduction

Diacylglycerols (DAGs) are glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. While 1,2-diacylglycerols are well-known as second messengers in cellular signaling, 1,3-diacylglycerols are primarily intermediates in the breakdown and synthesis of triacylglycerols. Recent research has highlighted that dietary 1,3-DAGs may possess unique metabolic properties, including the potential to reduce postprandial hyperlipidemia and body fat accumulation when compared to TAGs with similar fatty acid compositions.[1][2] The specific molecule this compound combines a saturated fatty acid (palmitic acid) and an essential omega-3 fatty acid (α-linolenic acid), making its metabolic journey particularly relevant for nutritional and therapeutic applications.

Absorption and Digestion

The initial step in the metabolism of dietary PLG occurs in the gastrointestinal tract.

Enzymatic Hydrolysis

Lingual and gastric lipases initiate the hydrolysis of glycerolipids, showing activity in the acidic environment of the stomach.[3] However, the primary enzymes responsible for the digestion of diacylglycerols are pancreatic lipases in the small intestine. These lipases are sn-1,3 specific, meaning they preferentially cleave fatty acids from the outer positions of the glycerol backbone.[4]

In the case of this compound, pancreatic lipase (B570770) would hydrolyze the ester bonds at the sn-1 and sn-3 positions, releasing free palmitic acid, free α-linolenic acid, and a glycerol molecule. This contrasts with the digestion of triacylglycerols, which are hydrolyzed to two free fatty acids and a 2-monoacylglycerol (2-MAG).

PLG This compound PancreaticLipase Pancreatic Lipase (sn-1,3 specific) PLG->PancreaticLipase Products Metabolic Products PancreaticLipase->Products Hydrolysis PalmiticAcid Palmitic Acid Products->PalmiticAcid ALA α-Linolenic Acid Products->ALA Glycerol Glycerol Products->Glycerol

Figure 1. Enzymatic hydrolysis of this compound.

Absorption into Enterocytes

The resulting free fatty acids (palmitic acid and ALA) and glycerol are then absorbed by the enterocytes lining the small intestine.[5] Fatty acid uptake is a complex process involving passive diffusion and protein-mediated transport.[6] Glycerol is also readily absorbed.

A key difference in the metabolic fate of 1,3-DAGs compared to TAGs lies in the re-esterification process within the enterocytes. The products of TAG digestion (2-MAG and free fatty acids) are efficiently re-synthesized back into TAGs and packaged into chylomicrons for transport into the lymphatic system. In contrast, the complete hydrolysis of 1,3-DAGs to free fatty acids and glycerol may lead to a less efficient re-synthesis of TAGs in the enterocytes.[7] This could result in a greater proportion of the absorbed fatty acids being transported via the portal vein to the liver, rather than being packaged into chylomicrons.

Distribution and Metabolism of Constituent Fatty Acids and Glycerol

Once absorbed, the constituent parts of PLG enter their respective metabolic pathways.

Metabolic Fate of Palmitic Acid

Palmitic acid (16:0) is a common saturated fatty acid that can be either utilized for energy or stored.

  • β-Oxidation: In the mitochondria, palmitic acid undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle to generate ATP.

  • Storage: Palmitic acid can be re-esterified into triacylglycerols, primarily in adipose tissue and the liver, for energy storage.

  • Synthesis of other lipids: Palmitic acid can be a precursor for the synthesis of other fatty acids, such as stearic acid (by elongation) and palmitoleic acid (by desaturation).

Metabolic Fate of α-Linolenic Acid

α-Linolenic acid (18:3, n-3) is an essential omega-3 fatty acid with several important metabolic fates.

  • Elongation and Desaturation: ALA is the precursor for the synthesis of longer-chain, more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This conversion occurs primarily in the liver, although the efficiency of this pathway is considered to be low in humans.

  • β-Oxidation: A significant portion of ingested ALA is catabolized for energy production via β-oxidation.

  • Incorporation into Phospholipids (B1166683): ALA and its derivatives (EPA and DHA) are incorporated into the phospholipids of cell membranes, where they play crucial roles in maintaining membrane fluidity and function.

cluster_PalmiticAcid Metabolism of Palmitic Acid cluster_ALA Metabolism of α-Linolenic Acid PA Palmitic Acid BetaOxidation_PA β-Oxidation PA->BetaOxidation_PA Storage_PA TAG Storage (Adipose, Liver) PA->Storage_PA Synthesis_PA Synthesis of other Saturated/Monounsaturated Fatty Acids PA->Synthesis_PA ALA_node α-Linolenic Acid ElongationDesaturation Elongation & Desaturation ALA_node->ElongationDesaturation BetaOxidation_ALA β-Oxidation ALA_node->BetaOxidation_ALA Phospholipids Incorporation into Phospholipids ALA_node->Phospholipids EPA_DHA EPA & DHA ElongationDesaturation->EPA_DHA EPA_DHA->Phospholipids

Figure 2. Major metabolic pathways of palmitic acid and α-linolenic acid.

Metabolic Fate of Glycerol

The glycerol backbone is primarily metabolized in the liver and kidneys.[4]

  • Glycolysis/Gluconeogenesis: Glycerol can be phosphorylated to glycerol-3-phosphate, which is then converted to dihydroxyacetone phosphate (B84403) (DHAP). DHAP is an intermediate in both glycolysis (for energy production) and gluconeogenesis (for glucose synthesis).

Potential Signaling and Gene Expression Effects

While 1,2-diacylglycerols are potent activators of protein kinase C (PKC), 1,3-diacylglycerols are generally not considered to be physiological activators of this signaling pathway.[8] Therefore, the direct signaling effects of this compound are likely to be minimal.

However, the metabolic products of PLG, particularly α-linolenic acid and its derivatives, can influence signaling pathways and gene expression. For instance, omega-3 fatty acids can modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid and glucose metabolism.

Studies on dietary 1,3-DAG oil have shown effects on the expression of genes involved in fatty acid oxidation and gluconeogenesis. For example, consumption of a diet rich in 1,3-DAG was associated with increased expression of genes for PPARα, lipoprotein lipase, and uncoupling proteins in skeletal muscle, and reduced expression of phosphoenolpyruvate (B93156) carboxykinase in the liver of mice.[9]

Quantitative Data

Table 1: Comparative Effects of α-Linolenic Acid-Enriched Diacylglycerol (ALA-DAG) vs. α-Linolenic Acid-Enriched Triacylglycerol (ALA-TAG) in Humans

ParameterALA-DAG GroupALA-TAG GroupP-valueReference
Dietary Fat Oxidation (% of ingested ¹³C) 17.0 ± 4.514.1 ± 5.9< 0.05[10]
Change in Visceral Fat Area (cm²) -7.9 ± 15.3-0.1 ± 14.2< 0.05[11]
Change in Body Mass Index ( kg/m ²) -0.3 ± 0.50.0 ± 0.4< 0.05[11]
Change in Fasting Serum Triacylglycerol (mmol/L) -0.15 ± 0.350.01 ± 0.34< 0.05[11]

Data are presented as mean ± standard deviation. The study involved overweight subjects consuming 2.5 g/day of the respective oil for 12 weeks.

Experimental Protocols

In Vitro Digestion Model

This protocol is adapted from the standardized INFOGEST static in vitro digestion method to compare the lipolysis of PLG with a corresponding TAG.[12]

Objective: To simulate the digestion of this compound in the gastrointestinal tract and quantify the release of free fatty acids.

Materials:

  • This compound (PLG)

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts

  • Pancreatic lipase solution

  • pH-stat apparatus

  • Standardized NaOH solution

  • Water bath or incubator at 37°C

Procedure:

  • Oral Phase: Disperse a known amount of PLG in SSF and incubate at 37°C for 5 minutes with gentle mixing.

  • Gastric Phase: Add SGF (containing pepsin) to the oral bolus at a 1:1 (v/v) ratio. Adjust the pH to 3.0 with HCl and incubate for 2 hours at 37°C with continuous mixing.

  • Intestinal Phase: Add SIF (containing pancreatin and bile salts) to the gastric chyme at a 1:1 (v/v) ratio. Adjust the pH to 7.0 with NaOH.

  • Initiation of Lipolysis: Initiate the reaction by adding pancreatic lipase.

  • pH-Stat Titration: Maintain the pH at 7.0 by titrating the released free fatty acids with a standardized NaOH solution using a pH-stat. The rate of NaOH consumption reflects the rate of lipolysis.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) for lipid analysis.

  • Lipid Extraction and Analysis: Extract lipids from the collected aliquots using the Folch method (see section 6.2) and analyze the composition of monoacylglycerols, diacylglycerols, triacylglycerols, and free fatty acids by GC-MS or LC-MS/MS (see section 6.3).

start Start oral Oral Phase (SSF, 37°C, 5 min) start->oral gastric Gastric Phase (SGF + Pepsin, pH 3.0, 37°C, 2h) oral->gastric intestinal Intestinal Phase (SIF + Pancreatin + Bile, pH 7.0, 37°C) gastric->intestinal lipolysis Add Pancreatic Lipase Initiate Lipolysis intestinal->lipolysis ph_stat pH-Stat Titration (Maintain pH 7.0 with NaOH) lipolysis->ph_stat sampling Collect Aliquots (0, 15, 30, 60, 120 min) ph_stat->sampling analysis Lipid Extraction & Analysis (GC-MS / LC-MS/MS) sampling->analysis end End analysis->end

Figure 3. Experimental workflow for the in vitro digestion of this compound.

Lipid Extraction from Liver Tissue (Folch Method)

This protocol describes the extraction of total lipids from liver tissue for subsequent analysis.[9][13]

Objective: To efficiently extract lipids from liver tissue while minimizing degradation.

Materials:

Procedure:

  • Weigh approximately 100-200 mg of frozen liver tissue.

  • Homogenize the tissue in a 20-fold volume of chloroform:methanol (2:1, v/v).

  • After homogenization, agitate the mixture for 15-20 minutes at room temperature.

  • Filter or centrifuge the homogenate to recover the liquid phase.

  • Wash the solvent with 0.2 volumes of 0.9% NaCl solution.

  • Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

  • Carefully remove the upper aqueous phase.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the chloroform under vacuum using a rotary evaporator or under a stream of nitrogen.

  • The dried lipid extract can be reconstituted in a suitable solvent for further analysis.

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) derived from the metabolites of PLG.

Objective: To separate and quantify the fatty acid composition of a lipid sample.

Materials:

  • Dried lipid extract

  • Methanolic HCl or BF₃ in methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

  • Derivatization to FAMEs: Add methanolic HCl or BF₃ in methanol to the dried lipid extract. Heat the mixture (e.g., at 60-100°C for 1-2 hours) to convert the fatty acids to their methyl esters.

  • Extraction of FAMEs: After cooling, add water and extract the FAMEs with hexane.

  • Drying and Concentration: Wash the hexane layer with water, dry it over anhydrous sodium sulfate, and concentrate it under a stream of nitrogen.

  • GC-MS Analysis: Reconstitute the FAMEs in a small volume of hexane and inject an aliquot into the GC-MS system.

    • GC Conditions: Use a temperature program that allows for the separation of palmitic acid and α-linolenic acid methyl esters. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the FAMEs based on their retention times and mass spectra by comparing them to known standards. Quantify the fatty acids using an internal standard.

Conclusion

The metabolic fate of this compound is dictated by its unique 1,3-diacylglycerol structure and the respective metabolic pathways of its constituent fatty acids, palmitic acid and α-linolenic acid. Upon ingestion, PLG is efficiently hydrolyzed to free fatty acids and glycerol. The subsequent metabolic processes may differ from those of triacylglycerols, potentially leading to increased fatty acid oxidation and reduced lipid accumulation. The provided experimental protocols offer a framework for researchers to further investigate the specific quantitative aspects of PLG metabolism. A deeper understanding of the metabolic journey of specific 1,3-diacylglycerols like PLG will be crucial for the development of novel functional foods and therapeutic agents aimed at modulating lipid metabolism and improving metabolic health. Further research is warranted to obtain specific pharmacokinetic and enzyme kinetic data for this particular molecule to fully elucidate its potential benefits.

References

Unraveling the Physiological Landscape of 1,3-Diacylglycerols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are pivotal lipid molecules that function as key intermediates in cellular metabolism and as second messengers in a multitude of signaling pathways. While the role of sn-1,2-diacylglycerol as a potent activator of protein kinase C (PKC) is well-established, the physiological significance of its regioisomer, 1,3-diacylglycerol (1,3-DAG), has historically received less attention. However, emerging research has begun to shed light on the unique metabolic effects and potential signaling roles of 1,3-DAG, distinguishing it from its more famous counterpart. This technical guide provides an in-depth exploration of the physiological concentrations of 1,3-DAG, the experimental protocols for its quantification, and its involvement in cellular signaling, tailored for researchers, scientists, and professionals in drug development.

Physiological Concentrations of Diacylglycerols

The concentration of diacylglycerols can vary significantly depending on the tissue, cellular compartment, and physiological state. While much of the literature focuses on total DAG or the sn-1,2 isomer, some studies provide insights into the relative abundance of 1,3-DAG. It is important to note that 1,3-DAG is generally considered to be present at lower concentrations than 1,2-DAG under basal conditions in most tissues.[1] Alterations in DAG levels are often associated with metabolic diseases such as obesity and type 2 diabetes.[2][3]

Tissue/Cell TypeConditionTotal DAG Concentration1,3-DAG Proportion/ConcentrationReference
Human Skeletal MuscleLean, Insulin-Sensitive~1/3 of total DAGsNot explicitly quantified[1]
Human Skeletal MuscleObese, Insulin-ResistantElevated total DAGsNo significant difference in 1,3- and 2,3-DAGs compared to lean[1]
Mouse LiverWild Type (3 months)--[2][3]
Mouse Liverob/ob (3 months, normal insulin)5-fold increase vs. wild typeNot specified[2][3]
Mouse Liverob/ob (4 months, insulin-resistant)16-fold increase vs. wild typeNot specified[2][3]
Rat Skeletal MuscleBasal~150 nmol/gNot specified[4]
Rat Skeletal MuscleDuring Lipid Infusion (2.5 h)Increased to ~270 nmol/g (cytosolic) and ~215 nmol/g (membrane)Not specified[4]
Rhesus Monkey PlasmaHealthy-Specific fatty acid compositions of DAGs identified[5][6]
Rhesus Monkey PlasmaMetabolically ImpairedSignificant differences in plasma DAG compositionSpecific fatty acid compositions of DAGs identified as biomarkers[5][6]

Signaling Pathways Involving Diacylglycerols

The primary signaling function of diacylglycerols is attributed to the sn-1,2 isomer, which is generated at the plasma membrane and activates a range of effector proteins, most notably Protein Kinase C (PKC) isoforms.[7][8][9] 1,3-DAG, on the other hand, is not considered a significant activator of PKC.[10] Its role in signaling is therefore thought to be more indirect, primarily through its metabolism and influence on the overall lipid environment of the cell.

The generation of sn-1,2-DAG is a key step in signal transduction. Upon stimulation of certain cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and sn-1,2-DAG.[11] This DAG remains in the plasma membrane where it can recruit and activate PKC.

receptor Cell Surface Receptor plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag12 sn-1,2-Diacylglycerol pip2->dag12 pkc Protein Kinase C (PKC) dag12->pkc Recruits & Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Substrates

Figure 1. Canonical sn-1,2-Diacylglycerol Signaling Pathway.

While 1,3-DAG does not directly activate PKC, its metabolic fate is intertwined with the generation and termination of signaling lipids. 1,3-DAG can be formed from the hydrolysis of triglycerides by adipose triglyceride lipase (B570770) (ATGL).[10] Both 1,2-DAG and 1,3-DAG can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another important signaling lipid, or acylated by diacylglycerol acyltransferases (DGATs) to synthesize triacylglycerols (TAGs) for energy storage.[9][12] The regulation of these metabolic pathways influences the availability of signaling DAG species.

tg Triacylglycerol (TAG) atgl ATGL tg->atgl Hydrolysis by dag13 1,3-Diacylglycerol atgl->dag13 dgat DGAT dag13->dgat Acylation by dgk DGK dag13->dgk Phosphorylation by dag12 sn-1,2-Diacylglycerol dag12->dgat Acylation by dag12->dgk Phosphorylation by tag_storage TAG Storage dgat->tag_storage pa Phosphatidic Acid (PA) dgk->pa

Figure 2. Metabolic Fates of 1,3-Diacylglycerol.

Experimental Protocols for 1,3-Diacylglycerol Quantification

Accurate quantification of DAG isomers is challenging due to their low abundance and the potential for acyl migration between the sn-1(3) and sn-2 positions. Mass spectrometry-based methods are currently the gold standard for the specific and sensitive quantification of 1,3-DAG.

Lipid Extraction

A crucial first step for accurate DAG analysis is the efficient extraction of lipids from biological samples while minimizing degradation and isomerization. A modified Bligh and Dyer method is commonly employed.[3]

Protocol:

  • Homogenize the tissue sample in a suitable buffer.

  • Add a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v) to the homogenate.

  • Add an internal standard, such as a commercially available 1,3-DAG with fatty acids of a specific chain length not abundant in the sample (e.g., 1,3-di15:0 DAG).[3]

  • Vortex the mixture thoroughly.

  • Add chloroform and water to induce phase separation.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Derivatization (Optional but Recommended)

To prevent acyl migration and improve ionization efficiency during mass spectrometry, derivatization of the free hydroxyl group of DAGs is often performed.

Protocol using N,N-dimethylglycine (DMG): [3][13]

  • Resuspend the dried lipid extract in a suitable solvent (e.g., toluene).

  • Add the derivatizing reagent (e.g., N,N-dimethylglycine) and a coupling agent.

  • Incubate the reaction mixture to allow for complete derivatization.

  • Purify the derivatized DAGs, for example by solid-phase extraction.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the separation of different lipid species and their sensitive detection and quantification.

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or a high-resolution mass spectrometer.

Chromatography:

  • Column: A reverse-phase column (e.g., C18) is typically used for separation based on the fatty acid composition of the DAGs.

  • Mobile Phases: A gradient of aqueous and organic solvents is used for elution. For example, a gradient of methanol/acetonitrile and water, both containing a modifier like ammonium (B1175870) formate.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions are monitored for the internal standard and the endogenous 1,3-DAG species of interest. For high-resolution instruments, extracted ion chromatograms of the accurate masses are used. The distinction between 1,2- and 1,3-DAG isomers can be achieved based on their different fragmentation patterns.[13]

sample Biological Sample extraction Lipid Extraction (Bligh & Dyer) sample->extraction derivatization Derivatization (e.g., DMG) extraction->derivatization lc Liquid Chromatography (Reverse Phase) derivatization->lc ms Tandem Mass Spectrometry (ESI-MRM) lc->ms data Data Analysis & Quantification ms->data

Figure 3. Experimental Workflow for 1,3-DAG Quantification.

Conclusion

The study of 1,3-diacylglycerol is a rapidly evolving field with significant implications for understanding metabolic diseases and developing novel therapeutic strategies. While present at lower physiological concentrations than sn-1,2-DAG and not a direct activator of PKC, 1,3-DAG plays a crucial role in lipid metabolism and its levels are altered in pathological states. The advanced analytical techniques outlined in this guide provide the necessary tools for researchers to accurately quantify 1,3-DAG and further elucidate its physiological and pathophysiological functions. A deeper understanding of the distinct roles of DAG isomers will undoubtedly open new avenues for research and drug development.

References

A Technical Guide to the Enzymatic Synthesis of 1,3-Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 1,3-diacylglycerols (1,3-DAGs), compounds of significant interest in the food, cosmetics, and pharmaceutical industries for their unique physiological properties, including potential benefits in weight management.[1][2] This document details the core methodologies, presents quantitative data for comparative analysis, and illustrates the key enzymatic pathways and metabolic fates of 1,3-DAGs.

Introduction to 1,3-Diacylglycerols

Diacylglycerols (DAGs) are esters of glycerol (B35011) with two fatty acid chains. They exist as two positional isomers: sn-1,2-diacylglycerols and sn-1,3-diacylglycerols. While sn-1,2-DAGs are well-established as crucial second messengers in cellular signaling pathways, sn-1,3-DAGs are primarily metabolic intermediates in the biosynthesis and breakdown of triacylglycerols (TAGs).[3][4] The enzymatic approach to synthesizing 1,3-DAGs is favored over chemical methods due to its high specificity, milder reaction conditions, and the avoidance of harsh chemicals, which can be a major obstacle in chemical synthesis.[1]

Enzymatic Synthesis Strategies

The enzymatic production of 1,3-DAGs predominantly relies on the use of sn-1,3-specific lipases, which selectively catalyze reactions at the outer positions of the glycerol backbone. The two primary strategies employed are direct esterification and glycerolysis.[5][6]

  • Direct Esterification: This method involves the direct reaction of glycerol with free fatty acids. It is a common and effective method, often performed in a solvent-free system to enhance reaction efficiency and simplify downstream processing.[1][7] A critical aspect of this process is the removal of water, a byproduct of the reaction, to shift the equilibrium towards the synthesis of diacylglycerols.[1]

  • Glycerolysis: In this approach, triacylglycerols (fats and oils) are reacted with glycerol in the presence of a lipase (B570770). This reaction yields a mixture of monoacylglycerols (MAGs), diacylglycerols, and unreacted triacylglycerols.[4][8] Glycerolysis is an economically attractive route as it can utilize readily available natural oils and fats as starting materials.[9]

A third, less common method is the hydrolysis of TAGs using sn-1,3-specific lipases.[10]

Key Enzymes in 1,3-DAG Synthesis

Several commercially available immobilized lipases are frequently employed for 1,3-DAG synthesis due to their stability, reusability, and specificity.

  • Lipozyme RM IM: An immobilized lipase from Rhizomucor miehei, it is sn-1,3-specific and widely used for 1,3-DAG production.[1] It has demonstrated high catalytic activity and good operational stability.[1][2]

  • Novozym 435: An immobilized lipase B from Candida antarctica, it is known for its high activity and broad substrate specificity. While not strictly sn-1,3-specific, it is effective in DAG synthesis.[1][2]

  • Lipozyme TL IM: An immobilized lipase from Thermomyces lanuginosus, this enzyme is also sn-1,3-specific and has been successfully used, particularly for the synthesis of high-melting point 1,3-DAGs.[5][11]

Data on Enzymatic Synthesis of 1,3-Diacylglycerols

The following tables summarize quantitative data from various studies on the enzymatic synthesis of 1,3-DAGs, providing a comparative overview of different enzymes, substrates, and reaction conditions.

Table 1: Direct Esterification of Glycerol with Various Fatty Acids

Fatty AcidLipaseTemp. (°C)Time (h)Molar Ratio (Glycerol:FA)Enzyme Load (wt%)1,3-DAG Yield/Content (%)Reference
Lauric AcidLipozyme RM IM5031:2580.3 (content)[1][2]
Caprylic AcidLipozyme RM IM2524+1:211.884.6 (content)[7][12]
Capric AcidLipozyme RM IM3524+1:210.784.4 (content)[7][12]
Palmitic AcidLipozyme TL IM7361:21526.2 (in crude product)[5]
Stearic AcidLipozyme TL IM7561:11520.7 (in crude product)[5]
Mixed PUFAsLipozyme RM IM5081:21084 (yield)[13]
Oleic AcidLipozyme RM IM5024+1:26.361.1 (content)[12]

Table 2: Glycerolysis of Fats and Oils

Oil/Fat SourceLipaseTemp. (°C)Time (h)Molar Ratio (Glycerol:Oil)Enzyme Load (wt%)DAG Content (%)Reference
LardLipozyme RM IM65 then 45101:11461.76[8]
Fish OilNovozym 435652.51:31560[14]
Soybean OilN/A (Chemical)2300.422.5:1N/A33-36[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of 1,3-DAGs.

Protocol for Direct Esterification in a Solvent-Free System

This protocol is based on the work of Zhong et al. (2013) for the synthesis of 1,3-dilaurin.[1][2]

1. Materials and Reagents:

  • Glycerol (purity > 99.0%)

  • Lauric acid (purity > 99.0%)

  • Immobilized lipase (e.g., Lipozyme RM IM)

  • Solvents for analysis (e.g., analytical or chromatographic grade)

2. Reaction Setup:

  • A 50 mL pear-shaped flask is used as the reaction vessel.

  • The reaction mixture consists of 10 mmol glycerol, 20 mmol lauric acid, and 5 wt% of lipase based on the total weight of the reactants.

  • The flask is placed in a temperature-controlled water bath set to 50°C.

  • A vacuum is applied (e.g., 4 mm Hg) throughout the reaction to remove the water produced. A vacuum-driven air bubbling system can be employed to enhance mixing and water removal.[1][2]

3. Reaction Procedure:

  • The reactants and enzyme are added to the flask.

  • The reaction is initiated by starting the heating and applying the vacuum.

  • The reaction is allowed to proceed for a set time (e.g., 3 hours), with samples taken periodically for analysis if required.

4. Product Analysis:

  • The conversion of free fatty acids can be determined by titration with KOH.[1]

  • The composition of the product mixture (1,3-DAG, 1,2-DAG, MAG, TAG, and FFA) is typically analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

5. Purification:

  • After the reaction, the immobilized enzyme is removed by filtration.

  • For solid products like 1,3-dilaurin, purification can be achieved by recrystallization from a suitable solvent such as dry methanol.[1]

  • For liquid products, purification can be performed using column chromatography with silica (B1680970) gel.[1]

Protocol for Glycerolysis of Oils

This protocol is adapted from the study by Wei et al. (2016) on the glycerolysis of lard.[8]

1. Materials and Reagents:

  • Lard (or other oil/fat)

  • Glycerol

  • Immobilized lipase (e.g., Lipozyme RM IM)

2. Reaction Setup:

  • A suitable reaction vessel with magnetic stirring is used.

  • The reaction mixture is prepared with a specific molar ratio of lard to glycerol (e.g., 1:1).

  • The enzyme load is set (e.g., 14% by weight of lard).

3. Reaction Procedure:

  • The reactants are mixed in the vessel.

  • The reaction is conducted at a set temperature (e.g., initially at 65°C for 2 hours, then at 45°C for 8 hours) with constant stirring (e.g., 500 rpm).

4. Product Analysis:

  • The composition of the resulting acylglycerols is analyzed by chromatographic methods (GC or HPLC) to determine the content of DAG, MAG, and TAG.

5. Purification:

  • The enzyme is separated by filtration.

  • The product can be purified by molecular distillation to obtain a high-purity DAG fraction.[8]

Visualizing Enzymatic Synthesis and Metabolic Pathways

The following diagrams, created using the DOT language, illustrate the key enzymatic synthesis routes and the metabolic context of 1,3-diacylglycerols.

Enzymatic_Synthesis_of_1_3_DAG cluster_esterification Direct Esterification cluster_glycerolysis Glycerolysis glycerol1 Glycerol esterification Esterification glycerol1->esterification ffa 2 Free Fatty Acids ffa->esterification dag1 1,3-Diacylglycerol esterification->dag1 water 2 H₂O esterification->water glycerol2 Glycerol glycerolysis Glycerolysis glycerol2->glycerolysis tag Triacylglycerol tag->glycerolysis dag2 Diacylglycerol glycerolysis->dag2 mag Monoacylglycerol glycerolysis->mag lipase sn-1,3 Specific Lipase (e.g., Lipozyme RM IM) lipase->esterification lipase->glycerolysis Metabolic_Fate_of_1_3_DAG cluster_ingestion Ingestion and Digestion cluster_metabolism Intestinal and Systemic Metabolism cluster_signaling Indirect Signaling Effects dietary_dag Dietary 1,3-DAG hydrolysis Pancreatic Lipase dietary_dag->hydrolysis gut Modulation of Gut Microbiota dietary_dag->gut mag2 2-Monoacylglycerol hydrolysis->mag2 ffa Free Fatty Acids hydrolysis->ffa resynthesis Resynthesis to TAG mag2->resynthesis ffa->resynthesis tag Triacylglycerol (TAG) resynthesis->tag chylomicrons Incorporation into Chylomicrons tag->chylomicrons metabolic Improved Glucose and Lipid Metabolism chylomicrons->metabolic Systemic Lipid Transport scfa Increased SCFAs gut->scfa gpr41 GPR41 Activation scfa->gpr41 glp1 GLP-1 Secretion gpr41->glp1 glp1->metabolic

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific diacylglycerol with distinct fatty acids at the sn-1 and sn-3 positions. The protocol is based on a chemoenzymatic approach, which offers high regioselectivity and milder reaction conditions compared to purely chemical methods.

Introduction

This compound is a diacylglycerol (DAG) containing palmitic acid, a saturated fatty acid, and α-linolenic acid, a polyunsaturated omega-3 fatty acid. Asymmetrical 1,3-diacylglycerols are important intermediates in lipid metabolism and can serve as valuable building blocks for the synthesis of structured triacylglycerols with specific nutritional or therapeutic properties. The synthesis of such asymmetrically substituted glycerols requires a regioselective approach to ensure the correct positioning of the fatty acids on the glycerol (B35011) backbone. This protocol outlines a robust method for the preparation of this compound, focusing on an enzymatic strategy that leverages the specificity of sn-1,3 lipases.

Synthesis Strategy

The synthesis of this compound can be efficiently achieved through a two-step enzymatic acylation of glycerol. This method utilizes a commercially available immobilized sn-1,3 specific lipase (B570770), which selectively catalyzes esterification at the primary hydroxyl groups of glycerol. The general workflow is depicted in the diagram below.

SynthesisWorkflow Glycerol Glycerol Step1 Step 1: Enzymatic Esterification Glycerol->Step1 PalmiticAcid Palmitic Acid (or activated derivative) PalmiticAcid->Step1 MAG 1-Palmitoyl-rac-glycerol (Monoacylglycerol) Step1->MAG sn-1,3 specific lipase Step2 Step 2: Enzymatic Esterification MAG->Step2 LinolenicAcid α-Linolenic Acid (or activated derivative) LinolenicAcid->Step2 Product This compound Step2->Product sn-1,3 specific lipase Purification Purification (Column Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
GlycerolAnhydrous, ≥99.5%Sigma-Aldrich
Palmitic Acid≥99%Sigma-Aldrich
α-Linolenic Acid≥99%Sigma-Aldrich
Immobilized Lipase (e.g., Novozym 435)-Novozymes
2-Methyl-2-butanol (B152257) (tert-amyl alcohol)Anhydrous, ≥99%Sigma-Aldrich
Molecular Sieves3 ÅSigma-Aldrich
Hexane (B92381)HPLC GradeFisher Scientific
Ethyl Acetate (B1210297)HPLC GradeFisher Scientific
Silica (B1680970) Gel60 Å, 230-400 meshMerck
Step 1: Synthesis of 1-Palmitoyl-rac-glycerol

This step involves the regioselective esterification of glycerol with palmitic acid at the sn-1 position catalyzed by an sn-1,3 specific lipase.

Procedure:

  • To a 250 mL round-bottom flask, add glycerol (10 mmol, 0.92 g) and palmitic acid (10 mmol, 2.56 g).

  • Add 100 mL of anhydrous 2-methyl-2-butanol as the solvent.

  • Add 5 g of activated molecular sieves to remove water formed during the reaction.

  • Add the immobilized lipase (e.g., Novozym 435, 10% w/w of total substrates).

  • The reaction mixture is incubated at 50°C with constant stirring (200 rpm) for 24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate:acetic acid (80:20:1, v/v/v).

  • Upon completion, the enzyme is removed by filtration.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product, primarily 1-palmitoyl-rac-glycerol, is used in the next step without further purification.

Expected Yield and Purity:

ProductTheoretical Yield (g)Typical Crude Yield (%)Purity by TLC (%)
1-Palmitoyl-rac-glycerol3.3085-95~90
Step 2: Synthesis of this compound

This step involves the esterification of the crude 1-palmitoyl-rac-glycerol with α-linolenic acid at the sn-3 position.

Procedure:

  • Dissolve the crude 1-palmitoyl-rac-glycerol (approx. 8.5 mmol) in 100 mL of anhydrous 2-methyl-2-butanol in a 250 mL round-bottom flask.

  • Add α-linolenic acid (10 mmol, 2.78 g).

  • Add 5 g of fresh activated molecular sieves.

  • Add the immobilized lipase (e.g., Novozym 435, 10% w/w of total substrates).

  • The reaction mixture is incubated at 50°C with constant stirring (200 rpm) for 48 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 90:10, v/v).

  • After the reaction is complete, filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

Purification

The crude product is purified by column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 0% to 15% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Final Product Characterization:

ParameterMethodExpected Result
PurityHPLC-ELSD>98%
Structure Confirmation¹H NMR, ¹³C NMR, MSConsistent with the structure of this compound
Appearance-Colorless to pale yellow oil

Typical Yield:

ProductStarting MaterialTypical Final Yield (%)
This compound1-Palmitoyl-rac-glycerol60-70

Data Presentation

Summary of Reaction Parameters
StepReactionKey Parameters
1Synthesis of 1-Palmitoyl-rac-glycerolEnzyme: Immobilized sn-1,3 lipaseSubstrates: Glycerol, Palmitic Acid (1:1 molar ratio)Solvent: 2-Methyl-2-butanolTemperature: 50°CTime: 24 h
2Synthesis of this compoundEnzyme: Immobilized sn-1,3 lipaseSubstrates: 1-Palmitoyl-rac-glycerol, α-Linolenic Acid (1:1.2 molar ratio)Solvent: 2-Methyl-2-butanolTemperature: 50°CTime: 48 h
Troubleshooting
IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or enzyme deactivation.Ensure anhydrous conditions. Check enzyme activity. Increase reaction time.
Formation of triacylglycerolsNon-specific enzyme activity or acyl migration.Use a highly specific sn-1,3 lipase. Maintain the recommended temperature.
Difficult purificationPresence of multiple byproducts.Optimize reaction conditions to improve selectivity. Use a finer gradient for column chromatography.

Disclaimer: This protocol is intended for guidance and may require optimization based on specific laboratory conditions and reagent quality. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Purification of 1-Palmitoyl-3-Linolenoyl-rac-glycerol from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the purification of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG), a specific diacylglycerol (DAG) isomer, from natural sources. Notably, this compound has been identified in the peel and pulp of unripe Dwarf Cavendish bananas.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from initial extraction to final purification. Methodologies covered include solvent extraction, solid-phase extraction (SPE), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). Additionally, this document includes a summary of quantitative data for key purification steps and a visualization of the general diacylglycerol signaling pathway, in which PLG is presumed to participate.

Introduction

Diacylglycerols are crucial signaling molecules involved in a myriad of cellular processes, acting as second messengers that regulate protein kinase C (PKC) and other downstream effectors. The specific stereoisomeric form of a DAG molecule, determined by the fatty acid composition and their positions on the glycerol (B35011) backbone, dictates its biological activity. This compound is a diacylglycerol containing palmitic acid and α-linolenic acid at the sn-1 and sn-3 positions, respectively. The purification of specific DAG isomers like PLG from complex lipid mixtures in natural extracts presents a significant analytical challenge. This document provides a generalized framework and detailed protocols to address this challenge.

Part 1: Extraction and Purification Methodologies

The purification of this compound from natural extracts, such as unripe bananas, involves a multi-step process to isolate the target molecule from a complex mixture of lipids. The general workflow includes initial lipid extraction, fractionation to separate lipid classes, and high-resolution chromatographic techniques to isolate the specific DAG isomer.

Experimental Workflow

experimental_workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Fractionation cluster_purification Step 3: Purification A Homogenized Natural Source (e.g., Unripe Banana Peel/Pulp) B Total Lipid Extraction (Folch or Bligh-Dyer method) A->B C Crude Lipid Extract B->C D Solid-Phase Extraction (SPE) or Column Chromatography C->D E Diacylglycerol Fraction D->E F Preparative TLC (Boric Acid Impregnated) E->F G Reversed-Phase HPLC F->G H Pure this compound G->H dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG This compound (DAG) PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Downstream Downstream Targets PKC->Downstream Phosphorylation Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Responses (e.g., Proliferation, Differentiation) Downstream->Response Receptor GPCR / RTK Receptor->PLC Ligand External Signal Ligand->Receptor

References

Application Notes and Protocols for the Analytical Quantification of 1,3-Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,3-diacylglycerol (1,3-DAG), a crucial lipid second messenger and an important intermediate in various metabolic pathways. The following sections detail various analytical techniques, from chromatographic separation to enzymatic assays, complete with experimental protocols and comparative quantitative data.

Introduction to 1,3-Diacylglycerol Analysis

1,3-diacylglycerols (1,3-DAGs) are isomers of the more commonly studied 1,2-diacylglycerols, which are key signaling molecules. While 1,3-DAG can be formed through the isomerization of 1,2-DAG, it also has distinct metabolic fates and physiological relevance.[1][2] Accurate quantification of 1,3-DAG is essential for understanding its role in cellular processes and for the quality control of products where DAG content is a critical parameter, such as in specialized edible oils.[3] Various analytical methods have been developed for the quantification of 1,3-DAG, each with its own advantages in terms of sensitivity, specificity, and throughput. These methods often involve chromatographic separation, mass spectrometric detection, or enzymatic reactions.[1][4][5]

Chromatographic Methods for 1,3-DAG Quantification

Chromatographic techniques are powerful tools for separating and quantifying 1,3-DAG from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of 1,3-DAG from its 1,2-isomer and other lipid species.[4][6] Detection is often achieved using a UV detector at a low wavelength (e.g., 205 nm) or more universally with a Charged Aerosol Detector (CAD).[4][7][8]

Experimental Protocol: RP-HPLC for 1,3-DAG Quantification

  • Lipid Extraction:

    • Homogenize the sample (e.g., tissue, cells, or oil) in a suitable solvent system. A common method is the Bligh and Dyer procedure using a chloroform/methanol mixture.[1]

    • For solid samples, pulverize and weigh a precise amount (e.g., 20 mg of muscle tissue) and add a homogenization buffer.[5]

    • Add an internal standard, such as 1,3-dipentadecanoyl-sn-glycerol (1,3-15:0 DAG), to the sample prior to extraction for accurate quantification.[1][5]

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Evaporate the organic solvent under a stream of nitrogen and redissolve the lipid extract in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[6]

    • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is effective for separating DAG isomers.[4][6] Step-wise gradients of acetone (B3395972) and acetonitrile can also be used.[7]

    • Flow Rate: Typically around 1.0 - 1.1 mL/min.[6]

    • Detection: UV detection at 205 nm.[4][6] Alternatively, a Charged Aerosol Detector (CAD) can be used for universal detection of non-volatile analytes.[8]

  • Quantification:

    • Prepare a standard curve using known concentrations of a 1,3-DAG standard.

    • Calculate the concentration of 1,3-DAG in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Workflow for RP-HPLC Quantification of 1,3-DAG

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Tissue, Cells, Oil) InternalStandard Add Internal Standard Sample->InternalStandard Homogenization Homogenization & Lipid Extraction Evaporation Solvent Evaporation Homogenization->Evaporation InternalStandard->Homogenization Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Column C18 Reversed-Phase Column Injection->Column Elution Isocratic Elution (Acetonitrile) Column->Elution Detection UV (205 nm) or CAD Elution->Detection PeakIntegration Peak Integration Detection->PeakIntegration StandardCurve Standard Curve Comparison PeakIntegration->StandardCurve Quantification Quantification of 1,3-DAG StandardCurve->Quantification

Caption: Workflow for 1,3-DAG quantification by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of DAGs. Due to the low volatility of DAGs, a derivatization step is required to convert them into more volatile compounds, typically by silylation.[3]

Experimental Protocol: GC-MS for 1,3-DAG Quantification

  • Lipid Extraction and Isolation:

    • Extract total lipids from the sample as described for HPLC.

    • Isolate the DAG fraction from the total lipid extract using solid-phase extraction (SPE) with a silica (B1680970) gel column.

  • Derivatization:

    • Evaporate the solvent from the isolated DAG fraction.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried sample and heat to convert the hydroxyl groups of the DAGs to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., SGE BP5).[3]

    • Carrier Gas: Helium.

    • Injection: Splitless injection.

    • Temperature Program: A temperature gradient is used to separate the different DAG species (e.g., initial temperature of 50°C, ramped to 240°C).[6]

    • Mass Spectrometry: Electron Ionization (EI) is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Quantification:

    • Use a suitable internal standard (e.g., a deuterated DAG analog) added before extraction.

    • Create a calibration curve with derivatized 1,3-DAG standards.

    • Quantify the 1,3-DAG species based on the peak areas of their characteristic ions relative to the internal standard.

Workflow for GC-MS Quantification of 1,3-DAG

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis LipidExtraction Lipid Extraction DAGIsolation SPE Isolation of DAGs LipidExtraction->DAGIsolation Derivatization Silylation (TMS ethers) DAGIsolation->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Capillary GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM) Ionization->Detection PeakIdentification Peak Identification by Mass Spectra Detection->PeakIdentification Quantification Quantification using Internal Standard PeakIdentification->Quantification

Caption: Workflow for 1,3-DAG quantification by GC-MS.

Mass Spectrometry-Based Shotgun Lipidomics

Electrospray ionization mass spectrometry (ESI-MS) allows for the direct analysis of 1,3-DAG from lipid extracts, often with minimal or no chromatographic separation.[1] Derivatization can be employed to enhance ionization efficiency and to distinguish between 1,2- and 1,3-isomers.[1][9]

Experimental Protocol: ESI-MS for 1,3-DAG Quantification

  • Lipid Extraction:

    • Perform lipid extraction as previously described, including the addition of an internal standard (e.g., 1,3-di15:0 DAG).[1]

  • Derivatization (Optional but Recommended):

    • To improve sensitivity and differentiate isomers, derivatize the hydroxyl group of the DAGs. A common derivatizing agent is N,N-dimethylglycine (DMG).[1]

    • The derivatization reaction is typically carried out at 45°C for 90 minutes.[1]

  • Mass Spectrometry Analysis:

    • Resuspend the derivatized lipid extract in a suitable solvent for direct infusion or injection into the mass spectrometer.

    • Perform analysis using ESI in positive ion mode.

    • For quantitative analysis, tandem mass spectrometry (MS/MS) with neutral loss scanning can be employed. For example, with DMG derivatization, a neutral loss of the derivatizing group can be monitored.[9]

  • Quantification:

    • Quantify 1,3-DAG species by comparing the signal intensity of their specific precursor-product ion transitions to that of the internal standard.

Enzymatic Assays

Enzymatic assays offer a simpler and often higher-throughput alternative to chromatographic methods for the quantification of total DAG. These assays are typically based on a series of coupled enzymatic reactions that produce a detectable signal (e.g., fluorescence or absorbance).

Experimental Protocol: Fluorometric Enzymatic Assay for Total DAG

This protocol is based on the principle of a coupled enzyme assay.

  • Sample Preparation:

    • Extract lipids from the samples as described previously.

    • Dry the lipid extract and resuspend it in an appropriate assay buffer.

  • Enzymatic Reaction:

    • Step 1: Phosphorylation. A kinase is used to phosphorylate all DAGs in the sample to produce phosphatidic acid.

    • Step 2: Hydrolysis. A lipase (B570770) then hydrolyzes the phosphatidic acid to glycerol-3-phosphate.

    • Step 3: Oxidation. Glycerol-3-phosphate oxidase oxidizes glycerol-3-phosphate, producing hydrogen peroxide.

  • Detection:

    • The hydrogen peroxide produced reacts with a fluorometric probe, generating a fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm).

  • Quantification:

    • Generate a standard curve using a DAG standard provided with the assay kit.

    • Determine the total DAG concentration in the samples from the standard curve.

Workflow for Enzymatic Quantification of DAG

DAG Diacylglycerol (DAG) PA Phosphatidic Acid DAG->PA Kinase G3P Glycerol-3-Phosphate PA->G3P Lipase H2O2 Hydrogen Peroxide G3P->H2O2 GPO Fluorescence Fluorescent Product H2O2->Fluorescence Fluorometric Probe

Caption: Coupled enzymatic reaction for DAG quantification.

Quantitative Data Summary

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeTypical Sample TypeReference
RP-HPLC-UV 0.2 µg/mL (for 1,3-dilinolein)0.7 µg/mL (for 1,3-dilinolein)Over three orders of magnitudeVegetable Oils[4][6]
TLC-Visible Spectrophotometry 0.51 mg/mL-10–90 mg/mLOils and Fats[10]
Enzymatic Fluorometric Assay ~15 µM--Cell Lysates
ESI-MS (Shotgun) --5 to 1250 fmol/µlBiological Extracts[1]

1,3-Diacylglycerol in Cellular Signaling

Diacylglycerols are critical second messengers that activate a variety of downstream effector proteins. The primary targets of DAG are proteins containing a C1 domain, with the most well-known being Protein Kinase C (PKC).[11][12] Upon activation by DAG, PKC isoforms translocate to cellular membranes where they phosphorylate a multitude of protein substrates, thereby regulating processes such as cell growth, differentiation, and apoptosis.[11] The DAG signal is terminated by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger.[13][14]

Simplified DAG Signaling Pathway

cluster_generation DAG Generation cluster_effectors Downstream Effectors cluster_termination Signal Termination PIP2 PIP2 PLC PLC PIP2->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP Munc13 Munc13 DAG->Munc13 DGK Diacylglycerol Kinase (DGK) DAG->DGK CellularResponse Cellular Responses (Growth, Differentiation, Apoptosis) PKC->CellularResponse RasGRP->CellularResponse Munc13->CellularResponse PA Phosphatidic Acid (PA) DGK->PA

Caption: Overview of the diacylglycerol signaling pathway.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with palmitic acid (16:0) esterified at the sn-1 position and α-linolenic acid (18:3) at the sn-3 position. Diacylglycerols are crucial lipid molecules that act as secondary messengers in various cellular signaling pathways, most notably as activators of protein kinase C (PKC). The accurate and sensitive quantification of specific DAG isomers is essential for understanding their role in cellular processes and their implication in various diseases, including cancer and metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detailed analysis of lipid species like this compound from complex biological matrices.

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a modified Bligh-Dyer method suitable for the extraction of diacylglycerols from plasma or cell culture.

Materials:

  • Biological sample (e.g., 100 µL of plasma or cell pellet)

  • Internal Standard Solution (e.g., a deuterated or odd-chain diacylglycerol)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution or water

  • Glass centrifuge tubes

  • Glass Pasteur pipette or syringe

  • Nitrogen gas stream

  • Reconstitution solvent (e.g., Acetonitrile:Isopropanol 90:10 with 10 mM ammonium (B1175870) formate)

Procedure:

  • In a glass centrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 30 seconds.[1][2]

  • Add 125 µL of chloroform and vortex for another 30 seconds.[1]

  • Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[1]

  • Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[1]

  • Dry the extracted lipids under a gentle stream of nitrogen gas.[1][2]

  • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for separating diacylglycerol isomers.[1]

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for the analysis of diacylglycerols, often forming ammonium adducts ([M+NH₄]⁺).[2]

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Capillary Voltage: 3500 V[2]

  • Gas Temperature: 300 °C[2]

  • Nebulizer Gas: Nitrogen[2]

  • Collision Energy: A ramped collision energy (e.g., 20-50 eV) can be optimized to achieve efficient fragmentation of the precursor ion.[3][4]

Data Presentation

The quantitative data for the mass spectrometry analysis of this compound is summarized below. The exact masses are calculated based on the elemental composition (C₃₇H₆₆O₅).

Parameter Value Notes
Chemical Formula C₃₇H₆₆O₅
Exact Mass 590.490975
Precursor Ion ([M+NH₄]⁺) m/z 608.5228Ammonium adduct
Precursor Ion ([M+Na]⁺) m/z 613.4759Sodium adduct
Precursor Ion ([M+H]⁺) m/z 591.4988Protonated molecule
Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the precursor ion will result in characteristic neutral losses of the fatty acid chains. The major fragments are expected to be the diacylglycerol-like ions resulting from the loss of one of the fatty acids.

Precursor Ion Neutral Loss Fragment Ion (m/z) Description
[M+NH₄]⁺Palmitic Acid (C₁₆H₃₂O₂)351.2581Loss of palmitic acid from the sn-1 position.
[M+NH₄]⁺α-Linolenic Acid (C₁₈H₃₀O₂)329.2581Loss of α-linolenic acid from the sn-3 position.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (Bligh-Dyer) sample->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway precursor [M+NH₄]⁺ This compound m/z 608.5 loss_palmitic Neutral Loss of Palmitic Acid (C₁₆H₃₂O₂) precursor->loss_palmitic loss_linolenic Neutral Loss of α-Linolenic Acid (C₁₈H₃₀O₂) precursor->loss_linolenic fragment1 [M+NH₄ - C₁₆H₃₂O₂]⁺ m/z 351.3 loss_palmitic->fragment1 fragment2 [M+NH₄ - C₁₈H₃₀O₂]⁺ m/z 329.3 loss_linolenic->fragment2

Caption: Predicted MS/MS fragmentation of the [M+NH₄]⁺ adduct of this compound.

Diacylglycerol Signaling Pathway

dag_signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Responses (Proliferation, Differentiation, etc.) PKC->CellularResponse phosphorylates targets

Caption: Simplified diacylglycerol (DAG) signaling pathway.[1]

References

Application Notes and Protocols for 1-Palmitoyl-3-Linolenoyl-rac-glycerol as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (16:0/18:3 DAG) as a research standard in quantitative lipidomics and in vitro bioassays.

Introduction

This compound is a specific diacylglycerol (DAG) molecule containing a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated linolenic acid (18:3) at the sn-3 position of the glycerol (B35011) backbone. As a member of the diacylglycerol family, it plays a crucial role as a second messenger in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The dysregulation of DAG-mediated signaling has been implicated in numerous diseases, including cancer, metabolic disorders, and inflammatory conditions.

The use of well-characterized standards like this compound is essential for the accurate quantification of endogenous DAGs in biological samples and for elucidating their specific roles in cellular processes.

Physicochemical and Handling Information

Proper handling and storage of the standard are critical for obtaining accurate and reproducible results.

PropertyValue
Molecular Formula C₃₇H₆₆O₅
Molecular Weight 590.9 g/mol
Appearance Solid
Solubility DMF: 20 mg/mL, DMSO: 7 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 250 µg/mL
Storage Store at -20°C as a solid or in an organic solvent.
Stability At least one year when stored as recommended.

Note: For quantitative applications, it is recommended to prepare fresh dilutions from a stock solution for each experiment.

Application 1: Quantification of Diacylglycerols by LC-MS/MS

This protocol outlines the use of this compound as an internal or external standard for the quantification of DAGs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Lipid Extraction and Sample Preparation
  • Sample Homogenization: Homogenize cell pellets or tissues in an appropriate buffer on ice.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the homogenate, add a 2:1 (v/v) mixture of chloroform (B151607):methanol.

    • Vortex thoroughly for 15 minutes.

    • Add chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water).

    • Vortex and centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase.

  • Internal Standard Spiking: If using as an internal standard, spike the samples with a known amount of this compound prior to extraction.

  • Drying and Reconstitution: Dry the extracted lipids under a gentle stream of nitrogen. Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., 9:1 isopropanol:acetonitrile).

LC-MS/MS Parameters
ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Gradient Optimized for separation of DAG isomers
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 608.5 [M+NH₄]⁺
Product Ions (Q3) m/z 335.3 (Loss of Linolenic Acid), m/z 353.3 (Loss of Palmitic Acid)
Collision Energy Optimize for specific instrument
Data Presentation: Calibration Curve

For use as an external standard, a calibration curve should be generated by analyzing a series of known concentrations of this compound.

Concentration (ng/mL)Peak Area (Arbitrary Units)
15,200
526,100
1051,500
50255,000
100512,000
5002,550,000

This data is illustrative. A new calibration curve must be generated for each experiment.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample homogenize Homogenization sample->homogenize extract Lipid Extraction homogenize->extract dry Drying extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

LC-MS/MS workflow for DAG quantification.

Application 2: In Vitro Protein Kinase C (PKC) Activation Assay

This compound can be used to activate conventional and novel PKC isoforms in cell-based or purified enzyme assays.

Experimental Protocol: Cell-Based PKC Activation
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: Serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.

  • Preparation of DAG Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute in serum-free media to the desired final concentration.

  • Cell Treatment: Treat the cells with the DAG solution for the desired time (typically 15-30 minutes).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Assessment of PKC Activation:

    • Western Blotting: Analyze the phosphorylation of PKC substrates (e.g., MARCKS) by Western blotting.

    • Kinase Activity Assay: Use a commercial kit to measure the kinase activity of immunoprecipitated PKC.

Data Presentation: Dose-Response of PKC Activation
16:0/18:3 DAG (µM)Relative PKC Activity (%)
0100
1150
5280
10450
25620
50750

This data is illustrative and should be optimized for the specific cell line and experimental conditions.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG 1-Palmitoyl-3-Linolenoyl- rac-glycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Protein PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Diacylglycerol signaling pathway.

Application 3: Enzymatic Assay for Diacylglycerol Kinase (DGK)

This compound can serve as a substrate for diacylglycerol kinases, which phosphorylate DAGs to produce phosphatidic acid (PA).

Experimental Protocol: DGK Activity Assay
  • Reaction Mixture: Prepare a reaction buffer containing imidazole-HCl, NaCl, MgCl₂, and EGTA.

  • Substrate Preparation: Resuspend a known amount of this compound in the reaction buffer.

  • Enzyme Addition: Add the purified DGK enzyme or cell lysate containing DGK to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding ATP (can be radiolabeled, e.g., [γ-³²P]ATP, for sensitive detection).

  • Incubation: Incubate at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., chloroform:methanol).

  • Product Analysis: Extract the lipids and analyze the formation of phosphatidic acid by thin-layer chromatography (TLC) and autoradiography (if using radiolabeling) or by LC-MS/MS.

Data Presentation: Enzyme Kinetics
Substrate (16:0/18:3 DAG) (µM)Reaction Velocity (pmol PA/min)
510
1018
2032
4055
8085
160100

This data is illustrative. Kinetic parameters (Km and Vmax) should be determined by fitting the data to the Michaelis-Menten equation.

experimental_workflow_dgk cluster_reaction_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Buffer Reaction Buffer Incubate Incubation (37°C) Buffer->Incubate DAG_std 16:0/18:3 DAG Standard DAG_std->Incubate Enzyme DGK Enzyme Enzyme->Incubate ATP ATP ATP->Incubate Stop Stop Reaction Incubate->Stop Extract Lipid Extraction Stop->Extract Analyze TLC or LC-MS/MS Extract->Analyze Quantify Quantify PA Analyze->Quantify

Workflow for DGK enzymatic assay.

Troubleshooting

  • Low signal in LC-MS/MS: Consider derivatization of the hydroxyl group to improve ionization efficiency. Ensure proper lipid extraction and reconstitution in a compatible solvent.

  • High background in PKC assay: Optimize serum starvation time. Include appropriate controls (e.g., vehicle-only, inactive kinase).

  • Variability in enzyme kinetics: Ensure accurate pipetting of the lipid standard, which can be challenging due to its properties. Prepare fresh dilutions for each experiment.

These application notes provide a framework for utilizing this compound as a research standard. It is crucial to optimize the protocols for your specific experimental setup and instrumentation.

Application Notes and Protocols: 1-Palmitoyl-3-Linolenoyl-rac-glycerol in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (DG 16:0/18:3) in lipidomics research. This diacylglycerol, containing one saturated fatty acid (palmitic acid) and one polyunsaturated fatty acid (α-linolenic acid), can serve as a valuable tool in lipid analysis, particularly as an internal standard for mass spectrometry-based quantification and in studies of lipid metabolism and signaling.

Application: Internal Standard for Quantitative Lipidomics

This compound is well-suited for use as an internal standard in the quantitative analysis of diacylglycerols and other lipid species by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its synthetic nature and unique fatty acid composition make it unlikely to be endogenously present in most biological samples, a key characteristic of a good internal standard.

Key Advantages as an Internal Standard:

  • Chemical Similarity: As a diacylglycerol, it behaves similarly to endogenous diacylglycerols during extraction and ionization, ensuring accurate correction for sample loss and matrix effects.

  • Distinct Mass: The specific combination of palmitic and α-linolenic acids provides a unique mass-to-charge ratio (m/z) that can be easily distinguished from common endogenous lipids.

  • Commercial Availability: High-purity synthetic standards are commercially available, ensuring consistency and reliability in experimental results.

Quantitative Performance Data

The following table summarizes the expected quantitative performance metrics for this compound when used as an internal standard in a validated LC-MS/MS method. Note: These values are representative and should be established for each specific analytical platform and matrix.

ParameterRepresentative Value
Linearity Range (ng/mL)0.5 - 1000
Coefficient of Determination (R²)> 0.99
Limit of Detection (LOD) (ng/mL)< 0.5
Limit of Quantification (LOQ) (ng/mL)< 1.5
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Extraction Recovery> 85%

Experimental Protocols

Protocol 2.1: Lipid Extraction from Biological Samples using a Modified Bligh & Dyer Method

This protocol describes a standard method for the extraction of total lipids from biological matrices such as plasma, cells, or tissues. The internal standard, this compound, should be added at the beginning of the procedure to account for variability throughout the entire process.

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10^6 cells, or 10-20 mg tissue)

  • This compound internal standard solution (e.g., 1 µg/mL in chloroform (B151607):methanol 1:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass test tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma), place 100 µL into a glass test tube.

    • For cell pellets, resuspend in 100 µL of deionized water.

    • For tissues, homogenize in an appropriate volume of water on ice.

  • Addition of Internal Standard: Add a known amount of the this compound internal standard solution to the sample. The amount should be comparable to the expected concentration of the analytes of interest.

  • Monophasic Mixture Formation: Add 375 µL of chloroform:methanol (1:2, v/v) to the sample. Vortex vigorously for 1 minute to create a single-phase mixture and ensure thorough mixing.

  • Lipid Extraction: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of deionized water and vortex for another 30 seconds. This will induce phase separation.[1][2]

  • Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to facilitate the separation of the aqueous and organic layers.

  • Collection of Lipid Extract: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Solvent Evaporation: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v for LC-MS).

Bligh_Dyer_Lipid_Extraction sample Biological Sample is Add Internal Standard (DG 16:0/18:3) sample->is cm Add Chloroform: Methanol (1:2) is->cm vortex1 Vortex cm->vortex1 c_h2o Add Chloroform and Water vortex1->c_h2o vortex2 Vortex c_h2o->vortex2 centrifuge Centrifuge vortex2->centrifuge phases Phase Separation (Aqueous/Organic) centrifuge->phases collect Collect Lower Organic Phase phases->collect dry Evaporate Solvent (Nitrogen) collect->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute

Workflow for the Bligh & Dyer lipid extraction method.
Protocol 2.2: LC-MS/MS Analysis of Diacylglycerols

This protocol provides a general method for the analysis of diacylglycerols using a reverse-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

Instrumentation and Materials:

  • Liquid Chromatography system (e.g., UPLC or HPLC)

  • Mass Spectrometer with electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Reconstituted lipid extract

LC Method:

ParameterValue
Column Temperature55 °C
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient
0.0 min30% B
2.0 min45% B
10.0 min99% B
12.0 min99% B
12.1 min30% B
15.0 min30% B

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

  • Expected Precursor/Product Ions for DG (16:0/18:3):

Lipid SpeciesAdductPrecursor Ion (m/z)Product Ion (m/z)Fragmentation
DG (16:0/18:3)[M+NH₄]⁺608.5335.3[M+NH₄-C₁₆H₃₂O₂]⁺
313.3[M+NH₄-C₁₈H₃₀O₂]⁺

Note: The precursor ion is the ammoniated adduct of the diacylglycerol. The product ions correspond to the neutral loss of one of the fatty acyl chains.

LC_MS_Workflow sample Reconstituted Lipid Extract lc Reverse-Phase LC (C18 Column) sample->lc esi Electrospray Ionization (ESI+) lc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 data Data Analysis (Quantification) ms2->data DAG_PKC_Signaling receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., DG 16:0/18:3) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activation substrates Downstream Substrates pkc->substrates Phosphorylation ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activation response Cellular Response substrates->response

References

Application Note: High-Performance Liquid Chromatography for the Separation of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers integral to a multitude of cellular signaling pathways.[1] The specific isomeric form of DAG, dictated by the positioning of the two fatty acyl chains on the glycerol (B35011) backbone (sn-1,2-, sn-2,3-, and 1,3-diacylglycerols), determines its biological activity and metabolic fate.[1] Consequently, the precise separation and quantification of DAG isomers are essential for researchers in cell biology, pharmacology, and drug development.[1] This application note provides a detailed protocol for the separation of diacylglycerol isomers utilizing reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely accessible analytical technique. Methodologies for sample preparation, chromatographic conditions, and detection are delineated, accompanied by representative quantitative data.

Diacylglycerols are key intermediates in lipid metabolism and pivotal signaling molecules.[1][2] Following extracellular stimulation, DAG is transiently generated at the plasma membrane, where it recruits and activates a host of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[1] The activation of these pathways governs a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and secretion.[1] Given the stereo- and regiospecificity of the enzymes that produce and metabolize DAGs, as well as their effector proteins, the ability to distinguish between isomers is of paramount importance.[2]

Reversed-phase high-performance liquid chromatography has emerged as a powerful analytical tool for the separation of lipid isomers.[1] This technique separates molecules based on their hydrophobicity, enabling the resolution of DAG isomers that possess the same fatty acid composition but differ in their positional arrangement.[1]

Signaling Pathways Involving Diacylglycerol Isomers

Diacylglycerols are central to signaling cascades that regulate numerous cellular functions. A primary pathway involves the activation of Protein Kinase C (PKC).

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 dag sn-1,2-Diacylglycerol (DAG) pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates cellular_response Cellular Responses (Proliferation, Differentiation, etc.) pkc->cellular_response Phosphorylates Target Proteins ca_release->pkc Co-activates (conventional PKCs)

Figure 1: Simplified Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for HPLC Separation of Diacylglycerol Isomers

A typical workflow for the analysis of DAG isomers from biological samples involves several key stages, from sample preparation to data analysis.

HPLC_Workflow start Start: Biological Sample or Standard lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) start->lipid_extraction reconstitute Reconstitute in Solvent lipid_extraction->reconstitute filter Filter (0.2 µm PTFE) reconstitute->filter inject Inject into HPLC System filter->inject separation Separation on C18 Column inject->separation detection Detection (UV, ELSD, MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram identification Peak Identification (vs. Standards) chromatogram->identification quantification Quantification (Peak Area) identification->quantification end End: Quantified DAG Isomers quantification->end

Figure 2: HPLC workflow for DAG isomer analysis.[1]

Data Presentation

The elution order of diacylglycerol isomers in reversed-phase HPLC is primarily influenced by their polarity. Generally, 1,3-DAG isomers are less polar and therefore elute earlier than their corresponding 1,2-DAG counterparts with the same acyl chains.[1] The retention time increases with increasing chain length and decreases with the number of double bonds in the fatty acyl chains.[1]

Peak No.Diacylglycerol Isomer
11,3-dilinolein
21,2-dilinolein
31,3-diolein
41,2-dioleoyl-sn-glycerol
51,3-dipalmitin
61,2-dipalmitoyl-rac-glycerol
71,3-distearin
81,2-distearoyl-rac-glycerol
Data compiled from reference[1].

Experimental Protocols

This section details the necessary steps for the separation of diacylglycerol isomers by RP-HPLC.

I. Sample Preparation

A. Lipid Extraction (from biological samples) For cellular or tissue samples, perform a lipid extraction using a modified Bligh and Dyer method.[1]

  • Homogenize the sample in a chloroform:methanol:water mixture.

  • Separate the phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the initial mobile phase or a suitable solvent like hexane (B92381)/2-propanol.[1]

B. Standard and Sample Dilution Prepare stock solutions of DAG standards in hexane or the initial mobile phase.[1] Create a series of dilutions to generate a calibration curve for quantification. Dilute the extracted samples to fall within the linear range of the calibration curve.

II. HPLC Analysis

A. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., ODS, 250 mm x 4.6 mm, 5 µm). Non-endcapped ODS phases may offer better separation for some regioisomers.[1]

  • Mobile Phase:

    • Isocratic Elution: 100% Acetonitrile (B52724).[1][3] This is a simple and robust method for separating common DAG isomers.

    • Gradient Elution: A stepwise gradient of acetone (B3395972) and acetonitrile can be employed for more complex mixtures.[3] For example:

      • 0-10 min: 90% Acetonitrile, 10% Acetone

      • 10-20 min: Gradient to 70% Acetonitrile, 30% Acetone

      • 20-28 min: Hold at 70% Acetonitrile, 30% Acetone

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 18°C) for improved reproducibility.[1]

  • Injection Volume: 10-20 µL.[1]

B. Detection

  • UV: 205 nm.[1][3] This method is suitable for unsaturated DAGs.

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These detectors are more universal for lipids as they do not require a chromophore.[1][3]

  • Mass Spectrometry (MS): Provides mass information for peak identification and structural elucidation.[1]

III. Data Analysis
  • Peak Identification: Identify the peaks in the sample chromatograms by comparing their retention times with those of the authentic standards.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration for each standard. Determine the concentration of each DAG isomer in the samples by interpolating their peak areas from the calibration curve.

Conclusion

Reversed-phase high-performance liquid chromatography is a powerful and reliable method for the separation and quantification of diacylglycerol isomers.[1] The protocol detailed in this application note provides a robust framework for researchers to accurately analyze these critical signaling molecules. The choice of isocratic or gradient elution and the specific detection method should be tailored to the complexity of the sample matrix and the research objectives. Careful sample preparation and the use of appropriate standards are crucial for obtaining accurate and reproducible results.

References

Application Notes: Derivatization of 1-Palmitoyl-3-Linolenoyl-rac-glycerol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Palmitoyl-3-Linolenoyl-rac-glycerol is a triacylglycerol (TAG) containing one saturated fatty acid (palmitic acid, 16:0) and one polyunsaturated fatty acid (α-linolenic acid, 18:3). Due to their low volatility, intact triacylglycerols cannot be directly analyzed by standard gas chromatography-mass spectrometry (GC-MS). Therefore, a derivatization step is essential to convert the non-volatile lipid into a form suitable for GC analysis. The most common and robust method for analyzing the fatty acid composition of a TAG is transesterification. This process cleaves the fatty acids from the glycerol (B35011) backbone and converts them into their more volatile fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the derivatization of this compound to FAMEs for quantitative GC-MS analysis.

While less common for this specific purpose, analysis of partial glycerides (diacylglycerols) can be achieved after silylation to increase their volatility.[1][2][3] This protocol will focus on the widely adopted FAMEs analysis.

Primary Protocol: Analysis via Transesterification to Fatty Acid Methyl Esters (FAMEs)

This method is the gold standard for determining the fatty acid profile of complex lipids. The acid-catalyzed transesterification simultaneously hydrolyzes the ester linkages and methylates the resulting free fatty acids.[4]

Detailed Experimental Protocol

1. Reagents and Materials:

  • This compound sample

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or Tridecanoic acid (C13:0) methyl ester solution in hexane (B92381) (1 mg/mL)[5]

  • Derivatization Reagent: 2% Sulfuric Acid (H₂SO₄) in Methanol (B129727). To prepare 100 mL: Slowly add 2 mL of concentrated H₂SO₄ to 98 mL of anhydrous methanol in a glass bottle. Mix well. This reagent is corrosive and should be handled in a fume hood. Alternatively, commercial methanolic HCl or Boron Trifluoride (BF₃) in methanol can be used.[4][6]

  • Hexane (GC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Carbonate (Na₂CO₃) solution[5]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pyrex screw-cap tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

2. Sample Preparation and Transesterification:

  • Weigh approximately 1-5 mg of the this compound sample into a Pyrex screw-cap tube.

  • Add a known volume of the internal standard solution (e.g., 100 µL of 1 mg/mL C17:0 methyl ester). The IS is crucial for accurate quantification.

  • Add 2 mL of the 2% methanolic H₂SO₄ derivatization reagent.

  • Cap the tube tightly and vortex for 30 seconds to ensure the sample is fully dissolved.

  • Place the tube in a heating block or water bath set to 80-100°C for 1-2 hours.[4][6]

  • Allow the tube to cool to room temperature.

3. Extraction of FAMEs:

  • Add 1 mL of hexane to the cooled reaction tube and vortex vigorously for 1 minute.

  • Add 1 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.[5] Caution: CO₂ gas will be evolved. Vent the tube carefully.

  • Vortex for another 30 seconds.

  • Centrifuge the tube at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean tube.[5]

  • Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Experimental Workflow Diagram

experimental_workflow sample 1. Sample + IS reagent 2. Add Methanolic H₂SO₄ sample->reagent heat 3. Heat (80-100°C, 1-2h) reagent->heat extract 4. Add Hexane + NaHCO₃ heat->extract vortex 5. Vortex & Centrifuge extract->vortex collect 6. Collect Hexane Layer vortex->collect dry 7. Dry with Na₂SO₄ collect->dry gcms 8. GC-MS Analysis dry->gcms

Caption: Experimental workflow for FAMEs preparation.

GC-MS Analysis Parameters

The following are typical starting parameters for FAME analysis and should be optimized for your specific instrument and column.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890, Shimadzu GC-2010, or equivalent[7]
Column Highly polar capillary column (e.g., Supelco SP-2330, Agilent DB-FATWAX UI, Restek Rt-2560). Dimensions: 30-60 m length, 0.25 mm ID, 0.25 µm film thickness.[8][9]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min.
Injector Split/Splitless, 250°C. 1 µL injection volume, split ratio 20:1.
Oven Program Initial 100°C, hold 2 min; ramp to 180°C at 10°C/min; ramp to 240°C at 5°C/min; hold for 10 min.[8][10]
Mass Spectrometer Quadrupole MS (e.g., Agilent 5975, Shimadzu QP2010)[7]
Ionization Mode Electron Impact (EI), 70 eV.[11]
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Full Scan (m/z 40-550) for identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[12]

Data Presentation and Quantification

After GC-MS analysis, the peaks corresponding to Palmitic Acid Methyl Ester (PAME, C16:0) and α-Linolenic Acid Methyl Ester (LNAME, C18:3) are identified by their retention times and mass spectra compared to known standards or libraries (e.g., NIST). Quantification is performed by comparing the peak area of each FAME to the peak area of the internal standard.

Table 1: Example Quantitative Data Summary

Analyte (FAME)Retention Time (min)Quantifying Ion (m/z)Peak AreaConcentration (µg/mL)Relative Abundance (%)
Palmitic Acid Methyl Ester (16:0)12.5474, 2704,560,00048.549.5
α-Linolenic Acid Methyl Ester (18:3)16.8279, 2904,750,00050.550.5
Internal Standard (C17:0 ME)14.3174, 2844,650,00050.0 (spiked)N/A

Note: Data are for illustrative purposes only.

Metabolic Context and Signaling

This compound is a storage form of fatty acids. In biological systems, TAGs are synthesized from glycerol-3-phosphate and fatty acyl-CoAs.[13] Upon energy demand, hormones like glucagon (B607659) trigger lipolysis, where enzymes such as hormone-sensitive lipase (B570770) break down TAGs, releasing free fatty acids (FFAs) and glycerol.[13] Palmitic acid can enter beta-oxidation to produce ATP or be used in the synthesis of other lipids like ceramides.[14][15][16] α-Linolenic acid is an essential omega-3 fatty acid, a precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are critical for producing anti-inflammatory signaling molecules.

Simplified Metabolic Pathway

signaling_pathway glucose Glucose / Amino Acids acetylcoa Acetyl-CoA glucose->acetylcoa Glycolysis palmitic Palmitic Acid (16:0) acetylcoa->palmitic Lipogenesis tag 1-Palmitoyl-3-Linolenoyl -rac-glycerol (TAG) palmitic->tag Esterification beta_ox β-Oxidation (Energy) palmitic->beta_ox linolenic α-Linolenic Acid (18:3) linolenic->tag Esterification eicosanoids Eicosanoid Synthesis (Signaling) linolenic->eicosanoids glycerol Glycerol-3-P glycerol->tag Esterification tag->palmitic Lipolysis tag->linolenic Lipolysis

Caption: Simplified metabolic fate of constituent fatty acids.

References

Experimental Use of 1-Palmitoyl-3-Linolenoyl-rac-glycerol in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of the constituent fatty acids of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG), namely palmitic acid and α-linolenic acid, as well as the established roles of diacylglycerols (DAGs) in cell signaling. Direct experimental data for PLG in cell culture is limited, and these guidelines are intended to serve as a scientifically informed starting point for investigation.

Introduction

This compound is a diacylglycerol comprised of the saturated fatty acid, palmitic acid, at the sn-1 position and the omega-3 polyunsaturated fatty acid, α-linolenic acid, at the sn-3 position. As a diacylglycerol, PLG is anticipated to function as a signaling molecule, primarily through the activation of Protein Kinase C (PKC) isoforms. The presence of two distinct fatty acid moieties suggests that PLG may elicit unique cellular responses, combining the pro-inflammatory and metabolic effects of palmitic acid with the anti-inflammatory and pro-proliferative effects of α-linolenic acid.

Potential Applications in Cell Culture

Based on the properties of its constituents, PLG may be a valuable tool for investigating a range of cellular processes:

  • Modulation of Inflammatory Responses: The opposing effects of palmitic acid (pro-inflammatory) and α-linolenic acid (anti-inflammatory) make PLG an interesting candidate for studying the fine-tuning of inflammatory signaling pathways.

  • Investigation of Lipid Signaling: As a specific DAG, PLG can be used to probe the activation of PKC isozymes and their downstream targets.

  • Cancer Biology Research: The influence of fatty acids on cancer cell proliferation, migration, and apoptosis is well-documented. PLG could be used to explore the combined effects of a saturated and an omega-3 fatty acid on cancer cell behavior.[1][2]

  • Metabolic Studies: Palmitic acid is known to induce lipotoxicity and insulin (B600854) resistance in certain cell types. PLG could be employed to study how the presence of α-linolenic acid might mitigate these effects.

Data Presentation

The following tables summarize potential dose-dependent effects of PLG on various cellular parameters, extrapolated from studies on its constituent fatty acids. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell type and experimental endpoint.

Table 1: Predicted Effects of this compound on Cell Viability

Concentration (µM)Predicted Effect on Cell Viability (after 24h)Putative Mechanism
1 - 10Minimal to no effect.-
10 - 50Potential for modest increase in proliferation in certain cell types.α-linolenic acid component may promote cell growth.[3][4]
50 - 200Cell-type dependent; may see modest proliferation or onset of cytotoxicity.Balance between pro-proliferative ALA and pro-apoptotic PA effects.
>200Likely cytotoxic, especially with prolonged exposure.Palmitic acid-induced lipotoxicity, oxidative stress, and apoptosis.[5][6][7]

Table 2: Predicted Effects on Inflammatory Markers in Macrophages (e.g., RAW 264.7)

Concentration (µM)Predicted Change in Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) SecretionPredicted Change in Anti-inflammatory Cytokine (e.g., IL-10) Secretion
1 - 10Minimal effect.Minimal effect.
10 - 50Potential for slight induction.Potential for slight induction.
50 - 100Likely induction of pro-inflammatory cytokines.May see a concurrent increase in anti-inflammatory response.
>100Strong induction of pro-inflammatory cytokines.Anti-inflammatory response may be overwhelmed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (PLG)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Aseptically weigh out a desired amount of PLG in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Warm the mixture gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Cell Culture Treatment with this compound

Materials:

  • Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)

  • Complete cell culture medium

  • PLG stock solution

  • Vehicle control (DMSO)

Procedure:

  • Seed cells at a density appropriate for the duration of the experiment and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare the final concentrations of PLG by diluting the stock solution in complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest PLG concentration being tested.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of PLG or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 6, 24, 48 hours).

  • Proceed with downstream assays (e.g., viability, gene expression, protein analysis).

Protocol 3: Cell Viability Assessment using MTT Assay

Materials:

  • Cells treated with PLG as described in Protocol 2 (in a 96-well plate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathway

The primary signaling pathway anticipated to be activated by this compound is the Protein Kinase C (PKC) pathway. Upon introduction to the cell, PLG, as a diacylglycerol, can activate PKC, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.

PLG_Signaling_Pathway PLG 1-Palmitoyl-3-Linolenoyl- rac-glycerol (PLG) PKC Protein Kinase C (PKC) PLG->PKC Activation Downstream Downstream Targets PKC->Downstream Phosphorylation Response Cellular Response (e.g., Gene Expression, Proliferation, Inflammation) Downstream->Response

Caption: Predicted signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the cellular effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Analysis prep_plg Prepare PLG Stock Solution prep_cells Seed and Culture Cells treat_cells Treat Cells with PLG and Vehicle Control prep_cells->treat_cells viability Viability Assay (MTT) treat_cells->viability gene_exp Gene Expression (qPCR) treat_cells->gene_exp protein Protein Analysis (Western Blot) treat_cells->protein cytokine Cytokine Measurement (ELISA) treat_cells->cytokine data_analysis Data Analysis and Interpretation viability->data_analysis gene_exp->data_analysis protein->data_analysis cytokine->data_analysis

Caption: General experimental workflow for studying PLG in cell culture.

References

Application Notes and Protocols for 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a diacylglycerol (DAG) molecule containing a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (α-linolenic acid) at the sn-3 position. As a diacylglycerol, it is an important signaling molecule involved in various cellular processes. Diacylglycerols are key activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cell proliferation, differentiation, apoptosis, and inflammation. The specific fatty acid composition of a DAG molecule can influence its physical properties and its efficacy in activating different PKC isoforms.

These application notes provide detailed protocols for the dissolution of this compound and its application in cell-based assays, particularly for the investigation of PKC activation and downstream signaling events.

Data Presentation

Solubility of this compound

The solubility of this compound has been determined in various common laboratory solvents. This information is critical for the preparation of stock solutions for experimental use.

SolventSolubilitySource
Dimethylformamide (DMF)20 mg/mL--INVALID-LINK--
Dimethyl sulfoxide (B87167) (DMSO)7 mg/mL--INVALID-LINK--
Ethanol30 mg/mL--INVALID-LINK--
PBS (pH 7.2)250 µg/mL--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Due to the lipophilic nature of this compound, it is recommended to prepare concentrated stock solutions in an appropriate organic solvent. These stock solutions can then be diluted into aqueous media or cell culture media for experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (≥99.5%)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Solvent Selection: Choose an appropriate organic solvent based on the experimental requirements and cell type tolerance. Ethanol is often preferred for cell culture applications due to its lower cytotoxicity compared to DMSO.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mg/mL in Ethanol).

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can aid the process.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

For cell-based assays, the organic solvent concentration in the final culture medium should be minimized (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration.

    • Example: To prepare a 10 µM working solution from a 10 mM stock in ethanol:

      • First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium (results in a 100 µM solution).

      • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of culture medium to get the final 10 µM working solution.

  • Mixing: Gently vortex or invert the tube to ensure homogeneity.

  • Cell Treatment: Immediately add the working solution to the cell cultures. Ensure to include a vehicle control (culture medium with the same final concentration of the organic solvent) in your experimental design.

Protocol 3: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol outlines a method to assess the ability of this compound to activate PKC in a cell-free system. The assay measures the phosphorylation of a PKC substrate.

Materials:

  • Purified recombinant PKC isozyme (e.g., PKCα, PKCβ, PKCδ)

  • This compound

  • Phosphatidylserine (PS) and Phosphatidylcholine (PC) for lipid vesicle preparation

  • PKC substrate (e.g., Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) peptide, histone H1)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylserine, phosphatidylcholine, and this compound in chloroform (B151607) at desired molar ratios.

    • Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin film.

    • Resuspend the lipid film in the kinase reaction buffer and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the purified PKC enzyme, the prepared lipid vesicles, and the PKC substrate in the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop Reaction and Quantify:

    • Stop the reaction by spotting an aliquot of the mixture onto a phosphocellulose paper square.

    • Wash the paper squares extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity counts in the presence of this compound to a control without the diacylglycerol to determine the extent of PKC activation.

Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerols like this compound are generated at the plasma membrane and act as second messengers to activate Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag 1-Palmitoyl-3-Linolenoyl- rac-glycerol (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates downstream_proteins Downstream Target Proteins pkc->downstream_proteins Phosphorylates cellular_response Cellular Responses (e.g., Proliferation, Inflammation) downstream_proteins->cellular_response

Caption: The Diacylglycerol (DAG) signaling cascade.

Experimental Workflow for Cell-Based Assays

A typical workflow for investigating the cellular effects of this compound involves preparing the compound, treating the cells, and then analyzing the cellular response.

Experimental_Workflow start Start prep_stock Prepare Stock Solution (Protocol 1) start->prep_stock prep_working Prepare Working Solution (Protocol 2) prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Defined Period treatment->incubation analysis Analyze Cellular Response incubation->analysis western_blot Western Blot for Phosphorylated Proteins analysis->western_blot gene_expression Gene Expression Analysis (qPCR, RNA-seq) analysis->gene_expression cell_viability Cell Viability/Proliferation Assay (e.g., MTT) analysis->cell_viability end End western_blot->end gene_expression->end cell_viability->end

Commercial Suppliers and Application Notes for 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and potential research applications of 1-Palmitoyl-3-Linolenoyl-rac-glycerol. It includes a list of suppliers, detailed application notes, experimental protocols, and diagrams of relevant signaling pathways and workflows.

Commercial Suppliers

This compound is available from several commercial suppliers. The following table summarizes key information for researchers looking to procure this compound.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Cayman Chemical This compound126281-90-1C₃₇H₆₆O₅590.9≥98%
Amsbio This compound126281-90-1C₃₇H₆₆O₅590.9-
Santa Cruz Biotechnology 1-Linoleoyl-3-palmitoyl-rac-glycerol99032-71-0C₃₇H₆₈O₅592.93-
BroadPharm 1-Linoleoyl-3-palmitoyl-rac-glycerol99032-71-0C₃₇H₆₈O₅592.93-

Note: Purity and availability may vary. It is recommended to contact the suppliers directly for the most up-to-date information. Santa Cruz Biotechnology and BroadPharm list a structurally related compound, and researchers should verify the specific isomer required for their studies.

Application Notes

This compound is a diacylglycerol (DAG) containing a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (α-linolenic acid) at the sn-3 position. As a diacylglycerol, it is a key lipid second messenger involved in a variety of cellular signaling pathways. Its presence has been identified in the peel and pulp of unripe Dwarf Cavendish bananas.

The unique combination of a saturated and a polyunsaturated fatty acid suggests that this molecule may have specific roles in modulating membrane properties and interacting with signaling proteins. Researchers in cell biology, pharmacology, and drug development can utilize this compound to investigate:

  • Activation of Protein Kinase C (PKC) Isoforms: Diacylglycerols are well-established activators of the PKC family of serine/threonine kinases. The specific fatty acid composition of this compound may lead to differential activation of various PKC isoforms, influencing downstream cellular processes such as proliferation, differentiation, and apoptosis.

  • Immunomodulatory and Anti-inflammatory Effects: Structurally similar diacylglycerols have been shown to possess immunomodulatory properties.[1][2] this compound could be investigated for its potential to modulate cytokine production, immune cell proliferation, and inflammatory responses, making it a target for research in autoimmune diseases and inflammation.

  • Lipid Metabolism and Metabolic Disorders: The role of specific diacylglycerol species in lipid metabolism is an active area of research. Studies on similar compounds suggest that the fatty acid composition of DAGs can influence lipid metabolism and gut microbiota.[3] This makes this compound a valuable tool for investigating metabolic disorders such as obesity and type 2 diabetes.

  • Drug Delivery Systems: As a lipid, this compound can be incorporated into lipid-based drug delivery systems like liposomes and self-emulsifying drug delivery systems (SEDDS). Its physical properties may influence the stability, drug loading, and release characteristics of these formulations.[4]

Signaling Pathways and Experimental Workflows

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerols like this compound are typically generated at the cell membrane in response to extracellular signals. They act as second messengers, most notably by recruiting and activating Protein Kinase C (PKC) isoforms. This activation triggers a cascade of downstream phosphorylation events that regulate numerous cellular functions.

DAG_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation, Apoptosis) PKC->Downstream phosphorylates targets

Diacylglycerol (DAG) Signaling Cascade

Experimental Workflow: In Vitro PKC Activity Assay

A common application for this compound is to assess its ability to activate PKC in vitro. The following workflow outlines the key steps in such an assay.

PKC_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Lipid_Vesicles Prepare Lipid Vesicles with This compound Incubation Incubate Vesicles, PKC, Substrate, and ATP Lipid_Vesicles->Incubation PKC_Enzyme Purify PKC Isoform PKC_Enzyme->Incubation Substrate Prepare PKC Substrate Substrate->Incubation Phosphorylation Measure Substrate Phosphorylation Incubation->Phosphorylation Analysis Data Analysis Phosphorylation->Analysis

In Vitro PKC Activity Assay Workflow

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Organic solvent (e.g., ethanol, DMSO, or dimethylformamide)

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or glass vials

  • Protocol:

    • Weigh the desired amount of this compound in a sterile container.

    • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Purge the container with an inert gas to prevent oxidation of the linolenoyl group.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Store the stock solution at -20°C. For aqueous solutions, it is recommended to prepare them fresh for each experiment by diluting the stock solution in the appropriate buffer.

2. In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from methodologies used for other diacylglycerols and is suitable for assessing the PKC-activating potential of this compound.

  • Materials:

    • This compound stock solution

    • Phosphatidylserine (PS)

    • Phosphatidylcholine (PC)

    • Purified PKC isoform

    • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

    • [γ-³²P]ATP or a non-radioactive ATP detection system

    • Phosphocellulose paper or other means of separating phosphorylated and non-phosphorylated substrate

    • Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)

  • Protocol:

    • Prepare Lipid Vesicles:

      • In a glass tube, mix PC, PS, and this compound in chloroform (B151607) at the desired molar ratios.

      • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

      • Dry the film under vacuum for at least 1 hour.

      • Resuspend the lipid film in the assay buffer by vortexing or sonication to form small unilamellar vesicles.

    • Kinase Reaction:

      • In a reaction tube, combine the assay buffer, lipid vesicles, PKC substrate, and the purified PKC enzyme.

      • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

      • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

    • Termination and Detection:

      • Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid).

      • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

      • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

      • Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions for the detection reagent.

    • Data Analysis:

      • Calculate the specific activity of PKC in the presence of varying concentrations of this compound and compare it to a control without the diacylglycerol.

3. Cell-Based Assay for Immunomodulatory Effects

This protocol provides a framework for investigating the effects of this compound on cytokine production in immune cells, adapted from studies on similar compounds.[1]

  • Materials:

    • This compound stock solution

    • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a specific cell line like Jurkat T cells)

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Stimulating agent (e.g., phytohemagglutinin (PHA) or lipopolysaccharide (LPS))

    • ELISA kits for the cytokines of interest (e.g., IL-2, IL-6, TNF-α)

    • 96-well cell culture plates

  • Protocol:

    • Cell Culture and Treatment:

      • Plate the immune cells at a suitable density in a 96-well plate.

      • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 1-2 hours).

      • Stimulate the cells with the appropriate agent (e.g., PHA for T cells).

      • Incubate the cells for a further 24-48 hours.

    • Cytokine Measurement:

      • Centrifuge the plate to pellet the cells.

      • Collect the cell culture supernatants.

      • Measure the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

    • Data Analysis:

      • Compare the levels of cytokine production in cells treated with this compound to the stimulated control to determine its immunomodulatory effect. A cell viability assay (e.g., MTT or trypan blue exclusion) should also be performed to ensure that the observed effects are not due to cytotoxicity.

References

handling and storage of 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for 1-Palmitoyl-3-Linolenoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diacylglycerol containing a saturated palmitic acid at the sn-1 position and a polyunsaturated α-linolenic acid at the sn-3 position.[1] Diacylglycerols are critical lipids involved in various cellular signaling pathways and serve as precursors for the synthesis of other lipids. Understanding the proper handling and storage of this compound is crucial for maintaining its integrity and ensuring the reliability of experimental results. This document provides detailed protocols and data for the effective use of this compound in a laboratory setting.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 9Z,12Z,15Z-octadecatrienoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester[1]
Synonyms 16:0/0:0/18:3-DG, DG(16:0/0:0/18:3), 1-Palmitin-3-Linolenin, 1-Palmitoyl-3-α-Linolenoyl-rac-glycerol[1]
CAS Number 126281-90-1[1]
Molecular Formula C37H66O5[1]
Formula Weight 590.9 g/mol [1]
Physical Form Solid[1]
Purity ≥98%[1]

Storage and Stability

Proper storage is essential to prevent degradation, primarily through oxidation of the polyunsaturated linolenoyl chain.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term stability.Minimizes chemical degradation and oxidation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the unsaturated fatty acid chain.
Light Protect from light. Store in an amber vial or wrap with foil.Light can catalyze photo-oxidation.
Container Use glass containers with Teflon-lined caps.Avoids contamination from plasticizers.
Stability ≥ 1 year when stored as recommended.Ensures compound integrity over time.

Solubility Data

SolventSolubility
DMF20 mg/mL[1]
DMSO7 mg/mL[1]
Ethanol (B145695)30 mg/mL[1]
PBS (pH 7.2)250 µg/mL (requires pre-dissolving in an organic solvent)[1]

Safety Precautions

While specific hazard data for this compound is not extensively documented, general laboratory safety practices for handling chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spills: In case of a spill, clean up immediately using an appropriate absorbent material.

Experimental Protocols

Protocol 1: Reconstitution of Solid this compound

This protocol describes the preparation of a stock solution from the solid compound.

Materials:

  • This compound (solid)

  • Anhydrous ethanol or DMF

  • Inert gas (argon or nitrogen)

  • Glass vial with Teflon-lined cap

  • Precision balance

  • Pipettes

Procedure:

  • Allow the vial containing the solid lipid to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the solid into a clean glass vial.

  • Under a stream of inert gas, add the appropriate volume of the desired solvent (e.g., ethanol to a final concentration of 30 mg/mL).

  • Seal the vial tightly with the Teflon-lined cap.

  • Vortex or sonicate the solution gently until the solid is completely dissolved.

  • For long-term storage, flush the headspace of the vial with inert gas before sealing.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of Aqueous Solutions

Due to its low solubility in aqueous buffers, a two-step process is required to prepare a solution in a buffer like PBS.

Materials:

  • This compound stock solution in ethanol or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare a stock solution in a water-miscible organic solvent such as ethanol or DMF as described in Protocol 1.

  • While vortexing the PBS, slowly add the required volume of the organic stock solution to the buffer. Do not add the buffer to the organic solvent.

  • The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system.

  • Use the freshly prepared aqueous solution immediately for experiments, as the lipid may not remain in solution for extended periods.

Visualizations

Diagram 1: Handling and Storage Workflow

G cluster_storage Storage cluster_handling Handling storage_conditions -20°C Inert Atmosphere Protect from Light weighing Weigh Solid storage_conditions->weighing Equilibrate to RT dissolving Dissolve in Organic Solvent weighing->dissolving Add Solvent dissolving->storage_conditions Store Stock Solution aqueous_prep Prepare Aqueous Solution (if needed) dissolving->aqueous_prep Dilute in Buffer experiment Use in Experiment dissolving->experiment aqueous_prep->experiment

Caption: Workflow for the proper .

Diagram 2: Chemical Structure of this compound

Caption: 2D structure of this compound.

References

Application Notes and Protocols for In Vitro Assays Involving 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with palmitic acid at the sn-1 position and α-linolenic acid at the sn-3 position.[1][2] This specific DAG has been identified in the peel and pulp of unripe Dwarf Cavendish bananas.[1][2] As a diacylglycerol, it is a critical signaling molecule that can activate various isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular processes. The unique fatty acid composition of this compound suggests it may exhibit distinct effects on cellular signaling pathways compared to other DAG species.

These application notes provide an overview of the potential in vitro applications of this compound and detailed protocols for assessing its activity, primarily focusing on its role as a Protein Kinase C activator.

Potential Applications

  • Protein Kinase C (PKC) Activation: The primary and most direct application is to study the activation of different PKC isoforms. The structure of a DAG, including the attached fatty acyl chains, can lead to differential activation of PKC isoforms.[3]

  • Enzyme Substrate or Modulator: It can be used as a potential substrate for diacylglycerol kinases (DGKs) or as a modulator for other lipid-dependent enzymes.

  • Cell Signaling Studies: It can be used in cell-based assays to investigate its impact on downstream signaling events, such as MAP kinase pathways, gene expression, and cell proliferation or differentiation.

  • Comparative Lipidsomics: Researchers can use this specific DAG to compare its biological activity against other DAG species to understand the structure-activity relationship of DAGs in cellular signaling.

Data Presentation

The following tables are templates for presenting quantitative data from in vitro assays involving this compound. Experimental determination of these values is required.

Table 1: Comparative Activation of PKC Isoforms by Diacylglycerol (DAG) Species

Activator (DAG Species)PKC IsoformRelative Activation Potency (EC50, nM)Key Findings
This compound PKCαTo be determinedHypothetical: May show moderate potency.
This compound PKCβITo be determinedHypothetical: Could exhibit isoform preference.
This compound PKCδTo be determinedHypothetical: Potentially a weak activator.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighExhibits significant stimulatory effects on PKCα and PKCδ.[3]
1,2-dioctanoyl-sn-glycerol (DOG)PKCαModerateA commonly used synthetic DAG for PKC activation studies.[3]

Table 2: Effect of this compound on Cytokine Secretion from Cultured Immune Cells (e.g., PBMCs)

TreatmentConcentration (µM)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)
Vehicle Control0Baseline valueBaseline value
This compound 1To be determinedTo be determined
This compound 10To be determinedTo be determined
This compound 50To be determinedTo be determined
Lipopolysaccharide (LPS) (Positive Control)100 ng/mLPositive control valuePositive control value

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical PKC activation pathway and a general workflow for an in vitro kinase assay.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1-Palmitoyl-3-Linolenoyl- rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (active) DAG->PKC_mem recruits & activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Downstream Downstream Substrates PKC_mem->Downstream phosphorylates GPCR GPCR / RTK GPCR->PLC Signal PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates Ca_release->PKC_mem co-activates Response Cellular Response Downstream->Response

Caption: Canonical signaling pathway of Protein Kinase C (PKC) activation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Kinase Reaction Buffer (with Phosphatidylserine) E Combine Buffer, DAG, PKC, and Substrate. Pre-incubate at 30°C. A->E B Prepare 1-Palmitoyl-3-Linolenoyl- rac-glycerol Solution B->E C Prepare Purified PKC Isoform and Substrate Peptide C->E D Prepare [γ-³²P]ATP Solution F Initiate reaction by adding [γ-³²P]ATP. Incubate for 10-20 min at 30°C. D->F E->F G Spot aliquot of reaction mixture onto P81 phosphocellulose paper. F->G H Wash paper with phosphoric acid to remove unincorporated ATP. G->H I Quantify radioactivity using a scintillation counter. H->I

Caption: General workflow for a radioactive in vitro Protein Kinase C assay.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to study this compound.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This assay measures the phosphotransferase activity of a purified PKC isoform by quantifying the incorporation of ³²P from [γ-³²P]ATP into a specific substrate peptide.[4]

Materials and Reagents:

  • Purified, active PKC isoform (e.g., PKCα, β, γ)

  • This compound

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., QKRPSQRSKYL)[4]

  • Assay Dilution Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM DTT, 1 mM CaCl₂)[4]

  • Magnesium/ATP Cocktail (e.g., 75 mM MgCl₂, 500 µM ATP in Assay Dilution Buffer)[4]

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • P81 Phosphocellulose Paper[4]

  • 0.75% Phosphoric acid

  • Scintillation cocktail and counter

  • Microcentrifuge tubes

  • 30°C water bath or incubator

Procedure:

  • Preparation of Lipid Activator:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or DMSO).

    • Prepare a stock solution of Phosphatidylserine (PS) in chloroform.

    • In a glass tube, combine the DAG and PS solutions to achieve a desired final concentration and ratio (e.g., 0.05 mg/mL DAG and 0.5 mg/mL PS).[4]

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in Assay Dilution Buffer by vortexing and sonication on ice until the solution is translucent. This creates lipid vesicles/micelles.

  • Assay Reaction Setup (perform on ice):

    • In a microcentrifuge tube, add the following in order:

      • 10 µL Substrate Cocktail (containing substrate peptide in Assay Dilution Buffer)

      • 10 µL Assay Dilution Buffer (for control) or inhibitor cocktail

      • 10 µL of the prepared Lipid Activator solution

      • 10 µL of diluted purified PKC enzyme (e.g., 25-100 ng)[4]

  • Kinase Reaction:

    • Prepare the radioactive ATP mixture by diluting [γ-³²P]ATP in the Magnesium/ATP Cocktail.

    • Pre-incubate the assay tubes at 30°C for 2-3 minutes.

    • Start the reaction by adding 10 µL of the radioactive Magnesium/ATP mixture to each tube.

    • Vortex gently and incubate at 30°C for 10-20 minutes. The incubation time should be within the linear range of the reaction.[4]

  • Stopping the Reaction and Detection:

    • Terminate the reaction by spotting a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[3][4]

    • Immediately immerse the P81 papers in a beaker containing 0.75% phosphoric acid. Wash for 5 minutes with gentle stirring. Repeat the wash step three times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

    • Transfer the dried P81 papers to scintillation vials, add scintillation cocktail, and quantify the incorporated ³²P using a scintillation counter.

Protocol 2: Cellular PKC Translocation Assay

This cell-based assay is used to assess PKC activation by observing its translocation from the cytosol to the plasma membrane upon stimulation with a DAG.[3]

Materials and Reagents:

  • Cell line expressing a PKC isoform of interest (e.g., HEK293, HeLa). Transfection with a GFP-tagged PKC can facilitate visualization.

  • This compound

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Subcellular fractionation kit or buffers (Cytosolic and Membrane extraction buffers)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody specific to the PKC isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • The day before the experiment, you may serum-starve the cells (e.g., 0.5% FBS) to reduce basal signaling.

    • Prepare a stock solution of this compound. It may be necessary to complex it with BSA for efficient delivery to cells.

    • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 5, 15, 30 minutes).

  • Subcellular Fractionation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells and separate the cytosolic and membrane fractions according to the instructions of a commercial subcellular fractionation kit or a standard protocol. Ensure protease and phosphatase inhibitors are added to all buffers.

    • Collect both the cytosolic and the membrane-enriched fractions.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein amounts for each sample (e.g., load 20 µg of protein from each cytosolic and membrane fraction).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the PKC isoform in both the cytosolic and membrane fractions.

    • An increase in the PKC signal in the membrane fraction with a corresponding decrease in the cytosolic fraction indicates PKC translocation and activation. Use loading controls (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane) to ensure proper fractionation.

References

Application Notes and Protocols for Enzymatic Synthesis of Structured Lipids Using 1,3-Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of structured lipids (SLs) utilizing 1,3-diacylglycerols (1,3-DAGs) as the foundational substrate. SLs are triacylglycerols that have been modified to alter the fatty acid composition and their specific placement on the glycerol (B35011) backbone, offering enhanced nutritional and functional properties.[1][2] The methodologies described herein focus on lipase-catalyzed reactions, which offer high specificity and mild reaction conditions, making them ideal for producing well-defined SLs.[2][3]

Introduction to Structured Lipids from 1,3-Diacylglycerols

Structured lipids, particularly those of the MLM-type (Medium-Long-Medium), consist of medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position.[1] This specific arrangement provides unique metabolic advantages, including rapid energy release from MCFAs and the physiological benefits of LCFAs.[4] The starting material, 1,3-diacylglycerol, is a glycerol molecule esterified with two fatty acids at the sn-1 and sn-3 positions.[5][6] These can be synthesized enzymatically through methods like glycerolysis or esterification of glycerol with free fatty acids.[3][5][7] The subsequent enzymatic esterification of the free sn-2 position on the 1,3-DAG allows for the precise introduction of a desired fatty acid, leading to the formation of a structured lipid.

The primary enzymatic route for this synthesis is the esterification of 1,3-DAG with a specific fatty acid or its activated form (e.g., fatty acid vinyl ester) using a lipase (B570770) that can acylate the sn-2 position without significantly disrupting the existing ester bonds at the sn-1 and sn-3 positions.[8][9] The choice of lipase is critical for the success of the synthesis, with enzymes exhibiting appropriate fatty acid specificity being paramount.[8][9]

Experimental Workflows

The enzymatic synthesis of structured lipids from 1,3-diacylglycerols generally follows a two-step process. The first step involves the synthesis of the 1,3-DAG precursor, which is then used in the second step for the final esterification to produce the structured lipid.

experimental_workflow cluster_step1 Step 1: 1,3-Diacylglycerol Synthesis cluster_step2 Step 2: Structured Lipid Synthesis Glycerol Glycerol Esterification1 Esterification Glycerol->Esterification1 FFA1 Free Fatty Acids (MCFA) FFA1->Esterification1 Lipase1 sn-1,3 Specific Lipase (e.g., Lipozyme RM IM) Esterification1->Lipase1 Purification1 Purification (Crystallization) Esterification1->Purification1 DAG 1,3-Diacylglycerol Purification1->DAG DAG_in 1,3-Diacylglycerol DAG->DAG_in Substrate Esterification2 Esterification DAG_in->Esterification2 FFA2 Free Fatty Acid (LCFA) or Vinyl Ester FFA2->Esterification2 Lipase2 Lipase (e.g., Burkholderia cepacia) Esterification2->Lipase2 Purification2 Purification (Column Chromatography) Esterification2->Purification2 SL Structured Lipid (MLM) Purification2->SL

Fig. 1: General workflow for the two-step enzymatic synthesis of structured lipids.

A more detailed logical relationship for the synthesis of a specific MLM-type structured lipid, 1,3-dicapryloyl-2-oleoyl-glycerol (CyOCy), is illustrated below.

logical_relationship cluster_reactants Reactants cluster_catalyst Catalyst & Conditions cluster_process Process cluster_products Products & Byproducts cluster_purification Purification DAG 1,3-Dicaprylin (1,3-DAG) Reaction Esterification Reaction DAG->Reaction AcylDonor Oleic Acid or Oleic Acid Vinyl Ester AcylDonor->Reaction Lipase Immobilized Lipase (Burkholderia cepacia) Lipase->Reaction Solvent Solvent (n-hexane) or Solvent-Free Solvent->Reaction Temp Temperature (e.g., 60°C) Temp->Reaction SL 1,3-Dicapryloyl-2-oleoyl-glycerol (Structured Lipid) Reaction->SL Byproducts Byproducts (e.g., TAGs from acyl migration) Reaction->Byproducts Purification Silica (B1680970) Gel Column Chromatography SL->Purification Byproducts->Purification Purification->SL Purified Product

Fig. 2: Logical relationship for the synthesis of CyOCy structured lipid.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the enzymatic synthesis of structured lipids using 1,3-diacylglycerols.

Table 1: Synthesis of 1,3-Diacylglycerols

LipaseSubstratesMolar Ratio (Glycerol:FFA)Temperature (°C)Reaction Time (h)1,3-DAG Yield (mol%)Reference
Lipozyme® 435Glycerol, FFAs from Echium plantagineum seed oil1:360468.0[7]
Lipozyme RM IMGlycerol, Caprylic acid1:225-84.6[10]
Lipozyme RM IMGlycerol, Capric acid1:2--84.4[10]
Lipozyme RM IMGlycerol, Lauric acid1:2--67.4[10]
Lipozyme RM IMGlycerol, Oleic acid1:2--61.1[10]
Lipozyme RM IMGlycerol, Lauric acid1:250380.3 (content)[11]

Table 2: Synthesis of Structured Triacylglycerols from 1,3-Diacylglycerols

1,3-DAG SubstrateAcyl DonorLipaseSolventTemperature (°C)Yield (mol%)Reference
1,3-DicaprylinOleic acid vinyl esterBurkholderia cepacia (Amano PS-D)n-hexane6087[8][9]
1,3-DilaurinOleic acid vinyl esterBurkholderia cepacia (Amano PS-D)n-hexane6078[8][9]
1,3-DicaprylinOleic acidBurkholderia cepacia (Amano PS-D)Solvent-free->50[8][9]
1,3-DicaprylinOleic acidBurkholderia cepacia (Amano PS-D)Solvent system-<20[8][9]

Experimental Protocols

Protocol for the Synthesis of 1,3-Diacylglycerols (Solvent-Free)

This protocol is adapted from studies focusing on the direct esterification of glycerol with fatty acids.[10][11]

Materials:

  • Glycerol (purity > 99%)

  • Free fatty acids (e.g., caprylic acid, lauric acid)

  • Immobilized lipase (e.g., Lipozyme RM IM)

  • Pear-shaped flask or similar reaction vessel

  • Magnetic stirrer with heating

  • Vacuum pump

Procedure:

  • Combine glycerol and the desired free fatty acid in a molar ratio of 1:2 in the reaction vessel.

  • Add the immobilized lipase at a loading of 5% (w/w) based on the total weight of the reactants.[11]

  • Heat the mixture to the desired temperature (e.g., 50°C for lauric acid) with constant stirring.[11]

  • After an initial reaction period (e.g., 1 hour), apply a vacuum to the system to facilitate the removal of water produced during the esterification, thereby shifting the equilibrium towards product formation.[10]

  • Continue the reaction for a specified duration (e.g., 3 hours).[11]

  • Monitor the reaction progress by taking samples periodically and analyzing the composition using methods like KOH titration for free fatty acid content.[11]

  • Upon completion, stop the reaction by filtering out the immobilized lipase. The lipase can often be washed and reused.[11]

  • The resulting product, enriched in 1,3-DAG, can be purified further if necessary, for instance, by crystallization from a solvent like n-hexane at low temperatures (-20°C).[9]

Protocol for the Synthesis of Structured Lipids from 1,3-Diacylglycerols

This protocol is based on the lipase-catalyzed esterification of 1,3-DAG with a long-chain fatty acid or its vinyl ester.[8][9]

Materials:

  • Synthesized 1,3-diacylglycerol (e.g., 1,3-dicaprylin)

  • Acyl donor (e.g., oleic acid or oleic acid vinyl ester)

  • Immobilized lipase (e.g., from Burkholderia cepacia, Amano PS-D)

  • Anhydrous n-hexane (if not a solvent-free system)

  • Screw-capped vials

  • Molecular sieves (for water removal with free fatty acids)

  • Incubator or water bath with shaking

  • Centrifuge

  • Silica gel for column chromatography

Procedure:

  • In a screw-capped vial, dissolve 0.1 mmol of 1,3-diacylglycerol and 0.2 mmol of the acyl donor in 1 mL of n-hexane.[9]

  • If using a free fatty acid as the acyl donor, add activated molecular sieves to remove the water formed during the reaction.[9]

  • Initiate the reaction by adding the immobilized lipase (e.g., 10% w/w of the 1,3-DAG).[9]

  • Incubate the reaction mixture at the optimal temperature (e.g., 60°C) with agitation.[8][9]

  • Monitor the progress of the reaction by withdrawing samples at intervals and analyzing the acylglycerol composition by methods such as TLC-FID or HPLC.[9]

  • Once the desired conversion is achieved, terminate the reaction by removing the lipase via centrifugation.[9]

  • Evaporate the solvent (n-hexane) under a stream of nitrogen.

  • Purify the synthesized structured lipid from the reaction mixture using silica gel column chromatography with an appropriate solvent system.[9]

Analytical Methods

A brief overview of common analytical techniques used to monitor the synthesis and characterize the products is provided below.

  • Thin-Layer Chromatography with Flame Ionization Detection (TLC-FID): Used for the rapid quantification of the different acylglycerol classes (TAG, DAG, MAG) and free fatty acids in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Often employed for a more detailed separation and quantification of the lipid components.

  • Gas Chromatography (GC): After conversion of the acylglycerols to their fatty acid methyl esters (FAMEs), GC is used to determine the fatty acid composition of the final structured lipid product.

  • Regiospecific Analysis: This involves the use of a sn-1,3 specific lipase (like porcine pancreatic lipase) to hydrolyze the fatty acids at the outer positions, followed by analysis of the resulting 2-monoacylglycerol to confirm the position of the incorporated fatty acid.[8]

By following these protocols and utilizing the provided data as a reference, researchers can effectively synthesize and characterize structured lipids from 1,3-diacylglycerols for various applications in the food, pharmaceutical, and nutraceutical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this specific diacylglycerol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main challenges in synthesizing PLG, a 1,3-diacylglycerol with two different fatty acid chains, are:

  • Regioselectivity: Ensuring that palmitic acid and linolenic acid are esterified specifically at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, respectively, without significant acylation at the sn-2 position.

  • Acyl Migration: Preventing the migration of acyl groups from the sn-1 or sn-3 position to the sn-2 position, which results in the formation of isomeric impurities like 1-Palmitoyl-2-Linolenoyl-rac-glycerol or 2-Palmitoyl-1-Linolenoyl-rac-glycerol. This is a common issue in both chemical and enzymatic synthesis.

  • Side Product Formation: The reaction mixture often contains byproducts such as monoacylglycerols (MAGs), triacylglycerols (TAGs), and unreacted starting materials, which complicates the purification process.

  • Purification: Separating the target 1,3-diacylglycerol from the isomeric byproducts and other impurities can be difficult due to their similar physicochemical properties. This often requires multi-step purification techniques.

  • Stability of Linolenic Acid: As a polyunsaturated fatty acid, linolenic acid is susceptible to oxidation, which can occur during the synthesis and purification steps if not performed under an inert atmosphere.

Q2: What are the main synthetic approaches for this compound?

There are two primary approaches for the synthesis of PLG:

  • Chemical Synthesis: This method offers versatility but typically involves a multi-step process. It relies on the use of protecting groups to selectively block the sn-2 hydroxyl group of glycerol, followed by sequential acylation with palmitic and linolenic acids, and subsequent deprotection. While offering good control, this method can be complex and require careful optimization to avoid side reactions.

  • Enzymatic Synthesis: This approach utilizes 1,3-regiospecific lipases to catalyze the esterification of glycerol with palmitic and linolenic acids. Enzymatic methods are often performed under milder conditions, which can reduce the risk of acyl migration and degradation of sensitive fatty acids. However, optimizing reaction conditions such as temperature, water activity, and substrate molar ratios is crucial for achieving high yields and selectivity.

Q3: Why is purification of 1,3-diacylglycerols so challenging?

The purification of 1,3-diacylglycerols like PLG is challenging due to the presence of multiple compounds with very similar chemical structures in the crude reaction mixture.[1] These include:

  • Isomers: 1,2- and 2,3-diacylglycerols, which have the same molecular weight and similar polarity.

  • Glycerol Esters: Monoacylglycerols and triacylglycerols.

  • Unreacted Fatty Acids and Glycerol.

Standard purification techniques like silica (B1680970) gel chromatography can be effective but may require careful optimization of the solvent system. For larger scale purifications, techniques like molecular distillation and fractional crystallization are often employed to separate the desired 1,3-diacylglycerol from these closely related impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired 1,3-Diacylglycerol
Possible Cause Suggested Solution
Incomplete Reaction Chemical Synthesis: Ensure stoichiometric amounts of acylating agents are used. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend reaction times if necessary. Enzymatic Synthesis: Optimize reaction parameters such as temperature, enzyme concentration, and reaction time. Ensure efficient removal of water, which is a byproduct of esterification, to drive the reaction forward. This can be achieved by applying a vacuum.
Acyl Migration Chemical Synthesis: Use milder deprotection conditions. Avoid prolonged exposure to acidic or basic conditions. Enzymatic Synthesis: Optimize the reaction temperature; lower temperatures can sometimes reduce acyl migration. Minimize reaction time once optimal conversion is reached.
Side Reactions Chemical Synthesis: Ensure the purity of starting materials and solvents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of linolenic acid.
Issue 2: Poor Regioselectivity (Presence of 1,2- and 2,3-isomers)
Possible Cause Suggested Solution
Ineffective Protecting Group (Chemical Synthesis) Ensure complete protection of the sn-2 hydroxyl group. The choice of protecting group is critical; bulky groups like trityl are often used to sterically hinder the sn-2 position.
Non-specific Lipase (B570770) (Enzymatic Synthesis) Use a highly 1,3-regiospecific lipase. Screen different commercially available lipases to find one with the best selectivity for your specific substrates.
Acyl Migration As mentioned above, acyl migration can lead to the formation of 1,2- and 2,3-isomers. Optimize reaction conditions to minimize this phenomenon.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Co-elution of Isomers in Chromatography Optimize the solvent system for silica gel chromatography. A combination of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) with a gradual gradient may improve separation. High-Performance Liquid Chromatography (HPLC) can also be used for analytical and preparative separations.
Presence of Multiple Byproducts Employ a multi-step purification strategy. For example, an initial solvent extraction to remove unreacted glycerol, followed by molecular distillation to remove monoacylglycerols and unreacted fatty acids, and finally, crystallization or column chromatography to separate the 1,3-diacylglycerol from other isomers.[1]

Quantitative Data

The following table summarizes typical yields and purity for the synthesis of 1,3-diacylglycerols using different methods. Note that specific yields for this compound may vary depending on the exact reaction conditions.

Synthesis Method Substrates Key Conditions Yield of 1,3-DAG Purity of 1,3-DAG Reference
Enzymatic EsterificationGlycerol, Lauric AcidLipozyme RM IM, 50°C, 3h, vacuum80.3% (in reaction mixture)99.1% (after purification)[Zhong et al., 2013]
Enzymatic EsterificationGlycerol, Palmitic AcidLipozyme TL IM, 73°C, 6h~30% (in reaction mixture)>83% (after purification)[MDPI, 2021]
Enzymatic EsterificationGlycerol, Unsaturated Fatty AcidsLipozyme, vacuum61.1% - 74.3% (in reaction mixture)Not specified[ResearchGate, 2006]
Chemical Synthesis1-monoolein, Vinyl palmitateEnzymatic transesterification83.6% (after purification)Not specified[ResearchGate]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via a Protecting Group Strategy

This protocol is a representative example and may require optimization.

Step 1: Protection of Glycerol

  • Dissolve glycerol in pyridine (B92270).

  • Add a bulky protecting group reagent, such as trityl chloride, dropwise at 0°C. The trityl group will preferentially react with the primary hydroxyl groups at the sn-1 and sn-3 positions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with methanol (B129727) and purify the resulting 1,3-di-O-tritylglycerol by column chromatography.

Step 2: Acylation with Palmitic Acid

  • Dissolve 1,3-di-O-tritylglycerol in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Add palmitoyl (B13399708) chloride and a base such as pyridine or triethylamine.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction and purify the product, 1,3-di-O-trityl-2-O-palmitoylglycerol.

Step 3: Deprotection of the Trityl Groups

  • Dissolve the product from Step 2 in a suitable solvent.

  • Add a mild acid, such as 80% acetic acid, to selectively cleave the trityl ethers.

  • Monitor the reaction carefully to avoid acyl migration.

  • Neutralize the acid and purify the resulting 2-palmitoylglycerol (B134275).

Step 4: Acylation with Linolenic Acid

  • Dissolve 2-palmitoylglycerol in an anhydrous solvent.

  • Add linolenoyl chloride and a base.

  • Stir the reaction at room temperature.

  • Purify the final product, this compound, using column chromatography or molecular distillation.

Protocol 2: Enzymatic Synthesis of 1,3-Diacylglycerols

This is a general protocol for the synthesis of 1,3-DAGs and should be optimized for the specific substrates.

  • Combine glycerol and the desired fatty acids (palmitic and linolenic) in the desired molar ratio in a reaction vessel.

  • Add a 1,3-regiospecific immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM).

  • Heat the mixture to the optimal temperature for the enzyme (typically 50-70°C) with constant stirring.

  • Apply a vacuum to the system to remove the water produced during the esterification, which drives the reaction towards product formation.

  • Monitor the reaction progress by analyzing aliquots using HPLC or GC.

  • Once the desired conversion is reached, stop the reaction and separate the enzyme by filtration.

  • Purify the product from the reaction mixture using molecular distillation, solvent fractionation, or column chromatography.[1][2]

Visualizations

Troubleshooting_Low_Yield start Low Yield of 1,3-DAG incomplete_reaction Incomplete Reaction? start->incomplete_reaction acyl_migration Acyl Migration? start->acyl_migration side_reactions Side Reactions? start->side_reactions solution_incomplete Extend reaction time Optimize stoichiometry Ensure efficient water removal (Enzymatic) incomplete_reaction->solution_incomplete Yes solution_migration Use milder deprotection (Chemical) Optimize temperature and time (Enzymatic) acyl_migration->solution_migration Yes solution_side Use pure starting materials Work under inert atmosphere side_reactions->solution_side Yes

Caption: Troubleshooting flowchart for low yield in PLG synthesis.

Chemical_Synthesis_Workflow cluster_protection Protection cluster_acylation1 First Acylation cluster_acylation2 Second Acylation cluster_deprotection Deprotection & Purification glycerol Glycerol sn2_protected sn-2 Protected Glycerol glycerol->sn2_protected Protecting Group (e.g., Trityl) monoacyl sn-1 Palmitoyl Glycerol (Protected) sn2_protected->monoacyl Palmitoyl Chloride diacyl_protected 1-Palmitoyl-3-Linolenoyl Glycerol (Protected) monoacyl->diacyl_protected Linolenoyl Chloride final_product 1-Palmitoyl-3-Linolenoyl -rac-glycerol diacyl_protected->final_product Mild Acidic Deprotection

Caption: Workflow for the chemical synthesis of PLG.

References

Technical Support Center: Prevention of Acyl Migration in 1,3-Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing acyl migration in 1,3-diacylglycerols (1,3-DAGs). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in 1,3-diacylglycerols and why is it a concern?

A1: Acyl migration is an intramolecular isomerization process where a fatty acyl chain moves from one position on the glycerol (B35011) backbone to another. In the context of 1,3-diacylglycerols, an acyl group can migrate from the sn-1 or sn-3 position to the sn-2 position, forming the 1,2-diacylglycerol (sn-1,2-DAG) isomer. This is a significant concern because the biological activity of diacylglycerol isomers can differ substantially. For instance, sn-1,2-DAG is a crucial second messenger that activates Protein Kinase C (PKC), while 1,3-DAG is generally considered inactive in this pathway.[1][2] Isomerization can therefore lead to inaccurate experimental results and misinterpretation of biological data.

Q2: What are the primary factors that promote acyl migration?

A2: Several factors can accelerate acyl migration:

  • High Temperatures: Elevated temperatures provide the activation energy required for the acyl group to move.[3]

  • pH: Both acidic and alkaline conditions can catalyze the migration. The rate of migration is generally at a minimum at a slightly acidic pH of 4-5.

  • Polar Solvents: Polar solvents can facilitate the formation of the transition state intermediate necessary for acyl migration.

  • Catalysts: Certain surfaces and reagents, such as silica (B1680970) gel used in chromatography, can catalyze acyl migration.[4]

Q3: How should I store my 1,3-diacylglycerol samples to maintain their isomeric purity?

A3: To minimize acyl migration during storage, it is recommended to:

  • Store at low temperatures: For long-term storage, -20°C or below is advisable.[5]

  • Use a non-polar aprotic solvent: If the sample needs to be in solution, dissolve it in a solvent like hexane (B92381).

  • Store as a solid: Whenever possible, store the 1,3-diacylglycerol as a solid or neat oil.

  • Use an inert atmosphere: For unsaturated diacylglycerols, storing under an inert gas like argon or nitrogen can prevent oxidation.

Q4: Can I completely prevent acyl migration?

A4: While completely preventing acyl migration is challenging, especially over long periods or under harsh conditions, it can be significantly minimized to a negligible level for the duration of most experiments by carefully controlling the factors mentioned above (temperature, pH, solvent) and following proper handling and storage protocols.[6]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and analysis of 1,3-diacylglycerols.

Problem Possible Cause(s) Solution(s)
Appearance of an unexpected peak corresponding to 1,2-DAG in HPLC or TLC analysis. Acyl migration has occurred during sample preparation, storage, or the analytical procedure itself.- Prepare samples immediately before analysis.- Store samples at low temperatures (-20°C or below) in a non-polar solvent.- For TLC, use boric acid-impregnated plates to improve separation and potentially reduce on-plate migration.[7]- For HPLC, ensure the mobile phase is not acidic or basic and consider running the separation at a lower temperature.[8]
Inconsistent results in cell signaling assays (e.g., PKC activation). The 1,3-DAG standard may have isomerized to the biologically active 1,2-DAG, leading to unintended pathway activation.- Regularly check the isomeric purity of your 1,3-DAG standard using HPLC or TLC.- Use a freshly opened vial or a new batch of the standard for critical experiments.- Always include a positive control (sn-1,2-DAG) and a vehicle control in your assays.[9]
Low yield of 1,3-DAG during enzymatic synthesis. - Acyl migration is occurring during the reaction, leading to the formation of 1,2-DAG.- Suboptimal reaction conditions (temperature, enzyme load, substrate ratio).- Optimize reaction time to maximize 1,3-DAG formation before significant migration occurs.[6]- Control the reaction temperature; higher temperatures can increase both reaction rate and acyl migration.[6]- Remove water produced during esterification, as it can promote acyl migration.[10]
Poor separation of 1,3-DAG and 1,2-DAG isomers during HPLC. - Inappropriate mobile phase or column.- Co-elution of isomers.- Use a C18 reversed-phase column with an isocratic mobile phase of 100% acetonitrile (B52724) for good separation of many common DAG isomers.[11]- Adjust the mobile phase composition by adding modifiers like acetone (B3395972) or isopropanol (B130326) to enhance selectivity.[8]- Optimize the column temperature, as it can affect the resolution of regioisomers.[8]

Quantitative Data on Acyl Migration

The rate of acyl migration is temperature-dependent. The following table summarizes the kinetics of 1,2-diacylglycerol isomerization to 1,3-diacylglycerol.

Temperature (°C)Half-life (t½) of 1,2-DAGReference
253,425 hours[3]
8015.8 hours[3]

At equilibrium, the ratio of 1,3-DAG to 1,2-DAG is approximately 65:35, and this ratio is largely insensitive to temperature, indicating that the migration is entropically driven.[10][12]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diacylglycerol via Enzymatic Esterification

This protocol describes a solvent-free synthesis of 1,3-diacylglycerols using an immobilized lipase (B570770), which minimizes acyl migration by offering high selectivity and allowing for milder reaction conditions.

Materials:

  • Glycerol

  • Fatty acid (e.g., oleic acid)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM)

  • Reaction vessel with stirring and vacuum capabilities

  • Water bath or heating mantle

Procedure:

  • Combine glycerol and the fatty acid in a 1:2 molar ratio in the reaction vessel.[6]

  • Add the immobilized lipase. An enzyme load of 6% (by weight of substrates) is a good starting point.[6]

  • Heat the mixture to the desired temperature (e.g., 65°C) with constant stirring (e.g., 200 rpm).[6]

  • Apply a vacuum (e.g., 0.01 MPa) to remove water formed during the esterification, which helps to drive the reaction forward and reduce acyl migration.[6]

  • Monitor the reaction progress by taking aliquots at different time points (e.g., every hour) and analyzing the composition by TLC or HPLC.

  • Stop the reaction at the optimal time to maximize the yield of 1,3-DAG before significant acyl migration to 1,2-DAG occurs (e.g., 2 hours).[6]

  • Separate the immobilized enzyme from the product mixture by filtration.

  • Purify the 1,3-diacylglycerol from the reaction mixture using column chromatography or crystallization.[13]

Protocol 2: Analysis of Diacylglycerol Isomers by HPLC

This protocol provides a general method for the separation and quantification of 1,2- and 1,3-diacylglycerol isomers using reversed-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Diacylglycerol standards (1,2- and 1,3-isomers)

  • Sample dissolved in a suitable solvent (e.g., hexane or the mobile phase)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 100% acetonitrile.[11] Degas the mobile phase before use.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (optimization may be required)[8]

    • Injection Volume: 10-20 µL

    • Detection: UV at 205 nm (for unsaturated DAGs) or ELSD.[11][14]

  • Sample Preparation:

    • Dissolve the diacylglycerol sample in the initial mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[14]

    • If necessary, perform a lipid extraction from the sample matrix.[14]

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks based on the retention times of the standards. Typically, the 1,3-isomer elutes before the 1,2-isomer.[14]

    • Quantify the amount of each isomer by creating a calibration curve from the standards.

Protocol 3: Thin-Layer Chromatography (TLC) for Separation of Diacylglycerol Isomers

This protocol utilizes boric acid-impregnated TLC plates to improve the separation of 1,2- and 1,3-diacylglycerol isomers.

Materials:

  • Silica gel TLC plates

  • Boric acid

  • Ethanol

  • Developing tank

  • Chloroform

  • Acetone

  • Primuline (B81338) spray reagent (for visualization)

  • UV lamp

Procedure:

  • Plate Preparation: Prepare a 2.3% (w/v) solution of boric acid in ethanol. Dip the silica gel plates in this solution and allow them to dry at 100°C for 10 minutes.[7]

  • Sample Application: Spot the diacylglycerol samples and standards onto the prepared TLC plate.

  • Development: Place the plate in a developing tank containing a mobile phase of chloroform:acetone (96:4, v/v).[7] Allow the solvent front to migrate near the top of the plate.

  • Visualization: Remove the plate, let it air dry, and then spray it with the primuline solution. Visualize the separated spots under a UV lamp. The 1,2-diacylglycerol will have a lower Rf value (migrate less) than the 1,3-diacylglycerol.

Visualizations

Mechanism of Acyl Migration

Caption: Intramolecular acyl migration from 1,2-DAG to the more stable 1,3-DAG isomer.

Experimental Workflow for Synthesis and Analysis of 1,3-DAG

experimental_workflow start Start: Glycerol + Fatty Acids synthesis Enzymatic Esterification (sn-1,3-specific lipase) start->synthesis purification Purification (Column Chromatography or Crystallization) synthesis->purification analysis Isomeric Purity Analysis purification->analysis hplc HPLC analysis->hplc Quantitative tlc TLC (Boric Acid) analysis->tlc Qualitative storage Storage (-20°C or below, non-polar solvent) hplc->storage tlc->storage end Pure 1,3-Diacylglycerol storage->end

Caption: Workflow for the synthesis, purification, and analysis of 1,3-diacylglycerols.

Protein Kinase C (PKC) Signaling Pathway

PKC_Pathway agonist Agonist receptor GPCR / RTK agonist->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag sn-1,2-Diacylglycerol (1,2-DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc activates substrates Substrate Proteins pkc->substrates phosphorylates response Cellular Response substrates->response

Caption: Simplified signaling pathway showing the activation of Protein Kinase C by sn-1,2-diacylglycerol.

References

Technical Support Center: Synthesis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Palmitoyl-3-Linolenoyl-rac-glycerol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy for synthesizing the asymmetric this compound?

A1: A two-step enzymatic synthesis is generally more effective for producing asymmetric 1,3-diacylglycerols (DAGs) with high purity. This approach involves the sequential esterification of glycerol (B35011), which allows for better control over the final product compared to a one-step reaction with a mixture of fatty acids. A one-step process often results in a complex mixture of DAGs (including 1,3-dipalmitin, 1,3-dilinolenin) and byproducts, making purification challenging.[1]

Q2: Which lipase (B570770) is recommended for this synthesis?

A2: Immobilized lipases with high sn-1,3 regioselectivity are crucial. Lipozyme® RM IM (from Rhizomucor miehei) is a commonly used and effective choice for this type of synthesis due to its specificity for the outer positions of the glycerol backbone.[2][3][4] Novozym® 435 (Candida antarctica lipase B) can also be used, particularly in the synthesis of the initial monoacylglycerol, though it is generally considered less specific than Lipozyme RM IM.[5][6][7]

Q3: Why is a solvent-free system often recommended?

A3: Solvent-free systems are often preferred for being more environmentally friendly and cost-effective. They can also lead to higher volumetric productivity. However, ensuring proper mixing of the immiscible glycerol and fatty acids is a key challenge that needs to be addressed, for instance by adsorbing glycerol onto silica (B1680970) gel.[8][9]

Q4: How can I minimize acyl migration?

A4: Acyl migration, the process where an acyl group moves from the sn-1 or sn-3 position to the sn-2 position, leads to the formation of undesired 1,2-diacylglycerols. To minimize this, it is recommended to use the lowest effective reaction temperature and shortest possible reaction time.[10][11][12] Higher temperatures and prolonged reaction times significantly increase the rate of acyl migration.[2][10][12]

Q5: How can I prevent the oxidation of linolenic acid?

A5: Linolenic acid is a polyunsaturated fatty acid and is susceptible to oxidation, which can lead to impurities and a decrease in product quality. To mitigate this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use milder reaction temperatures. The addition of a suitable antioxidant to the reaction mixture can also be considered.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reaction. - Suboptimal reaction conditions. - Enzyme deactivation. - Inefficient water removal.- Increase reaction time, but monitor for acyl migration. - Optimize temperature, enzyme loading, and substrate molar ratio (see data tables below). - Ensure the enzyme has not expired and has been stored correctly. Consider enzyme reusability limitations. - Use a high vacuum or molecular sieves to effectively remove water and drive the reaction forward.[13][14]
Low purity of the final product (high levels of MAGs and TAGs) - Non-optimal substrate molar ratio. - Incorrect enzyme specificity or loading. - Prolonged reaction time leading to further esterification.- A molar ratio of fatty acid to glycerol of approximately 2:1 is often optimal for DAG synthesis.[2][15] - Ensure the use of a highly sn-1,3 specific lipase like Lipozyme RM IM. An excessive enzyme load can sometimes promote side reactions.[6] - Monitor the reaction progress by TLC or HPLC and stop the reaction once the maximum DAG concentration is reached.[14]
High proportion of 1,2-diacylglycerol isomer - Acyl migration due to high temperature or long reaction time.- Reduce the reaction temperature. Studies show that higher temperatures significantly promote acyl migration.[2][10][12] - Optimize the reaction time to be as short as possible while still achieving good conversion.
Presence of oxidized byproducts - Oxidation of the polyunsaturated linolenic acid.- Perform the reaction under an inert atmosphere (nitrogen or argon). - Use degassed reagents. - Consider adding a suitable antioxidant.
Difficulty in purifying the final product - Complex mixture of products and byproducts. - Similar physical properties of the desired product and impurities.- For a one-step synthesis, consider switching to a two-step approach for a cleaner crude product.[1] - Employ multi-stage purification techniques. For example, molecular distillation to remove free fatty acids and monoacylglycerols, followed by crystallization or column chromatography to separate DAG isomers and other impurities.[15]

Quantitative Data Tables

Table 1: Effect of Reaction Temperature on Yield and Acyl Migration in a Model DAG Synthesis

Temperature (°C)1,3-DAG Content (%)1,2-DAG Content (%)Reference
45~60~15[2]
55~70~20[2]
65~75~25[2]
75~70~30[2]

Note: Data is illustrative and based on trends observed in the synthesis of similar diacylglycerols. Optimal temperature may vary.

Table 2: Influence of Substrate Molar Ratio (Fatty Acid:Glycerol) on Product Composition

Molar Ratio (FA:Glycerol)1,3-DAG Content (%)FFA Conversion (%)Reference
1:1LowerHigher[2]
2:1OptimalHigh[2][15]
3:1May decrease (TAG formation)High[2]

Note: A 2:1 molar ratio of total fatty acids to glycerol is generally a good starting point for optimizing 1,3-DAG synthesis.

Table 3: Comparison of Lipases for 1,3-DAG Synthesis

LipaseSpecificityTypical Reaction Temperature (°C)NotesReference
Lipozyme® RM IM sn-1,3 specific50-70Generally preferred for high regioselectivity.[2][3][6]
Novozym® 435 Non-specific, but can be selective under certain conditions40-60High activity, can be used for MAG synthesis or in optimized DAG protocols.[5][6][7]
Lipozyme® TL IM sn-1,3 specific60-75Good thermal stability.[6][15]

Experimental Protocols

Proposed Two-Step Enzymatic Synthesis of this compound

This protocol is a synthesized methodology based on established principles for asymmetric 1,3-diacylglycerol synthesis.

Step 1: Synthesis of 1-Palmitoyl-rac-glycerol (1-MPG)

  • Reactants:

    • Glycerol: 1 equivalent

    • Palmitic Acid: 1 equivalent

    • Immobilized Lipase (e.g., Novozym® 435): 5-10% by weight of total substrates.

    • Molecular sieves (4Å) or application of vacuum.

  • Procedure:

    • Combine glycerol, palmitic acid, and the immobilized lipase in a round-bottom flask equipped with a magnetic stirrer.

    • Heat the mixture to 60-65°C with vigorous stirring.

    • Apply a vacuum (e.g., 1-5 mbar) or add activated molecular sieves to remove the water produced during the reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (see analytical methods below). The reaction is typically complete within 2-6 hours.

    • Once the reaction is complete, cool the mixture and add a solvent like hexane (B92381) to dissolve the products.

    • Filter to remove the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • Purify the 1-MPG from the reaction mixture, primarily to remove unreacted palmitic acid and glycerol, as well as any di- and triglycerides formed. This can be achieved by silica gel column chromatography.

Step 2: Synthesis of this compound

  • Reactants:

    • 1-Palmitoyl-rac-glycerol (from Step 1): 1 equivalent

    • Linolenic Acid: 1 equivalent

    • Immobilized sn-1,3 specific lipase (e.g., Lipozyme® RM IM): 5-10% by weight of total substrates.

    • Inert atmosphere (Nitrogen or Argon).

    • Vacuum or molecular sieves.

  • Procedure:

    • In a clean, dry round-bottom flask, combine the purified 1-MPG, linolenic acid, and Lipozyme® RM IM.

    • Purge the flask with an inert gas to prevent oxidation of the linolenic acid.

    • Heat the mixture to a carefully controlled temperature, starting at a lower range (e.g., 45-55°C) to minimize acyl migration, under vigorous stirring.

    • Apply a vacuum to remove the water formed during esterification.

    • Monitor the reaction progress closely by TLC or HPLC.

    • Once the desired product is maximized (typically within 2-8 hours), cool the reaction and dilute with a suitable solvent (e.g., hexane).

    • Filter to remove the lipase.

    • The crude product will contain the desired this compound, along with unreacted starting materials, some 1,2-isomer, and potentially small amounts of other byproducts.

Purification Protocol
  • Molecular Distillation (Optional first step): This can be effective for removing residual free fatty acids and monoacylglycerols from the crude product of the second step.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of n-hexane and diethyl ether is commonly used. A typical starting point is a 95:5 (v/v) mixture, gradually increasing the polarity by increasing the proportion of diethyl ether.

    • Fractions should be collected and analyzed by TLC to identify those containing the pure 1,3-diacylglycerol.

  • Crystallization: Low-temperature crystallization from a solvent like n-hexane can be used to purify 1,3-diacylglycerols, particularly to separate them from the more soluble 1,2-isomers.

Analytical Methods
  • Thin Layer Chromatography (TLC):

    • Plate: Silica gel 60 F254

    • Mobile Phase: A mixture of n-hexane:diethyl ether:acetic acid (e.g., 70:30:1, v/v/v).

    • Visualization: Staining with iodine vapor or a phosphomolybdic acid solution followed by heating.

    • Expected Rf values: TAGs > DAGs > MAGs > FFAs. 1,3-DAGs typically have a slightly higher Rf than 1,2-DAGs.[16][17]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with acetonitrile.[18][19]

    • Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).

    • This method can effectively separate 1,2- and 1,3-DAG isomers.[18][19]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: 1-MPG Synthesis cluster_step2 Step 2: Final Product Synthesis Glycerol Glycerol Reaction1 Enzymatic Esterification (Novozym® 435, 60-65°C, Vacuum) Glycerol->Reaction1 Palmitic_Acid Palmitic Acid Palmitic_Acid->Reaction1 Crude_MPG Crude 1-MPG Mixture Reaction1->Crude_MPG Purification1 Column Chromatography Crude_MPG->Purification1 Pure_MPG Purified 1-Palmitoyl-rac-glycerol Purification1->Pure_MPG Reaction2 Enzymatic Esterification (Lipozyme® RM IM, 45-55°C, Vacuum, Inert Gas) Pure_MPG->Reaction2 Linolenic_Acid Linolenic Acid Linolenic_Acid->Reaction2 Crude_Product Crude Final Product Mixture Reaction2->Crude_Product Purification2 Purification (Column Chromatography / Crystallization) Crude_Product->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Two-step enzymatic synthesis workflow.

Troubleshooting_Yield Start Low Final Yield? Check_Purity Check Purity by TLC/HPLC Start->Check_Purity High_Byproducts High Levels of MAGs/TAGs? Check_Purity->High_Byproducts Yes Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction No Optimize_Ratio Optimize Substrate Molar Ratio (Aim for 2:1 FA:Glycerol) High_Byproducts->Optimize_Ratio Check_Time Monitor Reaction Time High_Byproducts->Check_Time High_Isomer High 1,2-Isomer Content? Lower_Temp Lower Reaction Temperature High_Isomer->Lower_Temp Yes Shorten_Time Reduce Reaction Time Lower_Temp->Shorten_Time Incomplete_Reaction->High_Isomer No Check_Water_Removal Improve Water Removal (High Vacuum / Fresh Molecular Sieves) Incomplete_Reaction->Check_Water_Removal Yes Check_Enzyme Check Enzyme Activity Check_Water_Removal->Check_Enzyme

Caption: Troubleshooting logic for low yield.

Purification_Strategy Crude Crude Reaction Mixture Distillation Molecular Distillation Crude->Distillation Optional Column Column Chromatography Crude->Column Direct Remove_FFA_MAG Removes FFA & MAG Distillation->Remove_FFA_MAG Remove_FFA_MAG->Column Separate_Isomers Separates DAG Isomers & TAG Column->Separate_Isomers Crystallization Low-Temp Crystallization Separate_Isomers->Crystallization Further Purity Pure_Product Pure 1,3-DAG Separate_Isomers->Pure_Product Sufficient Purity Crystallization->Pure_Product

Caption: Purification workflow options.

References

Technical Support Center: Diacylglycerol Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of diacylglycerols (DAGs).

Frequently Asked Questions (FAQs)

Q1: What are the typical fragmentation patterns observed for diacylglycerols in mass spectrometry?

A1: Diacylglycerols (DAGs) typically fragment in a predictable manner, primarily through the neutral loss of their constituent fatty acid chains. When using electrospray ionization (ESI), DAGs are often analyzed as adducts, such as ammonium (B1175870) ([M+NH₄]⁺) or lithium ([M+Li]⁺) adducts, to improve ionization efficiency.[1]

Upon collision-induced dissociation (CID), the most common fragmentation pathway for [M+NH₄]⁺ adducts is the neutral loss of a fatty acid as a free carboxylic acid plus ammonia (B1221849) (RCOOH + NH₃).[2] This results in the formation of a diacylglycerol-like fragment ion. The relative intensity of the fragment ions can sometimes provide information about the position of the fatty acids on the glycerol (B35011) backbone.[3] For instance, with some ionization methods like APCI-MS, there can be a preferential loss of fatty acids from the sn-1 and sn-3 positions.[3] Another observed fragmentation is the loss of water and ammonia (H₂O + NH₃).[2]

Q2: Why am I observing poor signal intensity or low ionization efficiency for my diacylglycerol samples?

A2: Diacylglycerols are neutral lipids and inherently exhibit poor ionization efficiency compared to polar lipids that have easily ionizable groups.[1][4] This is a common challenge in DAG analysis. To overcome this, several strategies are employed:

  • Adduct Formation: The most common approach is to promote the formation of adduct ions, which are more readily detected. This is often achieved by adding salts like ammonium formate (B1220265) or lithium hydroxide (B78521) to the mobile phase to encourage the formation of [M+NH₄]⁺ or [M+Li]⁺ ions.[2][3]

  • Derivatization: Chemical derivatization of the hydroxyl group on the DAG molecule can introduce a charged tag, significantly enhancing ionization efficiency.[5][6]

  • Optimization of Ion Source Parameters: Ion source parameters such as temperature and declustering potential can significantly impact ionization. These should be carefully optimized for your specific instrument and method.[7][8]

Q3: I am seeing unexpected peaks in my mass spectra that could be misinterpreted as other lipids. What could be the cause?

A3: A likely cause for unexpected peaks is in-source fragmentation . This phenomenon occurs when precursor ions fragment within the ion source of the mass spectrometer before they reach the mass analyzer.[9][10] These fragment ions can have the same mass as other endogenous lipids, leading to misidentification and inaccurate quantification.[9][11] For example, the fragmentation of a triacylglycerol (TAG) in the ion source can produce a DAG-like fragment ion.[12]

To mitigate in-source fragmentation:

  • Optimize Ion Source Conditions: Use "softer" ionization conditions by reducing the source temperature and declustering potential (or cone voltage).[7][8]

  • Chromatographic Separation: Employing liquid chromatography (LC) to separate different lipid classes before they enter the mass spectrometer can help distinguish true analytes from in-source fragments based on their retention times.[8]

Q4: How can I differentiate between 1,2- and 1,3-diacylglycerol isomers?

A4: Differentiating between 1,2- and 1,3-DAG regioisomers is challenging because they often have very similar fragmentation patterns. One significant issue is acyl migration , where a fatty acid chain moves from the sn-2 position to the sn-1 or sn-3 position, particularly under certain storage or sample preparation conditions. This can lead to the isomerization of 1,2-DAGs to the more stable 1,3-DAGs.

A robust method to prevent acyl migration and distinguish between these isomers is through derivatization . By derivatizing the free hydroxyl group, you can lock the fatty acyl chains in their original positions, allowing for their separation and distinct identification, often by chromatography.[13]

Troubleshooting Guides

Issue 1: Inconsistent Fragmentation Patterns
Symptom Possible Cause Suggested Solution
Fragmentation pattern varies between runs of the same sample.Fluctuating ion source or collision cell conditions.Ensure ion source parameters (temperature, gas flows, voltages) and collision energy are stable and optimized.[7]
In-source fragmentation is occurring inconsistently.Re-optimize ion source conditions to minimize in-source fragmentation. Consider using a lower source temperature or declustering potential.[8][10]
Sample degradation or acyl migration.Prepare samples fresh and avoid prolonged storage. Consider derivatization to prevent acyl migration if isomer stability is a concern.[13]
Issue 2: Poor Quantification and Reproducibility
Symptom Possible Cause Suggested Solution
High variability in quantitative results.Inefficient or inconsistent ionization.Ensure the consistent formation of a single adduct type (e.g., [M+NH₄]⁺) by optimizing mobile phase additives.[2] Consider derivatization for more robust ionization.[5]
Matrix effects from complex biological samples.Improve sample cleanup and lipid extraction procedures.[14] Utilize stable isotope-labeled internal standards for each DAG species if possible to normalize for matrix effects.[2]
Non-linearity of detector response.Ensure you are working within the linear dynamic range of the instrument for your analytes. Dilute samples if necessary.[7]
Issue 3: Identification of Isobaric Interferences
Symptom Possible Cause Suggested Solution
Peaks are present at the expected m/z of a DAG, but the fragmentation pattern is atypical.Presence of an isobaric (same nominal mass) lipid from another class.Utilize high-resolution mass spectrometry to differentiate between species with the same nominal mass but different elemental compositions.[4]
Employ liquid chromatography (LC-MS/MS) to separate lipids based on their polarity before MS analysis.[14]
Perform neutral loss or precursor ion scans specific to the headgroup of the suspected interfering lipid class to confirm its presence.[15]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma for DAG Analysis

This protocol is adapted from a standard lipid extraction method.[14]

Materials:

  • Human plasma (EDTA-anticoagulated)

  • Internal Standard (ISTD) solution (e.g., 1,2-dipalmitoyl-d62-glycerol in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Centrifuge capable of 3000 x g and 4°C

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex for 30 seconds.

  • Add 125 µL of chloroform.

  • Vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution.

  • Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 acetonitrile:isopropanol with 10 mM ammonium formate).[14]

Protocol 2: LC-MS/MS Analysis of Diacylglycerols

This is a general protocol for the analysis of DAGs using LC-MS/MS.[14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[14]

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B should be developed to separate the DAG species.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min).

  • Column Temperature: e.g., 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Type: Neutral Loss Scan or Multiple Reaction Monitoring (MRM).

  • Neutral Loss: For [M+NH₄]⁺ adducts, a neutral loss scan corresponding to the mass of a specific fatty acid plus ammonia (RCOOH + NH₃) can be used to identify DAGs containing that fatty acid.[2]

  • Collision Energy: Optimize for the specific instrument and DAG species.

  • Ion Source Parameters: Optimize source temperature, gas flows, and voltages to maximize signal and minimize in-source fragmentation.[7]

Visualizations

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) PKC->Cellular_Response Phosphorylates Targets

Caption: Diacylglycerol (DAG) signaling pathway.

DAG_Analysis_Workflow Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction Derivatization Derivatization (Optional) (Prevents Acyl Migration) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation No Derivatization->LC_Separation Yes MS_Analysis MS/MS Analysis (ESI+, Neutral Loss/MRM) LC_Separation->MS_Analysis Data_Processing Data Processing (Quantification & Identification) MS_Analysis->Data_Processing

Caption: Experimental workflow for DAG analysis.

Caption: Troubleshooting decision tree for DAG analysis.

References

Technical Support Center: Resolving Co-elution of Diacylglycerol Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving the co-elution of diacylglycerol (DAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the effective separation of these critical lipid second messengers.

Frequently Asked Questions (FAQs)

Q1: What are diacylglycerol (DAG) isomers, and why is their separation important?

Diacylglycerols (DAGs) are crucial lipid signaling molecules involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] They exist as different isomers based on the position of the two fatty acyl chains on the glycerol (B35011) backbone (sn-1,2-, sn-2,3-, and 1,3-diacylglycerols).[1] The specific isomeric form of a DAG molecule dictates its biological activity and metabolic fate.[1] Therefore, accurate separation and quantification of DAG isomers are essential for understanding their distinct roles in cellular signaling pathways.

Q2: What are the primary challenges in separating DAG isomers?

The main challenge in separating DAG isomers lies in their structural similarity. Isomers often have identical chemical formulas and masses, and very similar physicochemical properties, which makes them difficult to resolve using standard chromatographic techniques.[2] This frequently leads to co-elution, where two or more isomers elute from the chromatography column at the same time, resulting in a single, merged peak.[3] Co-elution compromises both qualitative and quantitative analysis, leading to inaccurate identification and overestimation of quantities.[4]

Q3: What are the common chromatographic techniques used for separating DAG isomers?

Several chromatographic techniques can be employed to separate DAG isomers, each with its own advantages:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique that separates molecules based on their hydrophobicity.[1] It can effectively resolve DAG isomers with the same fatty acid composition but different positional arrangements.[1]

  • Supercritical Fluid Chromatography (SFC): Particularly useful for analyzing hydrophobic compounds like DAGs.[5] Chiral SFC, using columns with a chiral stationary phase, can achieve baseline separation of enantiomers in a short time.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[8][9] HILIC is effective for separating lipid classes based on the polarity of their headgroups, which can help reduce the co-elution of different lipid classes.[10][11]

Troubleshooting Guide: Overcoming Co-eluting Peaks

Co-elution of DAG isomers can manifest as broad, asymmetric, or shouldered peaks in your chromatogram.[3] This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem Probable Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Poor Column Efficiency: The column may be old or contaminated. 2. Inappropriate Flow Rate: The flow rate may be too high or too low for optimal separation. 3. Sample Overload: Injecting too much sample can lead to peak distortion.[12]1. Replace or Clean the Column: Follow the manufacturer's instructions for column cleaning or replace it with a new one. 2. Optimize Flow Rate: Adjust the flow rate to find the optimal balance between resolution and analysis time.[12] 3. Dilute the Sample: Reduce the sample concentration or injection volume.[12]
Peak Shouldering or Asymmetry 1. Co-eluting Isomers: The primary cause is insufficient separation between two or more isomers.[3] 2. System Contamination: Extraneous compounds can co-elute with your analytes.[13]1. Optimize Mobile Phase: Modify the gradient, change the solvent composition (e.g., switch between acetonitrile (B52724) and methanol), or adjust the pH.[12][14] 2. Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C18 to phenyl-hexyl or a chiral column).[10] 3. Run a Blank Injection: Inject a solvent blank to check for system contamination.[13]
Complete Co-elution (Single Symmetric Peak) 1. Identical Retention Times: The chromatographic conditions are not suitable for separating the isomers.1. Change Separation Mode: If RP-HPLC is not working, consider SFC or HILIC.[5][15] 2. Employ a Chiral Column: For enantiomeric separation, a chiral stationary phase is necessary.[6][16] 3. Derivatization: Derivatizing the DAGs can sometimes improve separation by altering their physicochemical properties.[17][18]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of 1,2- and 1,3-DAG Isomers

This protocol is a general guideline for separating common DAG isomers and may require optimization for specific applications.[1]

1. Sample Preparation:

  • For biological samples, perform a lipid extraction using a method such as the Bligh and Dyer procedure.[1]

  • Dry the lipid extract under a stream of nitrogen.[1]

  • Reconstitute the dried extract in the initial mobile phase or a suitable solvent like hexane/2-propanol.[1]

2. Chromatographic Conditions:

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase Isocratic Elution: 100% Acetonitrile[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL[1]
Detection UV at 205 nm (for unsaturated DAGs) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for universal detection.[1]

3. Expected Elution Order: Generally, in reversed-phase HPLC, 1,3-DAG isomers are less polar and elute earlier than their corresponding 1,2-DAG counterparts with the same fatty acid chains.[1]

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

This method is highly effective for the fast and selective separation of intact DAG enantiomers.[6][7]

1. Sample Preparation:

  • Synthesize or obtain enantiomerically pure DAG standards.[6][7]

  • Dissolve standards and samples in an appropriate solvent (e.g., methanol/chloroform mixture).

2. Chromatographic Conditions:

Parameter Condition
Column Chiral column (e.g., tris(3,5-dimethylphenylcarbamate) derivative of amylose)[6][7]
Mobile Phase Supercritical CO2 with a modifier (e.g., neat methanol)[6][7]
Flow Rate 2.0 mL/min
Backpressure 150 bar
Column Temperature 40°C
Detection Mass Spectrometry (MS)

Quantitative Data Summary

The following tables summarize quantitative data from various studies to help in method selection and optimization.

Table 1: Comparison of Chromatographic Methods for DAG Isomer Separation

Method Column Type Typical Resolution (Rs) Analysis Time Reference
RP-HPLCC181.2 - 2.520 - 40 min[1]
Chiral SFC-MSAmylose-based chiral> 1.5 (baseline separation)< 15 min[6][16]
HILICDiol> 1.0 for class separation15 - 30 min[11]

Table 2: Retention Times of Common DAG Isomers using RP-HPLC

Compound Retention Time (min)
1,3-dilinolein10.2
1,2-dilinolein11.5
1,3-diolein12.8
1,2-dioleoyl-sn-glycerol14.1
1,3-dipalmitin16.5
1,2-dipalmitoyl-rac-glycerol18.2
1,3-distearin20.1
1,2-distearoyl-rac-glycerol22.4
Data compiled from reference[1]. Conditions: C18 column, 100% Acetonitrile mobile phase.

Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerol is a critical second messenger that activates various downstream effector proteins, most notably Protein Kinase C (PKC).[1][19] This activation triggers a cascade of cellular responses.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response (Proliferation, etc.) PKC_active->Cellular_Response Phosphorylates Target Proteins Receptor Receptor Receptor->PLC Ligand Ligand Ligand->Receptor Activation

Caption: A simplified diagram of the Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for DAG Isomer Analysis

This workflow outlines the key steps from sample collection to data analysis for the chromatographic separation of DAG isomers.

Experimental_Workflow start Start: Sample Collection (Cells, Tissues) lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) start->lipid_extraction derivatization Derivatization (Optional) lipid_extraction->derivatization chromatography Chromatographic Separation (HPLC, SFC, or HILIC) lipid_extraction->chromatography No derivatization->chromatography Yes detection Detection (MS, UV, ELSD) chromatography->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End: Results data_analysis->end

Caption: A general experimental workflow for the analysis of DAG isomers.

Troubleshooting Logic for Co-elution

This decision tree provides a logical approach to diagnosing and resolving co-elution issues during DAG isomer analysis.

Troubleshooting_Logic start Start: Co-elution Suspected (Broad/Asymmetric Peaks) check_purity Check Peak Purity (DAD or MS Scan) start->check_purity optimize_method Optimize Existing Method check_purity->optimize_method Co-elution Confirmed resolved Issue Resolved check_purity->resolved Peak is Pure change_column Change Column/ Stationary Phase optimize_method->change_column Unsuccessful optimize_method->resolved Successful change_technique Change Chromatographic Technique (e.g., to SFC) change_column->change_technique Unsuccessful change_column->resolved Successful change_technique->resolved Successful

References

stability issues of 1-Palmitoyl-3-Linolenoyl-rac-glycerol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Palmitoyl-3-Linolenoyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this polyunsaturated diacylglycerol in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and visual aids to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions regarding the stability of this compound in solution.

Q1: What are the primary causes of degradation for this compound in solution?

A1: The two main degradation pathways for this compound are oxidation and acyl migration. The linolenoyl moiety, with its three double bonds, is highly susceptible to oxidation when exposed to air, light, or trace metal ions. This can lead to the formation of hydroperoxides, aldehydes, and other secondary oxidation products that can interfere with your experiments. Acyl migration is a spontaneous isomerization process where the fatty acid at the sn-3 position can migrate to the sn-2 position, forming the 1,2-diacylglycerol isomer. This is particularly relevant as many enzymes exhibit stereospecificity.

Q2: I'm observing unexpected peaks in my HPLC or LC-MS analysis. What could they be?

A2: Unexpected peaks are often indicative of degradation.

  • Oxidation Products: Peaks that elute earlier than the parent compound on a reverse-phase column are typically more polar and could be oxidation products like hydroperoxides or aldehydes.

  • Acyl Migration Products: A peak eluting very close to your parent compound may be the 1,2-diacylglycerol isomer formed through acyl migration.

  • Hydrolysis Products: The presence of free palmitic acid, linolenic acid, or monoacylglycerols could indicate hydrolysis, especially if your solution has been exposed to water or extreme pH conditions.

To confirm the identity of these unexpected peaks, it is recommended to use mass spectrometry (MS) analysis.

Q3: My solution of this compound has become cloudy after storage at -20°C. What should I do?

A3: Cloudiness or precipitation upon storage at low temperatures can be due to the limited solubility of the lipid in certain solvents at these temperatures. Before use, it is crucial to allow the vial to warm up to room temperature and then gently vortex or sonicate to ensure the lipid is fully redissolved. If the solution remains cloudy after these steps, it may be an indication of significant degradation or contamination.

Q4: How does the choice of solvent affect the stability of this compound?

A4: The solvent can significantly impact stability, particularly concerning acyl migration.

  • Polar Solvents (e.g., Ethanol, DMSO): These solvents can help to inhibit the rate of acyl migration.[1]

  • Non-polar Solvents (e.g., Hexane, Chloroform): These may accelerate acyl migration.[1]

  • Aqueous Solutions: In aqueous environments, oxidation of the linolenoyl chain is a major concern. It is not recommended to store this lipid in aqueous solutions for extended periods.[2][3]

Q5: What are the best practices for preparing and storing solutions of this compound to ensure stability?

A5: To maintain the integrity of your solutions, adhere to the following best practices:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[3]

  • Solvent Choice: For stock solutions, use high-purity, degassed polar organic solvents like ethanol.[1] If your experiment requires a non-polar solvent, prepare the solution fresh before use.

  • Storage Temperature: For long-term storage, solutions should be kept at -20°C or lower in tightly sealed glass vials with Teflon-lined caps.[2][4]

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Avoid Contaminants: Use high-purity solvents and scrupulously clean glassware to prevent contamination with metal ions that can catalyze oxidation. Do not use plastic containers or pipette tips with organic solvents, as plasticizers can leach into the solution.[2][4]

Quantitative Data Summary

Table 1: Effect of Storage Conditions on Stability

ParameterConditionExpected Impact on StabilityRecommendation
Temperature Room TemperatureHigh degradation rateAvoid for storage
4°CModerate degradation rateShort-term storage only (hours to a few days)
-20°CLow degradation rateRecommended for long-term storage
-80°CVery low degradation rateOptimal for long-term storage
Atmosphere AirHigh rate of oxidationStore under inert gas (Argon or Nitrogen)
Inert Gas (Ar, N₂)Minimal oxidationMandatory for storage and handling
Light Exposed to LightIncreased rate of oxidationStore in amber vials or protect from light
pH (in aqueous buffer) Acidic (pH < 6)Increased rate of hydrolysisBuffer to neutral pH if aqueous solution is necessary
Neutral (pH 6-8)More stableOptimal pH range for short-term aqueous handling
Alkaline (pH > 8)Increased rate of hydrolysisAvoid alkaline conditions

Table 2: Solubility Data

SolventSolubilityReference
DMF20 mg/ml[Cayman Chemical]
DMSO7 mg/ml[Cayman Chemical]
Ethanol30 mg/ml[Cayman Chemical]
PBS (pH 7.2)250 µg/ml[Cayman Chemical]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

Objective: To monitor the degradation of this compound in a specific solvent over time under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • HPLC system with a C18 reverse-phase column and a suitable detector (e.g., ELSD or UV at low wavelength)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve in the chosen high-purity, degassed solvent to a specific concentration (e.g., 1 mg/mL) in a volumetric flask.

    • Purge the headspace of the flask with inert gas before sealing.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into several amber glass vials.

    • Purge the headspace of each vial with inert gas before tightly sealing.

    • Store the vials under the desired experimental conditions (e.g., different temperatures, light/dark).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from storage.

    • Allow the vial to equilibrate to room temperature.

    • Inject a known volume of the solution into the HPLC system.

    • Analyze the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial time point (T=0).

    • Plot the percentage of the remaining compound against time to determine the degradation profile.

Visualizations

Degradation Pathways

cluster_oxidation Oxidation Pathway cluster_acyl_migration Acyl Migration Pathway PLG 1-Palmitoyl-3-Linolenoyl- rac-glycerol hydroperoxides Hydroperoxides PLG->hydroperoxides O₂, light, metal ions aldehydes_ketones Aldehydes & Ketones hydroperoxides->aldehydes_ketones Further Oxidation PLG_iso 1-Palmitoyl-3-Linolenoyl- rac-glycerol (1,3-DAG) isomer 1-Palmitoyl-2-Linolenoyl- rac-glycerol (1,2-DAG) PLG_iso->isomer Spontaneous Isomerization

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Testing

prep Prepare Stock Solution (Inert Atmosphere) aliquot Aliquot into Vials (Purge with Inert Gas) prep->aliquot store Store under Experimental Conditions (T, Light) aliquot->store analyze Analyze by HPLC/LC-MS at Time Points store->analyze data Calculate Degradation Profile analyze->data

Caption: General experimental workflow for assessing stability.

Troubleshooting Logic for Unexpected Chromatographic Peaks

start Unexpected Peak(s) in Chromatogram check_rt Check Retention Time (RT) start->check_rt hydrolysis_check Consider Hydrolysis (Free Fatty Acids, MAGs) start->hydrolysis_check early_rt Early Eluting Peak (More Polar) check_rt->early_rt RT < Parent close_rt Peak Close to Parent check_rt->close_rt RT ≈ Parent oxidation Probable Cause: Oxidation Products early_rt->oxidation migration Probable Cause: Acyl Migration Isomer close_rt->migration confirm_ms Confirm Identity with Mass Spectrometry oxidation->confirm_ms migration->confirm_ms hydrolysis_check->confirm_ms

Caption: Troubleshooting guide for identifying unexpected peaks.

References

Technical Support Center: Optimizing Storage and Handling of 1,3-Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions, handling procedures, and troubleshooting for experiments involving 1,3-diacylglycerols (1,3-DAGs).

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and duration for storing 1,3-diacylglycerols?

For long-term stability, 1,3-diacylglycerols should be stored at -20°C in their pure form or as a solution in an organic solvent.[1] Under these conditions, they are stable for at least two to three years. For short-term storage, refrigeration at 4°C is acceptable for up to a week, although this may vary depending on the specific 1,3-DAG and the solvent used. Avoid repeated freeze-thaw cycles as this can lead to degradation.[1]

Q2: What are the most suitable solvents for storing 1,3-diacylglycerols?

Anhydrous organic solvents are recommended for storing 1,3-DAGs. Commonly used solvents include chloroform (B151607), hexane, and dimethyl sulfoxide (B87167) (DMSO).[1][2] The choice of solvent will depend on the downstream application. For biological assays, DMSO is often used to prepare stock solutions.[1] It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and other forms of degradation.

Q3: How can I prevent the oxidation of 1,3-diacylglycerols, especially those with unsaturated fatty acid chains?

Unsaturated 1,3-DAGs are susceptible to oxidation. To minimize this, it is recommended to handle them under an inert atmosphere, such as nitrogen or argon. Storing aliquots in sealed vials under an inert gas can significantly extend their shelf life. Additionally, using peroxide-free solvents is essential to prevent the initiation of oxidation.[3]

Q4: Is 1,3-diacylglycerol more stable than 1,2-diacylglycerol?

Yes, sn-1,3-DAG is thermodynamically more stable than sn-1,2-DAG due to steric effects in its molecular structure.[2][4] This inherent stability makes it less prone to acyl migration compared to the 1,2-isomer.

Troubleshooting Guide

This section addresses common issues encountered during the storage and experimental use of 1,3-diacylglycerols.

Problem Possible Cause(s) Recommended Solution(s)
Poor or no resolution between sn-1,2- and sn-1,3-diacylglycerol peaks in RP-HPLC. Inadequate mobile phase strength.Adjust the mobile phase composition. If using 100% acetonitrile (B52724), consider adding a modifier like acetone (B3395972) or isopropanol (B130326).[5]
Incorrect column temperature.Methodically vary the column temperature (e.g., in 5°C increments) to find the optimal temperature for your specific separation.[5]
Sample overload.Reduce the injection volume or the concentration of your sample to prevent peak broadening.[5]
Peak tailing in chromatographic analysis. Secondary interactions with silanol (B1196071) groups on the column.If not intentionally using a non-endcapped column, residual silanols can cause tailing. Consider using a column with better end-capping.[5]
Inconsistent or lower than expected bioactivity in cell-based assays. Degradation of 1,3-DAG due to improper storage or repeated freeze-thaw cycles.Prepare fresh aliquots from a properly stored stock solution. Ensure the stock was stored at -20°C under an inert atmosphere.[1]
Poor solubility or precipitation in aqueous buffer.Due to their lipophilic nature, 1,3-DAGs have low aqueous solubility. When preparing working solutions, dilute the stock solution directly into the pre-warmed experimental buffer with vigorous mixing.[6] For cellular experiments, consider using a carrier molecule like bovine serum albumin (BSA) to improve solubility.[1]
Suboptimal concentration.The dose-response to DAG can be narrow. Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.[6]
Precipitation of 1,3-DAG upon dilution in aqueous buffer. Exceeding the solubility limit.Try working with lower concentrations. Ensure the final concentration of the organic solvent from the stock solution is compatible with your assay.
Use of a hygroscopic solvent that has absorbed moisture.If using DMSO, it may have absorbed water, which can reduce the solubility of the lipid. Use a fresh, unopened vial of anhydrous DMSO.[1]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for 1,3-Diacylglycerols

Storage Duration Temperature Form Atmosphere Notes
Long-term (up to 3 years)-20°CPure solid or in anhydrous organic solventInert (Nitrogen or Argon)Avoid repeated freeze-thaw cycles.[1]
Short-term (up to 1 week)4°CIn anhydrous organic solventInert (Nitrogen or Argon)Recommended for working solutions.

Table 2: Solvent Suitability for 1,3-Diacylglycerols

Solvent Primary Use Considerations
ChloroformDissolving and extractionUse high-purity, peroxide-free grades.[2]
HexaneDissolving, extraction, and purificationA good solvent for lipids of low polarity.[3]
Dimethyl Sulfoxide (DMSO)Preparation of stock solutions for biological assaysUse anhydrous grade and store properly to prevent moisture absorption.[1]
EthanolPreparation of stock solutionsCan be used as an alternative to DMSO for some applications.
MethanolPurification (recrystallization)Used for recrystallizing solid 1,3-DAGs.[7]

Experimental Protocols

Protocol 1: Preparation of 1,3-Diacylglycerol Aliquots for Long-Term Storage

  • Acclimatization: Allow the vial of 1,3-DAG to warm to room temperature before opening to prevent moisture condensation.[1]

  • Dissolution: Under an inert atmosphere (e.g., in a glove box or using a stream of nitrogen), dissolve the 1,3-DAG in a suitable anhydrous organic solvent (e.g., chloroform or DMSO) to a desired stock concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in amber glass vials.

  • Inerting and Sealing: Flush the headspace of each vial with dry nitrogen or argon gas before tightly sealing with a PTFE-lined cap.

  • Storage: Store the aliquots at -20°C.

Protocol 2: Assessment of 1,3-Diacylglycerol Stability by RP-HPLC

  • Sample Preparation: a. Prepare a fresh solution of a 1,3-DAG standard of known concentration. b. Retrieve a stored aliquot of the 1,3-DAG to be tested. c. Dissolve the stored sample in a suitable organic solvent, such as chloroform or hexane.[2]

  • HPLC System and Conditions: a. Column: Use a reversed-phase C18 column. b. Mobile Phase: A gradient of acetonitrile and a modifier like isopropanol or acetone is often effective.[5] c. Temperature: Optimize the column temperature, starting around 20-25°C and adjusting as needed for optimal separation.[5] d. Detection: Use an Evaporative Light Scattering Detector (ELSD) or a UV detector if the fatty acid chains have chromophores.

  • Analysis: a. Inject the fresh standard to establish the retention time and peak area for the pure 1,3-DAG. b. Inject the stored sample. c. Compare the chromatograms. The appearance of new peaks or a decrease in the main 1,3-DAG peak area relative to an internal standard indicates degradation.

Protocol 3: General Protocol for Cell Treatment with 1,3-Diacylglycerol

  • Cell Culture: Plate cells at a consistent density and allow them to adhere and grow overnight. Ensure cells are healthy and in a logarithmic growth phase.[6]

  • Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the 1,3-DAG stock solution (e.g., 10 mM in DMSO). b. Warm the cell culture medium to 37°C. c. Prepare the final working concentration of 1,3-DAG by diluting the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium. Mix immediately and thoroughly.[6] d. Prepare a vehicle control by adding the same volume of DMSO to the medium.[6]

  • Cell Treatment: a. Remove the old medium from the cells. b. Add the medium containing the desired concentration of 1,3-DAG or the vehicle control to the cells. c. Incubate for the desired period.

  • Downstream Analysis: Proceed with the specific assay to measure the cellular response (e.g., protein phosphorylation, gene expression).

Visualizations

experimental_workflow cluster_storage Storage & Preparation cluster_treatment Cellular Experiment cluster_analysis Stability Analysis (QC) storage Store 1,3-DAG at -20°C under inert gas prepare Prepare fresh working solution in buffer storage->prepare Dilute stock hplc Analyze by RP-HPLC storage->hplc Quality Control cells Culture and treat cells with 1,3-DAG prepare->cells Add to cells control Include vehicle control (e.g., DMSO) prepare->control analyze Perform downstream analysis (e.g., Western Blot) cells->analyze control->analyze compare Compare to fresh standard hplc->compare degradation Assess for degradation products compare->degradation

Caption: Experimental workflow for using and assessing the stability of 1,3-DAGs.

troubleshooting_storage start Inconsistent Experimental Results q1 Was the 1,3-DAG stored at -20°C? start->q1 sol1 Store at -20°C for future use. Consider using a fresh batch. q1->sol1 No q2 Were aliquots used to avoid freeze-thaw cycles? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Aliquot stock solutions to minimize freeze-thaw degradation. q2->sol2 No q3 Was an anhydrous solvent used and stored properly? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use fresh, anhydrous solvents. Store hygroscopic solvents (e.g., DMSO) in a desiccator. q3->sol3 No q4 Was the 1,3-DAG handled under an inert atmosphere? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Handle unsaturated 1,3-DAGs under nitrogen or argon to prevent oxidation. q4->sol4 No end_node If issues persist, check experimental parameters (concentration, cell health). q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting logic for 1,3-DAG storage and handling issues.

pkc_pathway receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag 1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates (conventional PKCs) substrates Downstream Substrates pkc->substrates Phosphorylates response Cellular Response substrates->response

Caption: Simplified Protein Kinase C (PKC) activation pathway involving diacylglycerol.

References

avoiding oxidation of linolenoyl moiety in 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the oxidation of the linolenoyl moiety in 1-Palmitoyl-3-Linolenoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: Why is the linolenoyl moiety in this compound prone to oxidation?

A: The linolenoyl moiety is a polyunsaturated fatty acid (PUFA) with three double bonds. These double bonds, particularly the bis-allylic hydrogens (the hydrogens on the carbon atom between two double bonds), are highly susceptible to attack by free radicals, initiating a chain reaction of oxidation.[1] This process is accelerated by exposure to oxygen, light, heat, and the presence of metal ions.[1][2]

Q2: What are the primary signs of oxidation in my sample of this compound?

A: Initial oxidation may not be visually apparent. However, as oxidation progresses, you might observe a change in color (yellowing), an increase in viscosity, or the development of off-odors (rancidity). For quantitative assessment, analytical methods are required to detect the formation of primary and secondary oxidation products.[2][3]

Q3: How should I properly store this compound to minimize oxidation?

A: Proper storage is critical for maintaining the integrity of the molecule. For long-term storage, it is recommended to store the compound at -20°C or lower in a tightly sealed glass container with a Teflon-lined cap.[1][4] To further minimize oxidation, the container headspace should be flushed with an inert gas like nitrogen or argon before sealing.[4] It is also advisable to store the lipid dissolved in a suitable organic solvent rather than as a powder, as unsaturated lipids can be hygroscopic and degrade more quickly in powder form.[4]

Q4: Can I use antioxidants to protect my sample? If so, which ones are recommended?

A: Yes, antioxidants can be added to solutions of this compound to inhibit oxidation. Synthetic antioxidants such as butylated hydroxytoluene (BHT) are commonly used in laboratory settings.[5] The choice and concentration of the antioxidant may depend on the specific application and downstream analysis. It is crucial to ensure the chosen antioxidant does not interfere with your experimental assays.

Q5: How many times can I freeze and thaw my sample?

A: Repeated freeze-thaw cycles should be avoided as they can introduce oxygen and moisture, accelerating degradation. It is best practice to aliquot the stock solution into smaller, single-use vials to minimize the number of times the main stock is handled.[1]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the oxidation of this compound.

Issue 1: Inconsistent Experimental Results
  • Symptom: High variability between replicate experiments or a loss of biological activity of the lipid.

  • Potential Cause: Oxidation of the linolenoyl moiety, leading to the formation of various byproducts with altered chemical and biological properties.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the lipid is stored at ≤ -20°C under an inert atmosphere and protected from light.[1][4]

    • Assess Sample Age and Handling: Use fresh aliquots for each experiment and avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.

    • Perform Quality Control: Analyze an aliquot of your stock solution for signs of oxidation using one of the methods described in the "Experimental Protocols" section (e.g., Peroxide Value or TBARS assay).

    • Incorporate an Antioxidant: If not already in use, consider adding a suitable antioxidant like BHT to your stock solution.

Issue 2: Visible Changes in the Sample
  • Symptom: The lipid solution appears yellow or has a noticeable odor.

  • Potential Cause: Significant degradation due to advanced oxidation.

  • Troubleshooting Steps:

    • Discard the Sample: A visibly degraded sample should not be used for experiments as the presence of oxidation products can lead to erroneous results.

    • Review Handling Procedures:

      • Ensure all transfers are done using glass or Teflon-lined equipment to avoid contamination from plastics.[4]

      • Minimize the time the sample is exposed to air and room temperature during weighing and preparation of solutions.

    • Check Solvent Quality: Use high-purity, peroxide-free solvents for dissolving the lipid.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Materials:

    • This compound

    • High-purity organic solvent (e.g., chloroform (B151607) or ethanol)

    • Glass vials with Teflon-lined caps

    • Inert gas (Nitrogen or Argon)

    • Optional: Antioxidant (e.g., BHT)

  • Procedure:

    • Allow the container of this compound to warm to room temperature before opening to prevent condensation.[4]

    • Under a stream of inert gas, weigh the desired amount of the lipid and dissolve it in the appropriate volume of solvent to achieve the target concentration.

    • If using an antioxidant, add it to the solvent before dissolving the lipid. A typical concentration for BHT is 0.01-0.1%.

    • Dispense the stock solution into single-use glass vials.

    • Flush the headspace of each vial with inert gas for 1-2 minutes before tightly sealing the cap.

    • Store the aliquots at -20°C or below, protected from light.

Protocol 2: Assessment of Primary Oxidation (Peroxide Value)

The Peroxide Value (PV) assay measures the concentration of hydroperoxides, the primary products of lipid oxidation.

  • Principle: This method is based on the reaction of hydroperoxides with iodide ions to form iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.

  • Simplified Procedure Outline:

    • A known weight of the lipid sample is dissolved in a mixture of acetic acid and chloroform.

    • A saturated solution of potassium iodide is added. The mixture is swirled and allowed to react in the dark.

    • The liberated iodine is titrated with a standardized sodium thiosulfate solution using a starch indicator.

    • The peroxide value is calculated and expressed in milliequivalents of active oxygen per kilogram of lipid (meq/kg).

Protocol 3: Assessment of Secondary Oxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a secondary product of lipid oxidation.[2]

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at approximately 532 nm.[2]

  • Simplified Procedure Outline:

    • The lipid sample is mixed with a TBA/trichloroacetic acid (TCA) solution.

    • The mixture is heated in a boiling water bath for a specified time to allow for color development.

    • After cooling, the mixture is centrifuged to remove any precipitate.

    • The absorbance of the supernatant is measured at 532 nm.

    • The concentration of MDA is determined using a standard curve prepared with a malondialdehyde precursor.

Quantitative Data Summary

The following table provides a general guideline for interpreting the results of lipid oxidation assays. The acceptable limits can vary depending on the specific application.

ParameterMethodLow OxidationModerate OxidationHigh Oxidation
Primary Oxidation Peroxide Value (meq/kg)< 22 - 10> 10
Secondary Oxidation TBARS (mg MDA/kg)< 0.50.5 - 2.0> 2.0
Overall Oxidation p-Anisidine Value< 22 - 6> 6

Visualizations

Lipid Oxidation Pathway

Lipid_Oxidation_Pathway PUFA Linolenoyl Moiety (Polyunsaturated Fatty Acid) Initiation Initiation PUFA->Initiation H. abstraction (Light, Heat, Metal Ions) Alkyl_Radical Lipid Alkyl Radical (L.) Initiation->Alkyl_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Alkyl_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Propagation Propagation Peroxyl_Radical->Propagation H. abstraction from another PUFA Termination Termination Peroxyl_Radical->Termination + L. or LOO. Propagation->Alkyl_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Propagation->Hydroperoxide Decomposition Decomposition Hydroperoxide->Decomposition Heat, Metal Ions Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->Secondary_Products Non_Radical Non-Radical Products Termination->Non_Radical

Caption: General pathway of lipid autoxidation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Experimental Results or Sample Degradation Check_Storage Review Storage Conditions (Temp ≤ -20°C, Inert Gas, Dark) Start->Check_Storage Storage_OK Storage Conditions Correct Check_Storage->Storage_OK Yes Storage_Not_OK Correct Storage Conditions: Re-aliquot, Purge with Inert Gas, Store at ≤ -20°C in the Dark Check_Storage->Storage_Not_OK No Check_Handling Review Handling Procedures (Minimize Air/Light Exposure, Avoid Repeat Freeze-Thaw) Storage_OK->Check_Handling Storage_Not_OK->Check_Handling Handling_OK Handling Procedures Correct Check_Handling->Handling_OK Yes Handling_Not_OK Implement Best Practices: Aliquot New Stock, Use Inert Atmosphere During Prep Check_Handling->Handling_Not_OK No QC_Check Perform QC Analysis (e.g., PV or TBARS) Handling_OK->QC_Check Handling_Not_OK->QC_Check QC_Pass Oxidation Levels Acceptable QC_Check->QC_Pass Pass QC_Fail High Oxidation Detected QC_Check->QC_Fail Fail End Proceed with Experiment QC_Pass->End Discard Discard Old Stock and Prepare Fresh Solution QC_Fail->Discard Consider_Antioxidant Consider Adding Antioxidant (e.g., BHT) to New Stock Discard->Consider_Antioxidant Consider_Antioxidant->End

Caption: A logical workflow for troubleshooting lipid oxidation issues.

References

Technical Support Center: Purification of Mixed-Acid Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of mixed-acid diacylglycerols (DAGs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of mixed-acid diacylglycerols.

Issue 1: Poor Resolution of sn-1,2- and sn-1,3-Diacylglycerol Isomers in RP-HPLC

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase For isocratic elution, 100% acetonitrile (B52724) is a common mobile phase. If resolution is poor, consider a stepwise gradient of acetone (B3395972) and acetonitrile.[1]
Incorrect Column Temperature Temperature can affect selectivity. Methodically vary the column temperature (e.g., in 5°C increments) to find the optimal separation temperature.
Sample Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the concentration of the sample.
Unsuitable Column For reversed-phase separation of DAG regioisomers, a C18 column is a good starting point. Non-endcapped ODS columns may provide better separation for certain derivatized DAGs.[2]

Issue 2: Acyl Migration During Purification and Storage

Potential Cause Troubleshooting Steps
High Temperatures Acyl migration is temperature-dependent.[3][4] Whenever possible, conduct purification steps at low temperatures. For example, crystallization is often performed at temperatures ranging from -20°C to -40°C.[5][6]
Prolonged Exposure to Solvents Long reaction or purification times can increase acyl migration.[7] Minimize the duration of exposure to solvents, especially during extraction and chromatography.
Inappropriate pH Acidic or basic conditions can catalyze acyl migration. Ensure that the pH of your sample and solvents is neutral, unless a specific pH is required for a particular step, and in that case, neutralize immediately after.

Issue 3: Peak Tailing or Splitting in HPLC Chromatograms

Potential Cause Troubleshooting Steps
Secondary Interactions with Column Residual silanol (B1196071) groups on the column packing can interact with the hydroxyl group of DAGs, causing tailing. Use a base-deactivated column or add a mobile phase modifier to reduce these interactions.[8]
Sample Solvent Incompatibility Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[9] Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Damage A blocked frit or a void in the column packing can disrupt the flow path and cause peak splitting.[9][10] Filter samples before injection and use a guard column to protect the analytical column.[8] If the column is contaminated, flushing with a strong solvent may help.[8]
Co-elution of Isomers or Impurities If two or more compounds elute at very similar times, their peaks can overlap and appear as a split peak. Adjust the mobile phase composition or gradient to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying mixed-acid diacylglycerols?

A1: The primary challenge is the efficient separation of positional isomers, specifically the sn-1,2(2,3)- and sn-1,3-diacylglycerols. These isomers often have very similar physicochemical properties, making their separation difficult.[11] Additionally, the potential for acyl migration during the purification process can lead to the interconversion of these isomers, further complicating the purification.[3][4]

Q2: Which chromatographic technique is best for separating DAG isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for separating DAG isomers based on their hydrophobicity.[11] Thin-layer chromatography (TLC) on silica (B1680970) gel plates, sometimes impregnated with boric acid, can also be used to separate 1,2- and 1,3-DAGs.[12][13]

Q3: How can I minimize acyl migration during my purification workflow?

A3: To minimize acyl migration, it is crucial to work at low temperatures throughout the purification process.[3][4] Avoid high temperatures during solvent evaporation and storage. It is also important to minimize the time the sample is in solution and to avoid acidic or basic conditions that can catalyze the migration of acyl chains.[7]

Q4: Do I need to derivatize my diacylglycerols for analysis?

A4: Derivatization is often necessary, especially for analysis by gas chromatography (GC) and for enhancing detection in HPLC. Silylation is a common derivatization method for GC-MS analysis to increase the volatility of DAGs.[14][15] For HPLC with UV detection, derivatization with a chromophore-containing reagent may be required.[2] However, techniques like HPLC with charged aerosol detection (CAD) or mass spectrometry (MS) can often analyze DAGs without derivatization.[1]

Q5: What is the expected purity and yield from common purification techniques?

A5: Purity and yield can vary significantly depending on the starting material and the purification method. For instance, a two-step crystallization process for 1,2-DAGs has been reported to achieve an overall yield of 77.3%.[6] Molecular distillation can increase DAG content to over 80%.[16] For specific sn-1,3 DAGs, synthesis followed by crystallization has yielded purities of 97.8% and 98.3%.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for Diacylglycerols

Technique Principle Typical Purity Achieved Reported Yield Key Advantages Common Challenges
Crystallization Separation based on differential solubility at low temperatures.[4]>97% for specific isomers.[4]~77% (two-step process).[6]Scalable, mild conditions that minimize acyl migration.[5][6]Can be time-consuming, may require multiple steps for high purity.
Molecular Distillation Separation based on molecular weight under high vacuum and low temperature.>80% total DAGs.[16]Varies depending on feedstock and number of stages.Effective for removing lower boiling point impurities like free fatty acids and monoacylglycerols.[17]May not efficiently separate DAG isomers from each other.
Solid-Phase Extraction (SPE) Separation based on affinity for a solid sorbent (e.g., silica, aminopropyl-bonded silica).[18]Effective for class separation (e.g., separating DAGs from other neutral lipids).High recovery for the targeted lipid class.Rapid and efficient for sample cleanup and fractionation.[19]May not provide high resolution for isomeric separation.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[13]Good for analytical separation and small-scale preparative purification.-Simple, low cost, and versatile for separating lipid classes and isomers.[12][13]Limited sample capacity, potential for sample loss during scraping and elution.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity on a nonpolar stationary phase.[11]Baseline separation of many isomers is achievable.[2]-High resolution for separating positional and molecular species of DAGs.[11]Can be complex to optimize, requires specialized equipment.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Diacylglycerol Purification from a Lipid Mixture

This protocol is adapted for the isolation of diacylglycerols from a total lipid extract using aminopropyl-bonded silica cartridges.[18]

  • Sample Preparation:

    • Dissolve the dried total lipid extract in a minimal amount of hexane (B92381).

  • SPE Cartridge Conditioning:

    • Place an aminopropyl-bonded silica SPE cartridge (e.g., 500 mg) on a vacuum manifold.

    • Condition the cartridge by passing 3 mL of hexane through the sorbent. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the reconstituted lipid extract onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent slowly under gravity or with a very gentle vacuum.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 3 mL of hexane:ethyl acetate (B1210297) (9:1, v/v) to elute less polar lipids like triacylglycerols. Discard this fraction.

  • Elution of Diacylglycerols:

    • Elute the diacylglycerol fraction by passing 5 mL of hexane:ethyl acetate (8:2, v/v) through the cartridge.[18]

    • Collect this fraction in a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected fraction under a gentle stream of nitrogen.

    • The dried residue contains the purified diacylglycerol fraction.

Protocol 2: RP-HPLC for the Separation of Diacylglycerol Isomers

This protocol provides a general method for the separation of sn-1,2- and sn-1,3-diacylglycerol isomers.

  • Sample Preparation:

    • Dissolve the purified diacylglycerol sample in the initial mobile phase or a compatible solvent like hexane.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100% acetonitrile. A stepwise gradient of acetone and acetonitrile can also be used for complex mixtures.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (optimization may be required).

    • Injection Volume: 10-20 µL.

    • Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). UV detection at 205 nm can be used, but sensitivity may be low.

  • Data Analysis:

    • Identify peaks by comparing retention times with those of authentic standards. Generally, 1,3-DAGs elute earlier than 1,2-DAGs with the same acyl chains.[11]

    • Quantify isomers by integrating the peak areas.

Mandatory Visualization

experimental_workflow cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis and Isomer Separation start Biological Sample or Reaction Mixture extraction Total Lipid Extraction (e.g., Folch or Bligh-Dyer) start->extraction spe Solid-Phase Extraction (SPE) (to isolate DAG class) extraction->spe crystallization Low-Temperature Crystallization (to remove other lipids) spe->crystallization Optional purified_dag Purified Mixed-Acid DAGs spe->purified_dag md Molecular Distillation (to remove MAGs and FFAs) crystallization->md Optional crystallization->purified_dag md->purified_dag derivatization Derivatization (Optional) (e.g., silylation for GC) gc GC-MS (for fatty acid composition) derivatization->gc hplc RP-HPLC (for isomer separation) ms LC-MS/MS (for structural characterization) hplc->ms purified_dag->derivatization purified_dag->hplc

Caption: A general experimental workflow for the purification and analysis of mixed-acid diacylglycerols.

signaling_pathway stimulus Extracellular Signal (e.g., Hormone, Growth Factor) receptor GPCR / Receptor Tyrosine Kinase stimulus->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 dag sn-1,2-Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates target proteins ca2 Ca²⁺ Release er->ca2

References

Technical Support Center: Improving the Solubility of 1-Palmitoyl-3-Linolenoyl-rac-glycerol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges in solubilizing 1-Palmitoyl-3-Linolenoyl-rac-glycerol in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

This compound is a diacylglycerol (DAG), a type of lipid. Lipids are inherently hydrophobic ("water-fearing") due to their long hydrocarbon chains. This chemical structure results in very poor solubility in polar solvents like water and aqueous buffers. In aqueous environments, these molecules tend to aggregate to minimize their contact with water, leading to the formation of visible precipitates or an oily layer. The solubility of this compound in PBS (pH 7.2) is only around 250 µg/ml.[1]

Q2: What are the initial signs of solubility problems with this compound?

Common indicators of poor solubility include:

  • Visible particulates: The solution appears cloudy, hazy, or contains a visible precipitate.

  • Phase separation: An oily layer forms on the surface or at the bottom of the container.

  • Inconsistent experimental results: High variability between replicates can be a sign of inconsistent compound solubility.

  • Low biological activity: The observed effect may be lower than expected if the actual concentration of the dissolved compound is less than the calculated concentration.

Q3: How should I prepare a stock solution of this compound?

It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Common choices and their reported solubilities for this lipid are:

  • Ethanol: 30 mg/ml[1]

  • DMF: 20 mg/ml[1]

  • DMSO: 7 mg/ml[1]

Q4: What is the correct method for diluting the organic stock solution into my aqueous buffer?

To prevent the lipid from "crashing out" (precipitating) upon dilution, the organic stock solution should be added to the aqueous medium slowly while vigorously vortexing or stirring. This rapid dispersion helps to distribute the hydrophobic molecules in the aqueous environment before they can aggregate. It is generally not recommended to add the aqueous buffer directly to the concentrated organic stock.[2][3]

Troubleshooting Guides

Problem 1: The compound precipitates out of solution immediately upon dilution into my aqueous buffer.

Cause: This is a common issue known as "crashing out." It occurs when the concentration of the lipid exceeds its solubility limit in the final aqueous solution, often due to a rapid change in solvent polarity.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock warm_stock Gently warm and vortex stock solution check_stock->warm_stock No optimize_dilution Optimize Dilution Technique: - Pre-warm aqueous buffer - Add stock dropwise while vortexing check_stock->optimize_dilution Yes warm_stock->check_stock lower_conc Lower the final concentration optimize_dilution->lower_conc Precipitation still occurs end_success Precipitation Resolved optimize_dilution->end_success Resolved use_solubilizer Employ a solubilizing agent (Detergent, Cyclodextrin (B1172386), etc.) lower_conc->use_solubilizer Precipitation still occurs lower_conc->end_success Resolved use_solubilizer->end_success end_fail Issue Persists

Caption: Troubleshooting workflow for precipitation issues.

Problem 2: The solution is cloudy or hazy, but there is no visible precipitate.

Cause: This may indicate the formation of a fine colloidal suspension or small aggregates of the lipid rather than complete solubilization.

Troubleshooting Steps:

  • Microscopic Examination: Examine a drop of the solution under a microscope to confirm the presence of small particles.

  • Sonication: Sonicating the solution may help to break down larger aggregates and improve dispersion.

  • Filtration: For some applications, filtering the solution through a sterile syringe filter (e.g., 0.22 µm) can remove larger aggregates. However, be aware that this may also reduce the effective concentration of your lipid.

  • Consider a different solubilization method: If a clear solution is required, using a solubilizing agent like a detergent or cyclodextrin may be necessary.

Data Presentation: Solubilization Agent Comparison

Table 1: Critical Micelle Concentration (CMC) of Common Detergents

The CMC is the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be above its CMC.[4][5][6]

DetergentTypeCMC (mM)
Sodium Dodecyl Sulfate (SDS)Anionic1.0 - 10.0
Sodium CholateAnionic13 - 15
CHAPSZwitterionic4 - 8
Triton X-100Non-ionic0.2 - 0.9
Tween 20Non-ionic0.05 - 0.1
Tween 80Non-ionic0.05 - 0.15
n-Octyl-β-D-glucopyranoside (OG)Non-ionic20 - 25
n-Dodecyl-β-D-maltoside (DDM)Non-ionic0.17
Table 2: Typical Working Concentrations for Solubilizing Agents
Solubilizing AgentTypical Working ConcentrationKey Considerations
Detergents > CMC (often 2-10x CMC)Can denature proteins at high concentrations. Dialysis may be needed to remove excess detergent.
Cyclodextrins 1 - 10 mMForms inclusion complexes. Generally well-tolerated in cell-based assays.
Co-solvents (e.g., DMSO, Ethanol) < 1% (v/v) for cell-based assaysHigh concentrations can be cytotoxic.

Experimental Protocols

Method 1: Detergent-Mediated Solubilization

This method utilizes detergents to form mixed micelles with the lipid, thereby dispersing it in the aqueous buffer.

Workflow Diagram:

G start Start prep_stock Prepare concentrated stock of This compound in an organic solvent (e.g., Ethanol) start->prep_stock mix Slowly add lipid stock to detergent solution while vortexing prep_stock->mix prep_detergent Prepare detergent solution in aqueous buffer at > CMC prep_detergent->mix incubate Incubate for 15-30 minutes mix->incubate clarify Optional: Centrifuge to remove any non-solubilized aggregates incubate->clarify end Solubilized lipid in mixed micelles clarify->end

Caption: Workflow for detergent-mediated solubilization.

Detailed Protocol:

  • Prepare Lipid Stock: Prepare a 10 mg/mL stock solution of this compound in ethanol.

  • Prepare Detergent Buffer: Prepare a solution of your chosen detergent (e.g., Triton X-100) in the desired aqueous buffer at a concentration 2-fold higher than the final desired concentration (and above its CMC).

  • Solubilization: While vortexing the detergent buffer, slowly add the lipid stock solution to achieve the desired final lipid concentration. A detergent-to-lipid molar ratio of 2:1 to 10:1 is a good starting point.

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for micelle formation.

  • Clarification (Optional): For a completely clear solution, centrifuge at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet any insoluble material. The supernatant will contain the solubilized lipid.

Method 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex.[7][8][9]

Mechanism Diagram:

G cluster_0 Insoluble Lipid cluster_1 Solubilizing Agent cluster_2 Soluble Inclusion Complex lipid This compound complex Lipid-Cyclodextrin Complex lipid->complex cd Cyclodextrin cd->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Detailed Protocol:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., methyl-β-cyclodextrin) in the desired aqueous buffer to the desired final concentration (typically 1-10 mM).

  • Prepare Lipid Film: In a glass vial, add the required amount of this compound from a stock solution in a volatile organic solvent (e.g., chloroform (B151607) or ethanol). Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the bottom of the vial.

  • Hydration and Complexation: Add the cyclodextrin solution to the lipid film. Vortex or sonicate the mixture until the lipid film is completely dissolved, indicating the formation of the inclusion complex.

Method 3: Liposome (B1194612) Formulation

For applications where the lipid needs to be delivered in a bilayer structure, forming liposomes is a suitable approach.

Workflow Diagram:

G start Start dissolve_lipids Dissolve this compound (and other lipids if desired) in an organic solvent start->dissolve_lipids dry_film Create a thin lipid film by evaporating the solvent dissolve_lipids->dry_film hydrate (B1144303) Hydrate the film with aqueous buffer dry_film->hydrate extrude Extrude through a membrane with a defined pore size to form unilamellar vesicles hydrate->extrude end Liposome Suspension extrude->end

Caption: Workflow for liposome preparation.

Detailed Protocol (Thin-Film Hydration and Extrusion):

  • Lipid Mixture Preparation: Dissolve this compound and any other desired lipids (e.g., a carrier phospholipid like POPC) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

  • Hydration: Add the desired aqueous buffer to the flask and hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion: To create unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder. Repeat this process 10-20 times.

Method 4: Nanoparticle Formulation

For creating a stable dispersion of the lipid in an aqueous phase, nanoparticle formulation can be employed.

Workflow Diagram:

G start Start melt_lipid Melt this compound (and other solid lipids if used) start->melt_lipid heat_aqueous Heat aqueous surfactant solution to the same temperature start->heat_aqueous pre_emulsion Disperse the molten lipid in the aqueous phase with high-shear mixing melt_lipid->pre_emulsion heat_aqueous->pre_emulsion homogenize Homogenize the pre-emulsion using a high-pressure homogenizer pre_emulsion->homogenize cool Cool the nanoemulsion to form solid lipid nanoparticles homogenize->cool end Nanoparticle Suspension cool->end

Caption: Workflow for nanoparticle formulation.

Detailed Protocol (High-Pressure Homogenization):

  • Preparation of Phases: Melt the this compound (and any other lipids) to form the oil phase. In a separate vessel, heat an aqueous solution of a surfactant (e.g., polysorbate 80) to the same temperature.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and mix with a high-shear homogenizer to form a coarse pre-emulsion.

  • Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at high pressure.

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature, which will cause the lipid to solidify and form solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).

References

Technical Support Center: Synthetic 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and troubleshooting common impurities in synthetic 1-Palmitoyl-3-Linolenoyl-rac-glycerol. Ensuring the purity of this diacylglycerol is critical for the accuracy and reproducibility of experimental results in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

The synthesis of this compound can result in several process-related and storage-related impurities. These can be broadly categorized as:

  • Regioisomers: The most common impurities are the 1,2- and 2,3-diacylglycerol isomers. Due to acyl migration during synthesis and storage, the desired 1,3-isomer can convert to the 1,2- or 2,3-isomers.

  • Unreacted Starting Materials: Residual amounts of glycerol (B35011) and the free fatty acids, palmitic acid and linolenic acid, may be present.

  • Byproducts of Synthesis: The reaction mixture may contain monoglycerides (B3428702) (1- or 2-monopalmitoyl-rac-glycerol and 1- or 2-monolinolenoyl-rac-glycerol) and triglycerides formed from the esterification of all three hydroxyl groups of glycerol.

  • Degradation Products: Oxidation of the unsaturated linolenoyl chain can lead to the formation of hydroperoxides, aldehydes, and other oxidative degradation products, especially if the product is not stored under an inert atmosphere.

  • Residual Solvents and Catalysts: Trace amounts of solvents and catalysts used during the synthesis and purification process may remain in the final product.

Q2: How can I identify these impurities in my sample?

Several analytical techniques are employed for the identification and quantification of impurities in diacylglycerol products:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful method for separating diacylglycerol regioisomers. Different elution orders can be achieved based on the specific column and mobile phase used.[1][2]

  • Gas Chromatography (GC): GC is well-suited for the analysis of free fatty acids and can also be used to analyze the glyceride composition after derivatization to fatty acid methyl esters (FAMEs).[3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the precise identification and quantification of various lipid species, including regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for the quantitative analysis of mono-, di-, and triglycerides and their positional isomers.[6]

Q3: What is the potential impact of these impurities on my experiments?

The presence of impurities can have significant consequences for experimental outcomes:

  • Altered Biological Activity: Different diacylglycerol isomers can exhibit distinct biological activities. For instance, sn-1,2-diacylglycerols are known to be potent activators of protein kinase C (PKC), while sn-1,3-diacylglycerols are not. Therefore, the presence of the 1,2-isomer as an impurity can lead to unintended biological effects.

  • Physical Property Changes: The presence of mono- and triglycerides can alter the physical properties of the diacylglycerol, such as its melting point and solubility, which can affect formulation and delivery in experimental systems.

  • Toxicity: Residual solvents, catalysts, and degradation products can introduce toxicity into cell-based assays or in vivo studies.

Troubleshooting Guides

This section provides guidance on how to address common issues that may arise during the handling and analysis of this compound.

Issue 1: Unexpected Peaks in HPLC/GC Chromatogram

Possible Cause:

  • Presence of regioisomers (1,2- or 2,3-isomers).

  • Contamination with monoglycerides or triglycerides.

  • Presence of free fatty acids.

  • Sample degradation leading to oxidation products.

  • Contamination from solvents or glassware.

Troubleshooting Steps:

  • Confirm Peak Identity: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the unexpected peaks.

  • Analyze Standards: Run authentic standards of potential impurities (e.g., 1,2-diacylglycerol isomer, palmitic acid, linolenic acid) to compare retention times.

  • Check Storage Conditions: Ensure the sample has been stored under an inert atmosphere at the recommended temperature (-20°C or lower) to minimize degradation.

  • Solvent Blank: Run a blank injection of the solvent used to dissolve the sample to rule out solvent contamination.

  • Review Synthesis and Purification Data: If available, review the certificate of analysis or analytical data from the supplier to check for known impurities.

Issue 2: Inconsistent Experimental Results

Possible Cause:

  • Variable levels of biologically active regioisomer impurities (1,2-diacylglycerol) between different batches of the synthetic compound.

  • Degradation of the compound over time, leading to a decrease in the concentration of the active molecule and an increase in degradation products.

  • Inaccurate initial quantification of the stock solution due to the presence of impurities.

Troubleshooting Steps:

  • Re-analyze Purity: Perform a purity analysis (e.g., by HPLC) on the batch of material being used to confirm the identity and quantify the percentage of the desired 1,3-isomer and any regioisomers.

  • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound.

  • Standardize Quantification: Use a validated analytical method to accurately quantify the concentration of the this compound stock solution, accounting for any impurities.

  • Source from a Reputable Supplier: Ensure the compound is sourced from a supplier that provides a detailed certificate of analysis with purity specifications.

Data Presentation

Table 1: Common Impurities in Synthetic this compound and their Typical Levels

Impurity CategorySpecific ImpurityTypical Levels (w/w %)Analytical Method for Detection
Regioisomers 1,2(2,3)-Palmitoyl-Linolenoyl-rac-glycerol1 - 10%HPLC, LC-MS
Byproducts Monoglycerides< 2%HPLC, GC, LC-MS
Triglycerides< 5%HPLC, GC, LC-MS
Starting Materials Free Fatty Acids (Palmitic, Linolenic)< 1%GC, HPLC
Glycerol< 0.5%GC
Degradation Oxidation ProductsVariable (dependent on storage)LC-MS, GC-MS

Note: The typical levels are representative values based on commercially available diacylglycerol products and may vary between different synthesis batches and suppliers.

Experimental Protocols

Protocol 1: HPLC Analysis of Diacylglycerol Isomers

This protocol provides a general method for the separation of 1,3- and 1,2(2,3)-diacylglycerol isomers using reversed-phase HPLC.[1][2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of hexane (B92381) or a suitable non-polar solvent to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector: UV at 205 nm (for unsaturated fatty acids) or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis:

    • Identify the peaks corresponding to the 1,3- and 1,2(2,3)-isomers by comparing their retention times with those of commercially available standards.

    • Quantify the relative percentage of each isomer by integrating the peak areas.

Protocol 2: GC Analysis of Free Fatty Acids

This protocol describes the analysis of free fatty acids after their conversion to fatty acid methyl esters (FAMEs).[3][4][5]

  • Derivatization to FAMEs:

    • To approximately 10 mg of the diacylglycerol sample in a screw-capped tube, add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Heat the mixture at 50°C for 10 minutes.

    • After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution.

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 240°C at 5°C/min, hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 260°C.

  • Data Analysis:

    • Identify the FAME peaks (methyl palmitate and methyl linolenate) by comparing their retention times with those of a standard FAME mixture.

    • Quantify the amount of each free fatty acid by using an internal standard and creating a calibration curve.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_crude Crude Product Mixture cluster_purification Purification cluster_final Final Product Glycerol Glycerol Esterification Esterification Glycerol->Esterification FattyAcids Palmitic Acid & Linolenic Acid FattyAcids->Esterification Catalyst Catalyst Catalyst->Esterification CrudeProduct This compound (and regioisomers) Monoglycerides Triglycerides Free Fatty Acids Glycerol Esterification->CrudeProduct Reaction Output MolecularDistillation Molecular Distillation CrudeProduct->MolecularDistillation Separation Chromatography Chromatography CrudeProduct->Chromatography High Purity Separation FinalProduct Purified this compound MolecularDistillation->FinalProduct Chromatography->FinalProduct

Caption: Synthesis and Purification Workflow for this compound.

Impurity_Relationships cluster_process Process-Related Impurities cluster_storage Storage-Related Impurities Target This compound Regioisomers 1,2(2,3)-Isomers Target->Regioisomers Acyl Migration Degradation Oxidation Products Target->Degradation Oxidation Byproducts Monoglycerides Triglycerides StartingMaterials Free Fatty Acids Glycerol

Caption: Relationship between the target compound and its common impurities.

Troubleshooting_Decision_Tree Start Unexpected Peak in Chromatogram CheckMS Identify with MS? Start->CheckMS RunStandards Run Standards for Regioisomers, FFAs, etc.? CheckMS->RunStandards No ImpurityIdentified Impurity Identified CheckMS->ImpurityIdentified Yes CheckBlank Run Solvent Blank? RunStandards->CheckBlank No RunStandards->ImpurityIdentified Yes SolventContamination Solvent Contamination CheckBlank->SolventContamination Peak Present UnknownCompound Unknown Compound CheckBlank->UnknownCompound No Peak

Caption: Decision tree for troubleshooting unexpected peaks in a chromatogram.

References

Technical Support Center: Separation of 1,3- and 1,2-Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method development for separating 1,3- and 1,2-diacylglycerol (DAG) isomers. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 1,3- and 1,2-diacylglycerol isomers?

A1: The primary challenge lies in the high degree of structural similarity between these isomers. They share the same fatty acid composition, resulting in very close physicochemical properties like polarity and hydrophobicity. This similarity often leads to co-elution or poor resolution in many chromatographic systems. Additionally, 1,2-diacylglycerols are prone to acyl migration, spontaneously converting to the more stable 1,3-isomer, which can complicate analysis and quantification.[1]

Q2: Which chromatographic techniques are most suitable for separating DAG isomers?

A2: Several techniques can be successfully employed, each with its own advantages:

  • Thin-Layer Chromatography (TLC): Particularly effective when silica (B1680970) gel plates are impregnated with boric acid. Boric acid forms a complex with the cis-diol group of 1,2-DAGs, altering their mobility relative to 1,3-DAGs.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used and robust method for separating DAG isomers.[3][4][5][6]

  • Gas Chromatography (GC): GC, especially when coupled with mass spectrometry (GC-MS), is a powerful tool for both separation and structural characterization of DAG isomers, typically after derivatization.[7][8]

Q3: What is the purpose of derivatizing diacylglycerols before analysis?

A3: Derivatization serves multiple purposes in DAG analysis. It can prevent the spontaneous acyl migration of 1,2-DAGs to 1,3-DAGs, ensuring the isomeric ratio reflects the original sample.[9] Derivatization can also improve chromatographic separation and enhance the sensitivity of detection, for example, by introducing a UV-absorbing or fluorescent tag, or a readily ionizable group for mass spectrometry.[9][10][11][12][13]

Q4: How should I store my diacylglycerol standards to prevent isomerization?

A4: To minimize acyl migration, store diacylglycerol standards, particularly 1,2-isomers, at low temperatures (e.g., -20°C or -80°C) in a non-polar, aprotic solvent. It is advisable to prepare fresh working solutions and use them promptly. For critical experiments, consider using a fresh, unopened vial of the standard.

Troubleshooting Guides

This section addresses common issues encountered during the separation of 1,3- and 1,2-diacylglycerols.

HPLC Separation Issues
Problem Potential Cause Solution
Poor or no resolution between 1,3- and 1,2-DAG peaks in RP-HPLC Inadequate mobile phase strength.If using 100% acetonitrile (B52724), consider adding a small percentage of a stronger solvent like isopropanol (B130326) or methanol (B129727) to fine-tune the separation.[1]
Suboptimal column temperature.Temperature can significantly affect selectivity. Methodically vary the column temperature (e.g., in 5°C increments) to find the optimum for your specific DAG species.[1]
Inappropriate column chemistry.While C18 columns are common, for some separations, a different stationary phase might provide better selectivity. Consider trying a C30 or a phenyl-hexyl column.
Peak tailing Active sites on the column interacting with the analytes.Use a high-purity silica column. Adding a small amount of a competitive agent like triethylamine (B128534) to the mobile phase can sometimes help.
Sample overload.Reduce the amount of sample injected onto the column.
Inconsistent retention times Fluctuations in mobile phase composition.Ensure your mobile phase is well-mixed and degassed. If preparing it manually, be precise with your measurements.
Unstable column temperature.Use a column oven to maintain a constant and consistent temperature.
Ghost peaks Contamination in the HPLC system or sample.Flush the system thoroughly. Ensure high purity of solvents and sample diluents. Filter all samples before injection.
TLC Separation Issues
Problem Potential Cause Solution
Poor separation of 1,3- and 1,2-DAGs Standard silica gel plate used.Use silica gel plates impregnated with boric acid. This will increase the retention of the 1,2-isomer.[2]
Incorrect mobile phase.For boric acid TLC, a common mobile phase is chloroform (B151607)/acetone (e.g., 96:4, v/v).[2] You may need to optimize the solvent ratio.
Streaking of spots Sample overload.Apply a smaller amount of the sample to the plate.
Sample contains insoluble material.Ensure your sample is fully dissolved in the application solvent and centrifuge or filter if necessary.
Isomerization on the plate Acidity of the silica gel.While boric acid helps separation, the acidic nature of silica can still promote some acyl migration. Minimize the time the plate is in contact with the solvent and process it quickly after development.[2]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissues (Folch Method)

This protocol is a standard method for extracting total lipids from tissues.[14]

  • Homogenization: Homogenize the tissue sample (e.g., 1 gram) in 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at a low speed to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for storage or downstream analysis.

Protocol 2: Separation of DAG Isomers by Boric Acid Thin-Layer Chromatography

This method is effective for the preparative or analytical separation of 1,3- and 1,2-DAGs.[2]

  • Plate Preparation: Prepare TLC plates by immersing them in a solution of 2.3% boric acid in ethanol (B145695). Allow the ethanol to evaporate and then activate the plates by heating at 100°C for 10 minutes.[2]

  • Sample Application: Dissolve the lipid extract in a small volume of chloroform and apply it to the bottom of the TLC plate.

  • Development: Develop the plate in a chromatography tank containing a chloroform:acetone (96:4, v/v) mobile phase.[2]

  • Visualization: After development, dry the plate and visualize the lipid spots by spraying with a fluorescent indicator (e.g., primuline) and viewing under UV light.[2] The 1,2-DAG will have a lower Rf value (move less) than the 1,3-DAG.

  • Elution (for further analysis): Scrape the desired spots from the plate and elute the lipids from the silica gel with diethyl ether.

Protocol 3: Reversed-Phase HPLC for DAG Isomer Separation

This is a general-purpose analytical method for separating DAG isomers.[3][4][5][6]

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: Isocratic elution with 100% acetonitrile is often effective.[3][4][5][6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the eluent at 205 nm for DAGs with unsaturated fatty acids.[3][4][5][6]

  • Sample Preparation: Dissolve the DAG sample in the mobile phase or a compatible solvent and filter through a 0.22 µm filter before injection.

Quantitative Data

The elution order of diacylglycerol isomers in RP-HPLC is dependent on their polarity, which is influenced by the position of the fatty acids and their degree of unsaturation. Generally, 1,3-DAGs are less polar and elute before their corresponding 1,2-DAGs.

Table 1: Elution Order of Diacylglycerol Molecular Species in RP-HPLC [3][4][5]

Elution OrderDiacylglycerol Species
11,3-Dilinolein
21,2-Dilinolein
31,3-Dimyristin
41-Oleoyl-3-linoleoyl-glycerol
51,2-Dimyristoyl-rac-glycerol
61,3-Dipalmitin
71,2-Dipalmitoyl-rac-glycerol
81,3-Distearin
91,2-Distearoyl-rac-glycerol

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for selected DAGs in RP-HPLC [3][4][5]

Diacylglycerol SpeciesLOD (µg/mL)LOQ (µg/mL)
1,3-Dilinolein0.20.7
1,2-Dioleoyl-sn-glycerol0.61.9

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_separation Isomer Separation cluster_analysis Analysis tissue Biological Sample (Tissue/Cells) homogenize Homogenize in Chloroform:Methanol tissue->homogenize phase_sep Phase Separation homogenize->phase_sep lipid_extract Collect Lipid Extract phase_sep->lipid_extract tlc Boric Acid TLC lipid_extract->tlc Separation Method hplc RP-HPLC lipid_extract->hplc Separation Method gcms GC-MS (with derivatization) lipid_extract->gcms Separation Method quant Quantification tlc->quant hplc->quant id Structural ID gcms->id id->quant

Caption: General workflow for the extraction, separation, and analysis of diacylglycerol isomers.

troubleshooting_hplc start Poor Resolution in RP-HPLC q1 Is mobile phase optimized? start->q1 sol1 Adjust mobile phase strength (e.g., add modifier) q1->sol1 No q2 Is column temperature optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Systematically vary temperature q2->sol2 No q3 Is column chemistry appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Try a different stationary phase (e.g., C30, Phenyl-hexyl) q3->sol3 No end_node Resolution Improved q3->end_node Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for poor resolution in RP-HPLC separation of DAG isomers.

References

Technical Support Center: Optimizing Enzymatic Acylation for 1,3-Diacylglycerol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic synthesis of 1,3-diacylglycerol (1,3-DAG).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems in your 1,3-DAG synthesis experiments.

Problem Potential Cause Suggested Solution
Low 1,3-DAG Yield Suboptimal Reaction Temperature: Enzyme activity is highly dependent on temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can cause enzyme denaturation.[1][2]Optimize the reaction temperature. Most lipases used for 1,3-DAG synthesis have an optimal temperature range of 40-70°C.[1][3] For instance, a maximum DAG content of 49.3% was achieved at 60°C within 4 hours using an immobilized lipase (B570770).[3]
Incorrect Substrate Molar Ratio: An improper ratio of fatty acids/triglycerides to glycerol (B35011) can limit the formation of 1,3-DAG.Systematically vary the molar ratio of your substrates. A common starting point is a 1:2 molar ratio of oil to glycerol for glycerolysis or a 2:1 ratio of fatty acid to glycerol for esterification.[3][4]
Inadequate Enzyme Concentration: Insufficient enzyme will result in a slow and incomplete reaction.Increase the enzyme concentration incrementally. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[4][5] For example, a lauric acid conversion of 95.3% and an 80.3% 1,3-dilaurin (B53383) content was achieved with 5 wt% of Lipozyme RM IM.[4]
Presence of Excess Water: Water can promote the reverse reaction (hydrolysis), reducing the net yield of 1,3-DAG.Conduct the reaction in a solvent-free system or use a vacuum to remove water as it is formed.[4][6][7] The use of molecular sieves can also be effective.
High Levels of By-products (MAG, TAG, 1,2-DAG) Acyl Migration: The migration of an acyl group from the sn-1 or sn-3 position to the sn-2 position leads to the formation of 1,2-DAG and can subsequently lead to triglyceride (TAG) formation.[8]Optimize the reaction time and temperature to minimize acyl migration.[8] Using a 1,3-regiospecific lipase is crucial to minimize the formation of other isomers.[3]
Non-specific Lipase: The use of a non-regiospecific lipase can lead to the formation of a mixture of mono-, di-, and triglycerides.Select a lipase with high 1,3-regiospecificity, such as Lipozyme RM IM or immobilized MAS1-H108W lipase.[3][5]
Enzyme Deactivation Harsh Reaction Conditions: Extreme temperatures or pH can denature the enzyme, leading to a loss of activity.Ensure the reaction temperature and pH are within the optimal range for the specific lipase being used. Immobilizing the enzyme can enhance its stability.[3]
Inhibitors in the Substrate: Impurities in the fatty acids or glycerol can inhibit enzyme activity.Use high-purity substrates. Pre-treatment of substrates may be necessary to remove potential inhibitors.
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted substrates and various by-products makes the isolation of pure 1,3-DAG challenging.Employ purification techniques such as molecular distillation or column chromatography.[2][4] Solvent fractionation can also be used to separate 1,3-DAG from 1,2-DAG.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing 1,3-DAG yield?

A1: The selection of a highly 1,3-regiospecific lipase is paramount. These enzymes selectively catalyze acylation at the sn-1 and sn-3 positions of the glycerol backbone, which is essential for minimizing the formation of 1,2-DAG and other by-products.[3]

Q2: How can I effectively remove water from a solvent-free reaction system?

A2: Applying a vacuum during the reaction is a highly effective method for continuous water removal, which drives the equilibrium towards product formation.[4][7] A vacuum-driven air bubbling system has also been shown to be an efficient and cost-effective alternative.[4][6]

Q3: What are the advantages of using an immobilized enzyme?

A3: Immobilized enzymes offer several advantages, including enhanced thermal and operational stability, ease of separation from the reaction mixture, and the potential for reuse over multiple reaction cycles.[3] For example, an immobilized lipase retained over 80% of its initial activity after 10 reuse cycles.[4]

Q4: Can I use any type of fatty acid for this synthesis?

A4: While various fatty acids can be used, the reaction conditions may need to be adjusted based on the melting point of the fatty acid. For high-melting-point saturated fatty acids, the reaction temperature must be high enough to maintain a liquid state, which can be challenging as it may exceed the optimal temperature for some enzymes.[9]

Q5: How does reaction time affect the production of 1,3-DAG?

A5: Reaction time is a critical parameter to optimize. Initially, the concentration of 1,3-DAG will increase over time. However, prolonged reaction times can lead to increased acyl migration and the formation of undesired by-products, thereby reducing the purity and yield of 1,3-DAG.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic production of 1,3-DAG.

Table 1: Optimal Reaction Conditions for 1,3-DAG Synthesis

LipaseSubstratesTemp (°C)Enzyme Load (wt%)Substrate Molar RatioReaction Time (h)1,3-DAG Content (%)Reference
Immobilized MAS1-H108WOlive Oil & Glycerol601.01:2 (Oil:Glycerol)449.3 (total DAG)[3]
Lipozyme RM IMLauric Acid & Glycerol505.02:1 (Acid:Glycerol)380.3[4]
Lipozyme® 435Echium Oil FFA & Glycerol602.03:1 (FFA:Glycerol)468.0[5]
Lecitase® UltraOleic Acid & Glycerol401.51:5 (Acid:Glycerol)1.554.8[1]
Lipozyme TL IMPalmitic Acid & Glycerol73-2:1 (Acid:Glycerol)6~30[9][10]

Table 2: Comparison of Different Lipases for 1,3-DAG Synthesis

LipaseRegiospecificityKey FindingsReference
Immobilized MAS1-H108W1,3-regiospecificDemonstrated superior efficiency in DAG synthesis compared to non-regiospecific lipase and commercial lipases like Novozym 435 and Lipozyme RM IM.[3]
Lipozyme RM IM1,3-regiospecificShowed good performance in lauric acid conversion and high 1,3-dilaurin content. Also exhibited good operational stability.[4][6]
Novozym 435Non-regiospecific (but can be used)Exhibited good performance in lauric acid conversion.[4][6]
Lipozyme TL IM1,3-regiospecificShowed low activity in some studies but was suitable for high-temperature reactions with high-melting-point fatty acids.[4][9][10]

Experimental Protocols

1. Protocol for Enzymatic Glycerolysis in a Solvent-Free System

This protocol is adapted from a study on the highly efficient production of diacylglycerols.[3]

  • Materials:

    • Immobilized 1,3-regiospecific lipase (e.g., MAS1-H108W@XAD1180)

    • Vegetable oil (e.g., olive oil)

    • Glycerol

  • Procedure:

    • Mix olive oil and glycerol in a molar ratio of 1:2 in a reaction flask.

    • Add the immobilized lipase at a concentration of 1.0 wt% based on the total mass of oil and glycerol.

    • Place the flask in a magnetic stirrer with heating capabilities.

    • Set the reaction temperature to 60°C and the stirring speed to 200 rpm.

    • Withdraw samples at regular intervals to monitor the progress of the reaction by analyzing the composition of the reaction mixture using HPLC.

2. Protocol for Direct Esterification with Vacuum-Driven Air Bubbling

This protocol is based on a method for the solvent-free synthesis of 1,3-diacylglycerols.[4]

  • Materials:

    • Immobilized 1,3-regiospecific lipase (e.g., Lipozyme RM IM)

    • Saturated fatty acid (e.g., lauric acid)

    • Glycerol

  • Procedure:

    • Combine 20 mmol of lauric acid and 10 mmol of glycerol in a 50 mL pear-shaped flask.

    • Add the lipase at a concentration of 5 wt% based on the total weight of the reactants.

    • Place the flask in a water bath to maintain the reaction temperature at 50°C.

    • Apply a vacuum of 4 mm Hg throughout the reaction to facilitate air bubbling and remove the water produced.

    • Allow the reaction to proceed for 3 hours.

    • At the end of the reaction, isolate the lipase by filtration for potential reuse.

    • Analyze the product mixture to determine the conversion of lauric acid and the content of 1,3-dilaurin.

Visualizations

Enzymatic_Acylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_conditions Reaction Conditions cluster_purification Product Purification Glycerol Glycerol Reaction Vessel Reaction Vessel Glycerol->Reaction Vessel Fatty Acid / Triglyceride Fatty Acid / Triglyceride Fatty Acid / Triglyceride->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Temperature Temperature (40-70°C) Temperature->Reaction Vessel Substrate Ratio Substrate Ratio (e.g., 2:1 Acid:Glycerol) Substrate Ratio->Reaction Vessel Enzyme Load Enzyme Load (1-10 wt%) Enzyme Load->Reaction Vessel Water Removal Water Removal (Vacuum) Water Removal->Reaction Vessel Purification Step Purification (Molecular Distillation) Crude Product->Purification Step Final Product Pure 1,3-DAG Purification Step->Final Product

Caption: Workflow for the enzymatic synthesis of 1,3-diacylglycerol.

Troubleshooting_Guide cluster_solutions Troubleshooting Solutions Start Start Experiment LowYield Low 1,3-DAG Yield? Start->LowYield HighByproducts High By-products? LowYield->HighByproducts No Opt_Temp Optimize Temperature LowYield->Opt_Temp Yes EnzymeDeactivation Enzyme Deactivation? HighByproducts->EnzymeDeactivation No Check_Lipase Use 1,3-Specific Lipase HighByproducts->Check_Lipase Yes Success Successful Synthesis EnzymeDeactivation->Success No Check_Conditions Check Temp/pH EnzymeDeactivation->Check_Conditions Yes Opt_Ratio Optimize Substrate Ratio Opt_Temp->Opt_Ratio Opt_Enzyme Optimize Enzyme Load Opt_Ratio->Opt_Enzyme Remove_Water Ensure Water Removal Opt_Enzyme->Remove_Water Opt_Time Optimize Reaction Time Check_Lipase->Opt_Time Check_Substrates Use Pure Substrates Check_Conditions->Check_Substrates

Caption: Logical troubleshooting flow for 1,3-DAG synthesis.

References

Technical Support Center: Dealing with Racemization in Glycerol-Based Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to racemization in glycerol-based lipids during experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of glycerol-based lipids, and why is it a concern?

A1: In glycerol-based lipids, the glycerol (B35011) backbone is prochiral. When substituted with different fatty acids at the sn-1 and sn-3 positions, the C2 carbon becomes a chiral center. Racemization is the process where a stereochemically pure lipid (e.g., a pure sn-1,2-diacylglycerol) converts into a mixture of stereoisomers, leading to a loss of stereospecificity. This is a significant concern because the specific stereochemistry of a lipid is often crucial for its biological function, such as interactions with enzymes and receptors, and for the physical properties of lipid-based drug delivery systems like liposomes.

Q2: What is the primary mechanism causing racemization in di- and monoacylglycerols?

A2: The most common mechanism for the loss of stereochemical integrity in di- and monoacylglycerols is acyl migration . This is a non-enzymatic, intramolecular isomerization where a fatty acyl chain moves from one hydroxyl group of the glycerol backbone to another. For instance, a 1,2-diacylglycerol can isomerize to the more thermodynamically stable 1,3-diacylglycerol. This process can lead to the formation of a racemic mixture, nullifying the stereospecificity of the original molecule.

Q3: Which factors promote acyl migration and racemization?

A3: Several factors can accelerate acyl migration:

  • High Temperatures: Elevated temperatures provide the necessary activation energy for the acyl group to move.

  • pH: Both acidic and alkaline conditions can catalyze the reaction. The rate of migration is generally at its minimum at a slightly acidic pH of 4-5.

  • Polar Solvents: Polar and protic solvents can facilitate the formation of the transition state intermediate required for acyl migration.

  • Presence of Catalysts: Lewis acids, bases, and even certain chromatographic media like silica (B1680970) gel can catalyze the migration.

Q4: How does the stereochemistry of lipids impact drug delivery systems?

A4: The stereochemistry of lipid components can significantly affect the properties of lipid-based drug delivery systems. For example, in liposomes, the stereochemistry of the constituent lipids can influence the fluidity and packing of the lipid bilayer, the surface potential, and the way water is organized at the lipid-water interface.[1] These factors, in turn, can affect liposome (B1194612) stability, drug encapsulation efficiency, drug release profiles, and the mechanism of internalization into cells.[1][2][3]

Q5: How can I prevent racemization during the synthesis of structured lipids?

A5: Stereospecific enzymatic synthesis is a highly effective method for producing structured lipids with defined stereochemistry while minimizing racemization. Using position-specific lipases (e.g., sn-1,3-specific lipases) allows for the controlled acylation or deacylation of the glycerol backbone under mild reaction conditions, thus preserving the desired stereochemical configuration.[4][5][6][7][8]

Troubleshooting Guides

Issue 1: My stereospecific lipid standard (e.g., 1,2-dipalmitoyl-sn-glycerol) shows two spots on a standard silica gel TLC plate.

  • Possible Cause: Acyl migration has occurred on the silica gel plate, leading to the formation of the 1,3-dipalmitoylglycerol isomer. Standard silica gel can catalyze this isomerization.[9]

  • Solution:

    • Use Boric Acid-Impregnated TLC Plates: Prepare TLC plates impregnated with 2.3% boric acid. Boric acid forms a complex with the cis-diol system of the 1,2-diacylglycerol, which improves the separation from the 1,3-isomer and reduces on-plate isomerization.[9]

    • Minimize Analysis Time: Spot the plate and develop it immediately.

    • Work at Low Temperatures: If possible, perform the chromatography in a cold room.

Issue 2: I'm observing a loss of stereospecificity in my lipid sample after extraction from a biological matrix.

  • Possible Cause: The extraction protocol involved conditions that promoted acyl migration, such as high temperatures or inappropriate pH.

  • Solution:

    • Implement a Low-Temperature Extraction Protocol: Perform all extraction steps at 4°C or on ice to minimize thermal catalysis of acyl migration.[10][11]

    • Control pH: Use buffers with a slightly acidic pH (around 4-5) during extraction, as this is where the rate of acyl migration is at a minimum.[10][11]

    • Use Appropriate Solvents: Employ non-polar, aprotic solvents for final resuspension and storage.

    • Minimize Time in Polar Solvents: Reduce the duration your lipid sample is in contact with polar solvents.

Issue 3: My liposome formulation is showing batch-to-batch variability in stability and drug release.

  • Possible Cause: If you are using a stereospecific lipid, racemization of this component could be occurring during formulation or storage, leading to inconsistencies. The presence of different stereoisomers can alter the packing and fluidity of the liposomal membrane.[1]

  • Solution:

    • Analyze Isomeric Purity: Regularly check the isomeric purity of your lipid raw materials and final formulation using appropriate analytical techniques like chiral HPLC.

    • Optimize Formulation Conditions: Prepare your liposomes under conditions that minimize acyl migration (controlled temperature and pH).

    • Storage Conditions: Store your liposome formulations at recommended low temperatures and protected from light.

    • Incorporate Stabilizing Agents: The inclusion of cholesterol in liposome formulations has been shown to increase the stability of the lipid bilayer.[2][3][12]

Quantitative Data Summary

The rate of acyl migration is highly dependent on the experimental conditions. The following table summarizes the approximate time required for 50% of 1,2-dipalmitoyl-sn-glycerol (B135180) to isomerize to its equilibrium mixture under various conditions. At equilibrium, the mixture typically contains about 56% of the 1,3-isomer.[9]

ConditionTemperature (°C)Time for 50% Isomerization to Equilibrium (t½ eq.)Reference(s)
Neat melt7418 hours[9]
In organic solventAmbientSeveral days[9]
In sodium phosphate (B84403) buffer (pH 7.0)621-2 hours[9]
On dry silica gel (TLC plate)24< 1 hour[9]

Experimental Protocols

Protocol 1: Low-Temperature Lipid Extraction to Minimize Acyl Migration

This protocol is adapted from methods designed to minimize lipid degradation during extraction.[9][10]

  • Homogenization: Homogenize the tissue or cell sample in a pre-chilled mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) at 4°C.

  • Phase Separation: Add pre-chilled chloroform and a slightly acidic buffer (e.g., citrate (B86180) buffer, pH 4.0) to achieve a final solvent ratio of chloroform:methanol:buffer of 2:2:1.8 (v/v/v).

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 1,500 x g) for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a pre-chilled glass pipette.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or argon gas, ensuring the sample remains cool.

  • Storage: Reconstitute the lipid extract in a non-polar aprotic solvent (e.g., hexane) and store at -80°C under an inert atmosphere.

Protocol 2: Analysis of Diacylglycerol Isomers by Boric Acid-Impregnated TLC

This method allows for the separation of 1,2- and 1,3-diacylglycerol isomers.[9]

  • Plate Preparation: Prepare a slurry of silica gel G in a 2.3% aqueous solution of boric acid. Spread the slurry on glass plates and activate the plates by heating at 110°C for 1 hour.

  • Sample Application: Dissolve the lipid sample in a small volume of chloroform and spot it onto the prepared TLC plate.

  • Development: Develop the plate in a chromatography tank containing a solvent system of chloroform:acetone (96:4, v/v).

  • Visualization: After development, dry the plate and visualize the lipid spots by spraying with a suitable reagent (e.g., primuline (B81338) solution) and viewing under UV light. The 1,2-diacylglycerol will have a lower Rf value than the 1,3-diacylglycerol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Minimize Racemization) cluster_analysis Analysis start Lipid-Containing Sample extraction Low-Temperature Lipid Extraction (pH 4-5) start->extraction evaporation Solvent Evaporation (under N2, low temp) extraction->evaporation storage Store at -80°C (non-polar, aprotic solvent) evaporation->storage analytical_prep Prepare for Analysis (minimal time in polar solvents) storage->analytical_prep chromatography Chromatography (Boric Acid TLC or Chiral HPLC) analytical_prep->chromatography detection Detection & Quantification chromatography->detection

Caption: Experimental workflow for handling glycerol-based lipids to minimize racemization.

acyl_migration sn12 sn-1,2-Diacylglycerol (less stable) intermediate Orthoester Intermediate (transition state) sn12->intermediate Acyl Migration (catalyzed by H+, OH-, heat) intermediate->sn12 sn13 sn-1,3-Diacylglycerol (more stable) intermediate->sn13 sn13->intermediate Reversible

Caption: Mechanism of acyl migration in diacylglycerols leading to isomerization.

troubleshooting_racemization start Unexpected Isomer Detected or Loss of Stereospecificity check_storage Review Storage Conditions (Temp, Solvent, Atmosphere) start->check_storage check_handling Review Sample Handling (Extraction, Purification) check_storage->check_handling Proper improper_storage Action: Store at -80°C in non-polar solvent under inert gas check_storage->improper_storage Improper check_analysis Review Analytical Method (TLC/HPLC conditions) check_handling->check_analysis Proper improper_handling Action: Use low-temp, pH-controlled protocols; avoid standard silica gel check_handling->improper_handling Improper improper_analysis Action: Use boric acid-TLC or chiral HPLC; minimize analysis time check_analysis->improper_analysis Improper

Caption: Troubleshooting decision tree for unexpected lipid isomerization.

References

Technical Support Center: Diacylglycerol (DAG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quantitative accuracy issues in diacylglycerol (DAG) analysis.

Troubleshooting Guides

This section addresses common problems encountered during DAG quantification, offering potential causes and solutions in a structured question-and-answer format.

Problem Potential Cause Recommended Solution
Low Signal or Poor Sensitivity Low abundance of DAG in the sample.[1]Increase the starting material if possible. Concentrate the lipid extract before analysis.
Inefficient extraction of DAG from the sample matrix.Use a robust lipid extraction method like a modified Bligh and Dyer or Folch extraction.[2][3] Ensure complete phase separation.
Suboptimal performance of the analytical instrument (e.g., mass spectrometer, fluorometer).Perform routine maintenance and calibration of the instrument. Optimize instrument parameters for DAG analysis.
For MS analysis, poor ionization of DAG species.Consider derivatization to introduce a permanent charge and enhance ionization efficiency.[2][4][5] Optimize electrospray ionization (ESI) source conditions.
Poor Reproducibility (High CVs) Inconsistent sample handling and extraction.Standardize the entire workflow from sample collection to extraction. Use an automated extraction system if available.
Variability in derivatization efficiency.Optimize derivatization reaction conditions (reagent concentration, temperature, and incubation time).[2]
Instability of DAG during sample processing (isomerization or degradation).Keep samples on ice or at 4°C during processing. Analyze samples as quickly as possible after extraction. Consider adding antioxidants.
Fluctuations in instrument performance.Regularly run quality control (QC) samples and system suitability tests to monitor instrument performance.
Inaccurate Quantification Lack of appropriate internal standards.[6][7]Use a panel of internal standards that cover the range of DAG species being analyzed. Ideally, use stable isotope-labeled internal standards for each species of interest.[6][8][9]
Matrix effects (ion suppression or enhancement) in mass spectrometry.[10]Use matrix-matched calibration curves.[10] Employ stable isotope-labeled internal standards to compensate for matrix effects.[7] Improve sample cleanup and chromatographic separation to reduce co-eluting interferences.[10]
Non-linear response of the detector.Generate a calibration curve with a sufficient number of data points to accurately define the linear range of the assay.
Incorrect identification of DAG species, including regioisomers (sn-1,2 vs. sn-1,3).[2]Use high-resolution mass spectrometry for accurate mass determination.[2] Employ chromatographic techniques that can separate regioisomers, such as reversed-phase HPLC.[11] Perform MS/MS fragmentation to confirm the identity of DAG species.[2]
Peak Tailing or Broadening in HPLC Sample overload.Reduce the injection volume or the concentration of the sample.[11]
Secondary interactions with the column stationary phase.For issues with residual silanols on the column, consider using a non-endcapped column if appropriate for the method.[11]
Inappropriate mobile phase composition.Optimize the mobile phase, for instance, by adding a modifier like acetone (B3395972) or isopropanol (B130326) to enhance selectivity if using 100% acetonitrile.[11]

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q1: What is the best method for extracting diacylglycerols from tissues or cells?

A1: A modified Bligh and Dyer or Folch extraction is commonly recommended for total lipid extraction, including diacylglycerols.[2][3] It is crucial to follow the protocol precisely to ensure efficient and reproducible extraction. After extraction, the lipid-containing organic phase is collected and dried, typically under a stream of nitrogen, before further analysis.

Q2: How can I prevent the isomerization of sn-1,2-diacylglycerols to the more stable sn-1,3-diacylglycerols during sample preparation?

A2: Isomerization is a significant challenge in DAG analysis. To minimize this, it is essential to work quickly and at low temperatures (on ice or at 4°C) throughout the sample preparation process. Avoid acidic conditions, as they can accelerate isomerization. It is also recommended to analyze the samples as soon as possible after extraction.[12]

Quantification Methods

Q3: What are the main methods for quantifying diacylglycerols?

A3: The primary methods for DAG quantification include:

  • Mass Spectrometry (MS)-based methods: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and shotgun lipidomics are highly sensitive and specific, allowing for the quantification of individual DAG molecular species.[1][2][13][14]

  • Enzymatic Assays: These assays, often available as commercial kits, measure total DAG content.[15][16] They typically involve the phosphorylation of DAG by a DAG kinase, followed by a coupled enzymatic reaction that produces a detectable signal (fluorometric or colorimetric).[15][16][17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify DAG species, often coupled with a detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.[11]

Q4: When should I use a derivatization step in my DAG analysis?

A4: Derivatization is often employed in MS-based analyses to improve the ionization efficiency and sensitivity of DAG detection.[2][4][5] By adding a charged group to the DAG molecule, its signal in the mass spectrometer can be significantly enhanced. Derivatization can also aid in the separation of DAGs from other lipid classes.[2]

Q5: Why are internal standards so important for accurate DAG quantification?

A5: Internal standards are crucial for correcting for variability throughout the analytical process, including extraction efficiency, derivatization yield, and instrument response.[7] For mass spectrometry, stable isotope-labeled internal standards are the gold standard as they have nearly identical chemical and physical properties to the endogenous analytes and can effectively compensate for matrix effects.[6][7][9]

Data Interpretation

Q6: How can I distinguish between sn-1,2- and sn-1,3-diacylglycerol regioisomers?

A6: Distinguishing between these regioisomers is challenging but essential, as sn-1,2-DAG is the biologically active signaling molecule.[2] Chromatographic methods, such as reversed-phase HPLC, can be optimized to separate these isomers.[11] Certain mass spectrometry fragmentation patterns can also provide structural information to differentiate between them.[2]

Q7: What are "matrix effects" in LC-MS analysis of diacylglycerols, and how can I mitigate them?

A7: Matrix effects refer to the suppression or enhancement of the ionization of the target analyte by co-eluting compounds from the sample matrix.[10] This can lead to inaccurate quantification. To mitigate matrix effects, you can:

  • Improve sample cleanup to remove interfering substances.

  • Optimize chromatographic separation to resolve DAGs from matrix components.[10]

  • Use stable isotope-labeled internal standards that co-elute with the analyte and experience the same matrix effects.

  • Prepare calibration standards in a matrix that is similar to the sample (matrix-matched calibrators).[10]

Experimental Protocols

Protocol 1: Diacylglycerol Kinase Assay (Radiolabeled)

This protocol is adapted from a method for quantifying cellular DAG levels by enzymatic conversion of DAG to radiolabeled phosphatidic acid.[17][19]

Materials:

  • Cells (~2 x 10^6)

  • Lipid extraction solvents (e.g., Chloroform, Methanol, 1M NaCl)[15]

  • Solubilizing buffer

  • 2x reaction buffer

  • 100 mM DTT

  • E. coli DAG kinase

  • [γ-33P]-ATP

  • Thin-layer chromatography (TLC) plates and developing tank

  • Phosphorimager

Procedure:

  • Lipid Extraction:

    • Harvest and wash cells.

    • Perform a lipid extraction using a method such as the Bligh and Dyer procedure.[15]

    • Dry the lipid extract under a stream of nitrogen.

  • DAG Kinase Reaction:

    • Resuspend the dried lipids in 40 µL of solubilizing buffer and vortex vigorously.

    • Incubate at room temperature for 10 minutes.

    • Place samples on ice for 5 minutes and then add 100 µL of 2x reaction buffer, 4 µL of 100 mM DTT, and 20 µL of E. coli DAG kinase.

    • Initiate the reaction by adding 3 µCi of [γ-33P]-ATP.

    • Vortex briefly and incubate at 25°C for 30 minutes.

    • Stop the reaction by placing the tubes on ice.

  • Extraction of Radiolabeled Lipids:

    • Re-extract the lipids.

    • Dry the extracted lipids.

  • TLC Separation and Quantification:

    • Dissolve the dried lipids in ~50 µL of chloroform/methanol (2/1, v/v).

    • Spot the lipid extracts onto a TLC plate alongside standards for phosphatidic acid and DAG.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform/methanol/acetic acid; 65/15/5, v/v/v).[17]

    • Dry the TLC plate and expose it to a phosphor-imaging screen.

    • Detect and quantify the radiolabeled phosphatidic acid using a phosphorimager. The amount of radioactivity incorporated is proportional to the amount of DAG in the original sample.

Protocol 2: LC-MS/MS-Based Quantification of DAG Species

This protocol provides a general workflow for the quantitative analysis of DAG molecular species using LC-MS/MS.

Materials:

  • Lipid extract

  • Internal standard mixture (containing stable isotope-labeled DAGs)

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, formic acid, ammonium (B1175870) formate)

  • Reversed-phase C18 column

  • A triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Preparation:

    • To the lipid extract, add a known amount of the internal standard mixture.

    • Evaporate the solvent under nitrogen and reconstitute in the initial mobile phase.

    • Filter the sample through a 0.22 µm PTFE syringe filter.[11]

  • LC Separation:

    • Inject the sample onto a reversed-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of acetonitrile, water, and isopropanol with additives like formic acid or ammonium formate (B1220265) to facilitate ionization. The gradient is optimized to separate different DAG species.

  • MS/MS Detection:

    • The mass spectrometer is operated in positive ion mode.

    • Use a targeted approach, such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each DAG species and its corresponding internal standard are monitored.[13]

    • Alternatively, use a high-resolution instrument to perform full scans and fragmentation scans for identification and quantification.

  • Data Analysis:

    • Integrate the peak areas for each DAG species and its corresponding internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the amount of each DAG species using a calibration curve generated with known amounts of authentic standards and internal standards.[13]

Visualizations

DAG Signaling Pathway and Analysis Workflow

DAG_Signaling_and_Analysis cluster_signaling DAG Signaling Pathway cluster_analysis DAG Analysis Workflow cluster_methods Quantification Methods PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Stimulus IP3 IP3 PLC->IP3 DAG_mol Diacylglycerol (DAG) PLC->DAG_mol PKC Protein Kinase C (PKC) DAG_mol->PKC Activation Downstream Downstream Signaling PKC->Downstream Sample Cell/Tissue Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis Quantification Method Extraction->Analysis Direct Analysis Derivatization->Analysis Data Data Analysis Analysis->Data LCMS LC-MS/MS EnzymeAssay Enzymatic Assay HPLC HPLC

Caption: Overview of DAG signaling and a typical analytical workflow.

Troubleshooting Logic for Inaccurate Quantification

Troubleshooting_Quantification Start Inaccurate Quantification (High Variability or Bias) Check_IS Are appropriate internal standards (IS) being used? (e.g., stable isotope-labeled) Start->Check_IS Use_IS Action: Incorporate a panel of stable isotope-labeled IS for each class of DAG. Check_IS->Use_IS No Check_Matrix Are matrix effects suspected? (Test by post-column infusion or standard addition) Check_IS->Check_Matrix Yes Use_IS->Check_Matrix Mitigate_Matrix Action: Improve sample cleanup, optimize chromatography, or use matrix-matched calibrators. Check_Matrix->Mitigate_Matrix Yes Check_Linearity Is the calibration curve linear and covering the expected concentration range? Check_Matrix->Check_Linearity No Mitigate_Matrix->Check_Linearity Adjust_Curve Action: Re-evaluate the calibration range. Use a weighted regression if heteroscedasticity is observed. Check_Linearity->Adjust_Curve No Check_ID Is the identification of DAG species, including isomers, correct? Check_Linearity->Check_ID Yes Adjust_Curve->Check_ID Improve_ID Action: Use high-resolution MS and/or chromatographic methods that separate isomers. Check_ID->Improve_ID No End Quantification Improved Check_ID->End Yes Improve_ID->End

Caption: A logical flow for troubleshooting inaccurate DAG quantification.

References

Validation & Comparative

A Comparative Guide to the Signaling Roles of 1-Palmitoyl-3-Linolenoyl-rac-glycerol and 1,2-Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling activities of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a 1,3-diacylglycerol, and the well-established second messenger, 1,2-diacylglycerol. The canonical signaling pathway of diacylglycerols (DAGs) is mediated by the activation of Protein Kinase C (PKC), a crucial family of enzymes in cellular regulation. It is the stereoisomeric form of the DAG molecule that dictates its biological activity, with sn-1,2-DAGs being the physiologically active isomer. In contrast, 1,3-diacylglycerols are generally considered to be inactive in this classical signaling cascade and often serve as experimental negative controls.

This comparison is supported by established principles of lipid signaling and includes detailed methodologies for key experiments to assess the differential effects of these molecules.

Core Functional Differences in Signaling

The primary functional distinction between this compound and 1,2-diacylglycerols lies in their ability to activate Protein Kinase C (PKC).

  • 1,2-Diacylglycerols (1,2-DAGs): The Canonical Second Messengers Generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAGs are bona fide second messengers.[1] Their specific stereochemical arrangement, with fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, allows them to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[2] This activation is a critical step in signal transduction pathways that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[3]

  • This compound (a 1,3-Diacylglycerol): A Poor PKC Activator As a 1,3-diacylglycerol, this compound has its fatty acyl chains at the 1 and 3 positions of the glycerol backbone. This stereoisomerism prevents it from effectively binding to and activating the C1 domain of PKC.[4] Consequently, it does not typically participate in the canonical PKC signaling pathway. While some in vitro studies have shown that high concentrations of certain 1,3-DAGs might lead to minimal PKC activation, they are generally considered biologically inactive in this context.[5]

While direct experimental data on the signaling activity of this compound is limited, its classification as a 1,3-diacylglycerol strongly suggests it is not a significant activator of the classical PKC pathway. Some research points towards potential non-canonical roles for 1,3-DAGs in other cellular processes, but these are less well-defined compared to the established role of 1,2-DAGs.

Quantitative Data Comparison

Parameter1,2-Diacylglycerols (e.g., 1-Palmitoyl-2-linolenoyl-glycerol)This compound (a 1,3-Diacylglycerol)
Binding to PKC C1 Domain High AffinityVery Low to No Affinity
Activation of Conventional and Novel PKC Isoforms Potent ActivatorInactive or Very Weak Activator
Role in Canonical Signaling Second MessengerPrimarily a Metabolic Intermediate
Typical Experimental Use Positive Control for PKC ActivationNegative Control for PKC Activation

Signaling Pathways and Experimental Workflows

Canonical 1,2-Diacylglycerol Signaling Pathway

1,2-Diacylglycerols are produced upon the stimulation of cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes PIP2 into inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol. While IP3 stimulates the release of intracellular calcium, 1,2-DAG recruits and activates PKC at the plasma membrane, leading to the phosphorylation of downstream target proteins.

Canonical 1,2-Diacylglycerol Signaling Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag12 1,2-Diacylglycerol pip2->dag12 ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) dag12->pkc activates ca2->pkc co-activates (cPKC) downstream Downstream Substrates pkc->downstream phosphorylates response Cellular Response downstream->response Metabolism of 1,3-Diacylglycerol tag Triacylglycerol dag13 1,3-Diacylglycerol (e.g., this compound) tag->dag13 Lipase mag Monoacylglycerol dag13->mag Lipase other_lipids Other Lipids dag13->other_lipids Acyltransferase pkc_pathway Canonical PKC Signaling Pathway dag13->pkc_pathway No significant activation fa Fatty Acids mag->fa Cellular PKC Translocation Assay Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis cell_culture Plate cells on glass-bottom dishes transfection Transfect with PKC-GFP vector cell_culture->transfection expression Allow protein expression (24-48 hours) transfection->expression baseline Acquire baseline confocal images expression->baseline treatment Treat cells with: - 1,3-DAG - 1,2-DAG (positive control) - Vehicle (negative control) baseline->treatment timelapse Acquire time-lapse confocal images treatment->timelapse quantification Quantify membrane vs. cytosolic fluorescence timelapse->quantification comparison Compare translocation kinetics and magnitude quantification->comparison

References

A Comparative Guide to the Biological Activity of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, with their biological activity intricately linked to their isomeric form. The positioning of the two fatty acid chains on the glycerol (B35011) backbone dictates their interaction with downstream effectors and their metabolic fate. This guide provides an objective comparison of the biological activities of different diacylglycerol isomers, supported by experimental data and detailed methodologies, to aid researchers in the selection and interpretation of these signaling lipids in their studies.

Core Functional Differences: Signaling versus Metabolism

The most profound functional distinction among diacylglycerol isomers lies in their capacity to activate Protein Kinase C (PKC), a pivotal family of serine/threonine kinases that regulate a vast array of cellular processes including cell proliferation, differentiation, and apoptosis.[1][2]

  • sn-1,2-Diacylglycerol: The Canonical Signaling Mediator Generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAG is the biologically active isomer.[1][3][4] Its specific stereochemistry, with fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone, enables it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1][5]

  • sn-2,3-Diacylglycerol: The Enantiomeric Counterpart As the enantiomer of sn-1,2-DAG, sn-2,3-DAG can also be generated through the hydrolysis of triacylglycerols.[6] While structurally similar, its biological activity can differ depending on the specific enzymes involved in its metabolism.[7]

  • 1,3-Diacylglycerol: The Metabolic Intermediate In stark contrast, 1,3-diacylglycerol, which has fatty acids at the sn-1 and sn-3 positions, is not a physiological activator of PKC.[1] This isomer primarily functions as an intermediate in the synthesis and breakdown of triacylglycerols (TAGs).[1][8] Consequently, 1,3-DAG is often utilized as a negative control in experiments investigating PKC-dependent signaling.[9]

The differential roles of these isomers are underscored by the enzymatic selectivity within the cell. Diacylglycerol kinases (DGKs), for instance, specifically phosphorylate sn-1,2-DAGs to produce phosphatidic acid (PA), thereby terminating DAG signaling.[10][11] Conversely, certain diacylglycerol acyltransferases (DGATs) show a preference for 1,3-DAG in the synthesis of TAGs.[7]

Quantitative Comparison of Biological Activity

The following tables summarize quantitative data from various studies comparing the biological activity of different diacylglycerol isomers, primarily focusing on their ability to activate Protein Kinase C.

Table 1: Comparative Activation of Protein Kinase Cα (PKCα) by Diacylglycerol Isomers

Diacylglycerol IsomerRelative PKCα Activation CapacityLipid EnvironmentReference
1,2-Diacylglycerols (unsaturated)More potent activatorsMixed micelles and pure POPS vesicles[12]
1,2-Diacylglycerols (saturated)Less potent activatorsMixed micelles and pure POPS vesicles[12]
1,2-DiacylglycerolsConsiderably higher activating capacityPOPS/Triton X-100 mixed micelles and POPC/POPS vesicles[12]
1,3-DiacylglycerolsLower activating capacityPOPS/Triton X-100 mixed micelles and POPC/POPS vesicles[12]
1,2-Dioleoylglycerol (1,2-DOG)More effective in promoting PKCα bindingPOPC/POPS vesicles[12]
1,3-Dioleoylglycerol (1,3-DOG)Less effective in promoting PKCα bindingPOPC/POPS vesicles[12]

Table 2: General Functional Comparison of Diacylglycerol Isomers

Featuresn-1,2-Diacylglycerol1,3-DiacylglycerolReference
Primary Role Second MessengerMetabolic Intermediate[1]
PKC Activation Yes (Physiological Activator)No (Not a physiological activator)[1]
Generation Hydrolysis of PIP2 by PLCHydrolysis of TAGs[1][3]
Metabolic Fate Phosphorylation by DGK to PAAcylation by DGAT to TAG[7][10]

Signaling Pathways and Experimental Workflows

To visually represent the distinct roles of diacylglycerol isomers, the following diagrams illustrate the canonical DAG signaling pathway and a typical experimental workflow for comparing their biological activity.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive 4. Recruits & Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK 6. Phosphorylation (Termination) PKC_active Active PKC PKC_inactive->PKC_active Downstream_Responses Downstream Cellular Responses PKC_active->Downstream_Responses 5. Phosphorylation Cascade PA Phosphatidic Acid (PA) DGK->PA Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR 1. Activation

Caption: Canonical sn-1,2-diacylglycerol signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay PKC Activity Assay cluster_analysis Analysis Lipid_Vesicles Prepare Lipid Vesicles (e.g., POPC/POPS) Incubation Incubate PKC with Lipid Vesicles, DAG Isomer, and Reaction Buffer Lipid_Vesicles->Incubation DAG_Isomers Prepare Diacylglycerol Isomers (sn-1,2-DAG vs. 1,3-DAG) DAG_Isomers->Incubation PKC_Purification Purify PKC Isozyme PKC_Purification->Incubation Reaction_Start Initiate Kinase Reaction (Add Substrate and γ-³²P-ATP) Incubation->Reaction_Start Reaction_Stop Stop Reaction (Spot onto Phosphocellulose Paper) Reaction_Start->Reaction_Stop Washing Wash Paper to Remove Unincorporated γ-³²P-ATP Reaction_Stop->Washing Quantification Quantify Incorporated Radioactivity (Scintillation Counter) Washing->Quantification Calculation Calculate Specific Activity and Compare Isomers Quantification->Calculation

Caption: Experimental workflow for comparing PKC activation.

Detailed Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is designed to assess the direct effect of different diacylglycerol isomers on the activity of a purified PKC isozyme.[9]

1. Preparation of Reagents:

  • Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) composed of a suitable lipid mixture, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS) (e.g., 4:1 molar ratio).[12] The desired diacylglycerol isomer (sn-1,2-DAG or 1,3-DAG) is incorporated into the lipid mixture before vesicle formation.

  • PKC Enzyme: Use a purified, recombinant PKC isozyme (e.g., PKCα).

  • Reaction Buffer: A typical buffer may contain 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, and 1 mM DTT.

  • Substrate: A specific peptide substrate for the PKC isozyme being tested.

  • ATP Solution: A stock solution of ATP containing a tracer amount of γ-³²P-ATP.

2. Assay Procedure:

  • In a reaction tube, combine the purified PKC isozyme, lipid vesicles (containing the diacylglycerol isomer of interest), and the reaction buffer.

  • Pre-incubate the mixture at 30°C for a short period (e.g., 5 minutes) to allow for the association of the enzyme with the lipid vesicles.

  • Initiate the kinase reaction by adding the peptide substrate and the γ-³²P-ATP solution.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc.

  • Wash the phosphocellulose paper discs extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated γ-³²P-ATP.

  • Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the specific activity of the enzyme (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme) for each diacylglycerol isomer and control condition (e.g., no DAG).

3. Data Analysis:

  • Compare the specific activity of PKC in the presence of sn-1,2-DAG versus 1,3-DAG to determine the relative activation potential of each isomer.

Separation and Quantification of Diacylglycerol Isomers by HPLC

This protocol allows for the separation and quantification of different diacylglycerol isomers from biological samples or reaction mixtures.[3][13]

1. Lipid Extraction:

  • For cellular or tissue samples, perform a lipid extraction using a standard method such as the Bligh and Dyer method (chloroform:methanol:water).[3]

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., hexane/2-propanol or the initial mobile phase).

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic elution with 100% acetonitrile (B52724) is often effective for separating common DAG isomers.[3][13] Gradient elution may be necessary for more complex mixtures.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection:

    • UV Detection: At 205 nm, suitable for unsaturated diacylglycerols.[3][13]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): More universal detectors for lipids that do not require a chromophore.[3]

    • Mass Spectrometry (MS): Provides mass information for peak identification and structural elucidation.[14][15]

3. Quantification:

  • Prepare standard curves using known concentrations of purified diacylglycerol isomer standards.

  • Integrate the peak areas of the diacylglycerol isomers in the sample chromatograms.

  • Calculate the concentration of each isomer in the sample by comparing their peak areas to the standard curves.

References

Validation of Diacylglycerol Structures by Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the structural validation of diacylglycerols (DAGs), with a focus on tandem mass spectrometry (MS/MS). While specific experimental data for 1-Palmitoyl-3-Linolenoyl-rac-glycerol is not publicly available, we will use the closely related analogue, 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), to illustrate the validation process. The principles of fragmentation and analysis are directly comparable.

Introduction to Diacylglycerol Analysis

Diacylglycerols are crucial lipid second messengers in numerous cell signaling pathways, primarily as activators of protein kinase C (PKC).[1] The precise structure of a DAG, including the identity and position of its fatty acyl chains, dictates its biological activity. Therefore, accurate structural validation is paramount in lipidomics and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the detailed structural characterization of DAGs.[2]

Comparison of Analytical Approaches

While LC-MS/MS is the gold standard for sensitive and specific DAG analysis, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity and specificity. Provides detailed structural information, including fatty acid composition and position (regioisomerism). Amenable to complex mixtures.[2]May require derivatization to improve ionization and prevent acyl migration.[3] Quantification requires appropriate internal standards.[4]
Gas Chromatography-MS (GC-MS) Excellent for fatty acid composition analysis after derivatization to fatty acid methyl esters (FAMEs).[5]Destructive method (molecule is fragmented). Does not provide information on the intact DAG structure or acyl position.
Nuclear Magnetic Resonance (NMR) Non-destructive technique that provides detailed structural information without the need for chromatographic separation.[2][6]Lower sensitivity compared to MS.[6] Can be challenging for complex mixtures.

Experimental Protocol: LC-MS/MS Analysis of a Diacylglycerol Analogue

This protocol is adapted from established methods for the analysis of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) and is representative of the procedure for this compound.[7][8]

Lipid Extraction

A modified Bligh-Dyer method is commonly used for the extraction of total lipids from biological samples like plasma or cells.[1][8]

Liquid Chromatography Separation
  • Column: A reversed-phase C18 column is typically used for the separation of DAG isomers.[1][7]

  • Mobile Phase: A common mobile phase system consists of:

    • Mobile Phase A: 1.5 mM Ammonium (B1175870) Formate, 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 2 mM Ammonium Formate, 0.15% Formic Acid in Methanol.[7]

  • Gradient: A gradient elution is employed to separate the different lipid species.[7]

Tandem Mass Spectrometry (MS/MS) Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[7]

  • Precursor Ion Selection: In positive ESI mode with an ammonium-containing mobile phase, DAGs readily form an ammonium adduct [M+NH₄]⁺.[7]

  • Collision-Induced Dissociation (CID): The precursor ion is fragmented in the collision cell to generate characteristic product ions. The primary fragmentation pathway for DAGs is the neutral loss of the constituent fatty acids.[7]

Data Presentation: Predicted MS/MS Fragmentation for this compound

The following table outlines the predicted quantitative MS/MS parameters for this compound, based on the known fragmentation patterns of similar DAGs.[7] The monoisotopic mass of this compound (C₃₇H₆₆O₅) is 590.4876 g/mol .

AnalytePrecursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z)Neutral LossPredicted Collision Energy (eV)
This compound608.5353.3[NH₃ + Palmitic Acid (C₁₆H₃₂O₂)]~20
This compound608.5331.3[NH₃ + Linolenic Acid (C₁₈H₃₀O₂)]~20

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological Sample Biological Sample Lipid Extraction (Bligh-Dyer) Lipid Extraction (Bligh-Dyer) Biological Sample->Lipid Extraction (Bligh-Dyer) Reconstitution in Mobile Phase Reconstitution in Mobile Phase Lipid Extraction (Bligh-Dyer)->Reconstitution in Mobile Phase LC Separation (C18 Column) LC Separation (C18 Column) Reconstitution in Mobile Phase->LC Separation (C18 Column) ESI Ionization (+) ESI Ionization (+) LC Separation (C18 Column)->ESI Ionization (+) MS1 (Precursor Ion Selection) MS1 (Precursor Ion Selection) ESI Ionization (+)->MS1 (Precursor Ion Selection) Collision Cell (CID) Collision Cell (CID) MS1 (Precursor Ion Selection)->Collision Cell (CID) MS2 (Product Ion Detection) MS2 (Product Ion Detection) Collision Cell (CID)->MS2 (Product Ion Detection) Peak Integration Peak Integration MS2 (Product Ion Detection)->Peak Integration Structural Confirmation Structural Confirmation Peak Integration->Structural Confirmation Quantification Quantification Structural Confirmation->Quantification

Caption: Experimental workflow for LC-MS/MS validation of a diacylglycerol.

G Precursor_Ion This compound [M+NH₄]⁺ m/z 608.5 Neutral_Loss_1 Neutral Loss: Palmitic Acid + NH₃ Precursor_Ion->Neutral_Loss_1 Neutral_Loss_2 Neutral Loss: Linolenic Acid + NH₃ Precursor_Ion->Neutral_Loss_2 Product_Ion_2 [M - Linolenic Acid - NH₃]⁺ m/z 353.3 Neutral_Loss_1->Product_Ion_2 Product_Ion_1 [M - Palmitic Acid - NH₃]⁺ m/z 331.3 Neutral_Loss_2->Product_Ion_1

Caption: Predicted MS/MS fragmentation of this compound.

References

A Comparative Analysis of Synthetic vs. Natural 1,3-Diacylglycerols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diacylglycerols (DAGs) are crucial molecules in lipid metabolism and cellular signaling. The positional isomer, 1,3-diacylglycerol (1,3-DAG), has garnered significant interest in the pharmaceutical and nutraceutical industries for its unique metabolic properties, which differ from both triacylglycerols (TAGs) and the signaling-active 1,2-diacylglycerol (1,2-DAG) isomer. This guide provides a comprehensive comparative analysis of synthetic and natural 1,3-DAGs, focusing on their production, purity, physicochemical properties, and metabolic fate. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate type of 1,3-DAG for their specific applications.

Production and Purity: A Tale of Two Sources

The primary distinction between synthetic and natural 1,3-DAGs lies in their origin, which directly impacts their purity, composition, and scalability.

Natural 1,3-Diacylglycerols:

Natural 1,3-DAGs are found in small quantities in most edible vegetable oils, typically comprising less than 10% of the total glyceride content.[1][2] Their presence is a result of the natural hydrolysis of triacylglycerols. The fatty acid composition of natural 1,3-DAGs is heterogeneous, reflecting the fatty acid profile of the source oil.

Synthetic 1,3-Diacylglycerols:

Due to the low concentrations in natural sources, enzymatic synthesis is the most efficient and common method for producing high-purity 1,3-DAGs.[3][4] This process typically involves the direct esterification of glycerol (B35011) with fatty acids using 1,3-specific lipases.[3][4] This method allows for the production of 1,3-DAGs with specific fatty acid compositions, leading to a highly pure and consistent product.[5]

Quantitative Data Comparison

The following tables summarize the key quantitative differences between natural and synthetic 1,3-diacylglycerols based on available experimental data.

Table 1: Comparison of Purity and Yield

ParameterNatural 1,3-DiacylglycerolsSynthetic 1,3-Diacylglycerols (Enzymatic Synthesis)
Purity (% of total DAGs) Typically < 10% in natural oils[1]Up to 99.5% after purification[4]
Yield N/A (naturally occurring)High yields, e.g., 80.3% 1,3-dilaurin (B53383) content after 3h reaction[4]
Fatty Acid Composition Heterogeneous, depends on the natural oil sourceHomogeneous and customizable based on chosen fatty acids
Batch-to-Batch Consistency VariableHigh

Table 2: Physicochemical Properties

PropertyNatural 1,3-DiacylglycerolsSynthetic 1,3-Diacylglycerols
Melting Point Variable, dependent on fatty acid compositionSpecific and higher than corresponding TAGs. For example, the melting point of 1,3-DAG is about 10°C higher than that of TAG with the same fatty acid composition.[6]
Crystalline Form Tends to form stable β crystals[6]Tends to form stable β crystals[6]
Stability Prone to acyl migration to the more stable 1,2- and 2,3-DAG formsSaturated fatty acid-based synthetic 1,3-DAGs exhibit good stability.[4]

Metabolic Fate and Biological Activity

The biological effects of 1,3-diacylglycerols are primarily linked to their unique metabolic pathway, which differs significantly from that of triacylglycerols.

Upon ingestion, 1,3-DAG is hydrolyzed by lingual and pancreatic lipases to form two molecules of free fatty acids and one molecule of glycerol.[7] This is in contrast to TAGs, which are hydrolyzed to two free fatty acids and one molecule of 2-monoacylglycerol. The glycerol and free fatty acids from 1,3-DAG are readily absorbed and transported to the liver, where they are primarily used for energy production through β-oxidation.[8] This metabolic route is thought to contribute to the observed health benefits of 1,3-DAG, such as reduced body fat accumulation and lower postprandial serum triacylglycerol levels.[8][9]

It is crucial to distinguish the metabolic role of 1,3-DAG from the signaling role of its isomer, 1,2-diacylglycerol. While 1,2-DAG is a well-established second messenger that activates Protein Kinase C (PKC), 1,3-DAG is not a physiological activator of PKC.[10]

Experimental Protocols

Enzymatic Synthesis of 1,3-Diacylglycerol (1,3-Dipalmitin)

This protocol describes a solvent-free enzymatic synthesis of 1,3-dipalmitin (B116919).

Materials:

  • Glycerol (≥99% purity)

  • Palmitic acid

  • Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

  • Pear-shaped flask

  • Water bath

  • Vacuum pump

Procedure:

  • Combine 10 mmol of glycerol and 20 mmol of palmitic acid in a 50 mL pear-shaped flask.

  • Add the immobilized lipase at 5% (w/w) of the total reactants.

  • Incubate the mixture in a water bath at a controlled temperature (e.g., 73-75°C for high-melting point fatty acids).[3]

  • Apply a vacuum (e.g., 4 mm Hg) throughout the reaction to remove the water produced and shift the equilibrium towards esterification.[4]

  • Monitor the reaction progress by analyzing the composition of the reaction mixture at different time points using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction reaches the desired conversion, filter the mixture to remove the immobilized lipase.

  • Purify the 1,3-dipalmitin from the reaction mixture by recrystallization from a suitable solvent like methanol (B129727) or through molecular distillation.[3][4]

Quantitative Analysis of 1,3-Diacylglycerols by LC-MS/MS

This protocol provides a general workflow for the quantification of 1,3-diacylglycerols using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Sample containing 1,3-diacylglycerols

  • Internal standard (e.g., a stable isotope-labeled 1,3-DAG)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Lipid Extraction:

    • To 100 µL of the sample, add a known amount of the internal standard.

    • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex.

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of 0.9% NaCl solution and vortex.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase (chloroform layer).[11]

  • Sample Preparation:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipids in the initial mobile phase for LC-MS/MS analysis.[11]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reversed-phase C18 column with a gradient of solvents like methanol, acetonitrile, and water with additives like ammonium (B1175870) formate (B1220265) to separate the different lipid species.

    • Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive ion mode. Employ Multiple Reaction Monitoring (MRM) for targeted quantification by monitoring specific precursor-to-product ion transitions for each 1,3-DAG species and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for each 1,3-DAG species and the internal standard.

    • Calculate the concentration of each 1,3-DAG species by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Metabolic_Pathway_of_1_3_DAG cluster_ingestion Gastrointestinal Tract cluster_absorption Intestinal Absorption & Transport cluster_liver Liver Metabolism Dietary 1,3-DAG Dietary 1,3-DAG Hydrolysis Hydrolysis Dietary 1,3-DAG->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol Free Fatty Acids (x2) Free Fatty Acids (x2) Hydrolysis->Free Fatty Acids (x2) Absorption Absorption Glycerol->Absorption Free Fatty Acids (x2)->Absorption Lingual & Pancreatic Lipases Lingual & Pancreatic Lipases Lingual & Pancreatic Lipases->Hydrolysis Portal Vein Portal Vein Absorption->Portal Vein Beta-Oxidation Beta-Oxidation Portal Vein->Beta-Oxidation Energy Production (ATP) Energy Production (ATP) Beta-Oxidation->Energy Production (ATP)

Metabolic Pathway of Dietary 1,3-Diacylglycerol.

Signaling_Pathway_of_1_2_DAG cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PLC PLC PIP2->PLC Hydrolysis 1,2-DAG 1,2-DAG PLC->1,2-DAG IP3 IP3 PLC->IP3 PKC (active) PKC (active) 1,2-DAG->PKC (active) Activation PKC (inactive) PKC (inactive) PKC (inactive)->PKC (active) Downstream Signaling Downstream Signaling PKC (active)->Downstream Signaling

Signaling Pathway of 1,2-Diacylglycerol.

Experimental_Workflow cluster_synthesis Source/Synthesis cluster_analysis Analysis cluster_comparison Comparison Start Comparative Analysis Natural 1,3-DAG Natural 1,3-DAG (from edible oils) Start->Natural 1,3-DAG Synthetic 1,3-DAG Synthetic 1,3-DAG (Enzymatic Synthesis) Start->Synthetic 1,3-DAG Purification Purification Natural 1,3-DAG->Purification Synthetic 1,3-DAG->Purification Characterization Physicochemical Characterization Purification->Characterization Quantification Purity & Yield Quantification (LC-MS/MS) Purification->Quantification Performance Performance Comparison (e.g., in drug delivery) Characterization->Performance Quantification->Performance

Experimental Workflow for Comparative Analysis.

Conclusion

For applications in research and drug development that demand high purity, batch-to-batch consistency, and a defined fatty acid composition, synthetic 1,3-diacylglycerols produced via enzymatic methods are the superior choice.[5] While natural 1,3-DAGs are readily available in edible oils, their low concentration and heterogeneous nature can introduce variability and compromise the reproducibility of experimental results. The distinct metabolic fate of 1,3-DAG, which favors energy expenditure over fat storage, makes it an attractive molecule for the development of functional foods and therapeutics aimed at managing metabolic disorders. Understanding the fundamental differences between synthetic and natural 1,3-DAGs is critical for advancing research and development in this promising field.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Diacylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of diacylglycerols (DAGs), critical second messengers in cellular signaling. Ensuring the accuracy and reliability of DAG quantification is paramount for research in numerous fields, including oncology, metabolic diseases, and neurobiology. This document outlines the performance of various techniques, supported by available experimental data, to aid in the selection of the most appropriate methodology for specific research needs.

Introduction to Diacylglycerol Analysis

Diacylglycerols are lipid molecules composed of two fatty acid chains covalently bonded to a glycerol (B35011) backbone. They play a pivotal role in cell signaling, primarily by activating protein kinase C (PKC), which in turn regulates a multitude of cellular processes. Accurate quantification of DAG levels is crucial for understanding their role in health and disease. The primary methods for DAG quantification include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and enzymatic assays. Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput. Cross-validation of results obtained from different methods is essential for robust and reliable data.

Quantitative Performance Comparison

The selection of an analytical method for DAG quantification should be based on a thorough evaluation of its performance characteristics. The following tables summarize key quantitative parameters for the most common methods. Data has been compiled from various studies to provide a comparative overview.

Table 1: Comparison of Chromatographic and Mass Spectrometric Methods

ParameterLC-MS/MSGC-MSThin-Layer Chromatography (TLC)
Limit of Detection (LOD) High (pg to low ng range)High (pg to ng range)Lower (µg range)
Limit of Quantification (LOQ) High (pg to low ng range)High (pg to ng range)Lower (µg range)
Linearity (R²) Excellent (Typically ≥0.99)[1]Excellent (Typically ≥0.99)[1]Good (Can be ≥0.98)
Precision (%RSD) Excellent (<15%)[1]Excellent (<15%)Moderate (10-20%)
Accuracy (% Recovery) High (Typically 85-115%)[1]High (Typically 85-115%)Moderate (Variable)
Specificity High (Mass-based)High (Mass-based)Moderate (Separation-based)
Throughput HighModerateHigh

Table 2: Performance of Enzymatic Assays for Total DAG Quantification

ParameterEnzymatic Assay (Fluorometric/Colorimetric)
Limit of Detection (LOD) Moderate (µM range)[2]
Limit of Quantification (LOQ) Moderate (µM range)
Linearity Good over a defined range
Precision (%RSD) Good (<15%)
Accuracy (% Recovery) Good
Specificity Good (Enzyme-specific)
Throughput High (Plate-based format)

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades involving diacylglycerol and the logical flow of analytical procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_mem PKC (inactive) DAG->PKC_mem Recruits & Activates PKC_cyto PKC (active) PKC_mem->PKC_cyto Downstream Downstream Signaling PKC_cyto->Downstream Phosphorylates

Figure 1: Diacylglycerol (DAG) signaling pathway.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Cross-Validation Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis (after derivatization) Extraction->GCMS TLC TLC Analysis Extraction->TLC Enzymatic Enzymatic Assay Extraction->Enzymatic Comparison Comparison of Quantitative Results (LOD, LOQ, Linearity, Precision, Accuracy) LCMS->Comparison GCMS->Comparison TLC->Comparison Enzymatic->Comparison Conclusion Method Selection & Data Interpretation Comparison->Conclusion

Figure 2: Experimental workflow for cross-validation of DAG analysis methods.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are summarized protocols for the key analytical methods discussed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detailed profiling and quantification of individual DAG molecular species.

  • Sample Preparation:

    • Homogenize the biological sample in a suitable solvent, often a mixture of chloroform (B151607) and methanol.

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 or C8 column for separation of DAG species based on their hydrophobicity.

    • Employ a gradient elution with a mobile phase typically consisting of acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid.

  • Mass Spectrometric Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific and sensitive quantification of target DAG species.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for DAG analysis, particularly for separating and quantifying different fatty acid compositions. A crucial step in this method is the derivatization of DAGs to increase their volatility.

  • Sample Preparation and Derivatization:

    • Extract lipids from the sample as described for LC-MS.

    • Isolate the DAG fraction, often by solid-phase extraction or thin-layer chromatography.[3]

    • Derivatize the hydroxyl groups of the DAGs to form more volatile trimethylsilyl (B98337) (TMS) ethers.[3] This is typically done by reacting the dried lipid extract with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Gas Chromatographic Separation:

    • Use a high-temperature capillary column (e.g., DB-5ht) suitable for lipid analysis.

    • Employ a temperature gradient program to separate the derivatized DAGs based on their boiling points.

  • Mass Spectrometric Detection:

    • Utilize electron ionization (EI) for fragmentation of the analytes.

    • Acquire mass spectra in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Thin-Layer Chromatography (TLC)

TLC is a cost-effective and high-throughput method for the separation of lipid classes, including DAGs. Quantification can be achieved through densitometry after visualization.

  • Sample Application and Development:

    • Spot the lipid extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a sealed chamber containing a mobile phase, typically a mixture of non-polar solvents like hexane (B92381) and diethyl ether with a small amount of acetic acid.

  • Visualization and Quantification:

    • Visualize the separated lipid spots by staining with a suitable reagent (e.g., primuline (B81338) spray followed by UV light visualization or charring with sulfuric acid).[3]

    • Quantify the DAG spot by scraping the corresponding silica from the plate, eluting the lipid, and analyzing it by other means, or by using a densitometer to measure the intensity of the spot.

Enzymatic Assay

Enzymatic assays provide a relatively simple and high-throughput method for the quantification of total DAG content in a sample.

  • Principle: These assays typically involve a series of coupled enzymatic reactions. First, DAG is phosphorylated by a specific kinase to produce phosphatidic acid. In subsequent steps, the phosphatidic acid is hydrolyzed, and a product is generated that can be measured colorimetrically or fluorometrically.

  • Assay Procedure (based on a commercial kit):

    • Prepare cell or tissue lysates.

    • Incubate the lysate with a reaction mixture containing the necessary enzymes and substrates.

    • Measure the absorbance or fluorescence of the final product using a plate reader.

    • Quantify the DAG concentration by comparing the signal to a standard curve generated with known amounts of a DAG standard.

Conclusion

References

The sn-1 Position: A Critical Determinant of Fatty Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Effects of Palmitic Acid vs. Other Fatty Acids at the sn-1 Position of Glycerolipids

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific fatty acids in cellular signaling is paramount. While the overall fatty acid composition of lipids is known to influence a multitude of physiological and pathological processes, the specific positioning of these fatty acids on the glycerol (B35011) backbone, known as stereospecific numbering (sn), adds another layer of complexity. This guide provides an objective comparison of the effects of palmitic acid at the sn-1 position of glycerolipids versus other fatty acids at the same position, supported by experimental data.

The sn-1 position of a glycerolipid is a key determinant of its metabolic fate and signaling capacity. The type of fatty acid esterified at this position can significantly influence the activation of downstream signaling cascades, inflammatory responses, and metabolic pathways. This is particularly relevant for diacylglycerols (DAGs), which are critical second messengers that activate protein kinase C (PKC) isoforms.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative and qualitative data from various studies, comparing the effects of glycerolipids with palmitic acid at the sn-1 position to those with other fatty acids at the same position.

Table 1: Differential Activation of Protein Kinase C (PKC) by sn-1 Fatty Acids in Diacylglycerols

sn-1 Fatty Acidsn-2 Fatty AcidPKC Isoform(s)Effect on PKC ActivationReference(s)
Palmitic (16:0)Oleic (18:1)PKCα, PKCδ, PKCεPotent activator[1]
Stearic (18:0)Arachidonic (20:4)PKCα, PKCδHigher stimulatory effect compared to DAGs with docosahexaenoic or eicosapentaenoic acid at sn-2.[1]
Palmitic (16:0)Palmitic (16:0)General PKCWeak activator.[2]
Oleic (18:1)Oleic (18:1)General PKCMore potent activator than saturated DAGs.[3]

Table 2: Effects of sn-1 Fatty Acid Composition on Cardiometabolic Markers (Human Studies)

Dietary Fat Rich In:Key Structural FeatureEffect on LDL-CholesterolEffect on Total CholesterolEffect on HDL-CholesterolReference(s)
Palmitic AcidHigh sn-1/3 palmitateBaselineBaselineBaseline[4]
Interesterified Palmitic AcidIncreased sn-2 palmitateNo significant change (mixed results)No significant change (mixed results)No significant change[4]
Stearic AcidHigh sn-1/3 stearateLower compared to palmitic acidLower compared to palmitic acidLower in some studies[4][5]

Table 3: Cellular Inflammatory Responses to Fatty Acids

Fatty AcidCellular ModelInflammatory Markers MeasuredEffectReference(s)
Palmitic AcidMacrophagesIL-1β, TNF-α, CCL2Increased expression and secretion.[6]
Stearic AcidEndothelial Cellshs-CRP, IL-6, TNF-αAssociated with increased levels.[7][8]
Oleic AcidVariousPro-inflammatory cytokinesGenerally anti-inflammatory or neutral.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparison of fatty acid effects.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from methodologies used to assess the activation of PKC by different diacylglycerol species.[1][3]

1. Preparation of Lipid Vesicles:

  • Prepare a lipid mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) (e.g., in a 4:1 molar ratio) in chloroform.
  • Add the specific diacylglycerol (e.g., 1-palmitoyl-2-oleoyl-sn-glycerol (B1237986) or 1-stearoyl-2-oleoyl-sn-glycerol) to the lipid mixture at the desired molar percentage.
  • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
  • Resuspend the lipid film in a buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl) by vortexing or sonication to form small unilamellar vesicles.

2. PKC Activation Assay:

  • Prepare a reaction mixture containing the lipid vesicles, purified PKC isoform, ATP (radiolabeled with γ-³²P or with a fluorescent tag), a peptide substrate for the specific PKC isoform, and assay buffer (containing MgCl₂, CaCl₂, and DTT).
  • Initiate the reaction by adding the PKC enzyme.
  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
  • Stop the reaction by adding a stop solution (e.g., ice-cold ATP solution containing EDTA).
  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.
  • Wash the paper extensively to remove unincorporated radiolabeled or fluorescent ATP.
  • Quantify the incorporated phosphate (B84403) or fluorescent tag on the peptide substrate using a scintillation counter or a fluorescence plate reader, respectively.

Protocol 2: Cell Culture and Treatment with Specific Diacylglycerols

This protocol outlines a general procedure for treating cultured cells with specific diacylglycerol species to study their cellular effects.[9][10]

1. Cell Culture:

  • Culture the desired cell line (e.g., macrophages, endothelial cells, or myocytes) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
  • Seed the cells in multi-well plates at a density that allows for optimal growth and treatment.

2. Preparation of Diacylglycerol Solutions:

  • Dissolve the specific diacylglycerol in an appropriate solvent (e.g., DMSO or ethanol) to prepare a high-concentration stock solution.
  • For cell treatment, dilute the stock solution in serum-free culture medium to the desired final concentration. It is crucial to ensure that the final solvent concentration in the culture medium is minimal and non-toxic to the cells. A vehicle control (medium with the same concentration of solvent) should always be included.

3. Cell Treatment:

  • Remove the growth medium from the cultured cells and wash them with phosphate-buffered saline (PBS).
  • Add the prepared diacylglycerol-containing medium or vehicle control medium to the cells.
  • Incubate the cells for the desired period (ranging from minutes to hours depending on the endpoint being measured).

Protocol 3: Quantification of Inflammatory Cytokines

This protocol describes the measurement of secreted inflammatory cytokines from cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][11]

1. Collection of Cell Supernatants:

  • Following cell treatment as described in Protocol 2, collect the cell culture supernatants.
  • Centrifuge the supernatants to remove any detached cells or debris.
  • Store the supernatants at -80°C until analysis.

2. ELISA Procedure:

  • Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
  • Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight.
  • Wash the plate and block non-specific binding sites with a blocking buffer.
  • Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate.
  • Wash the plate and add the detection antibody, which is typically biotinylated.
  • Incubate and wash the plate, then add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase).
  • Incubate and wash the plate, then add a substrate solution that will be converted by the enzyme to produce a colored product.
  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures related to the differential effects of fatty acids.

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_key Key Factors Influencing Activation PLC Phospholipase C (PLC) DAG sn-1,2-Diacylglycerol (DAG) PLC->DAG Generates PIP2 PIP2 PIP2->PLC Hydrolysis PKC_active Active PKC (Membrane-bound) DAG->PKC_active Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Targets (e.g., MARCKs, transcription factors) PKC_active->Downstream Phosphorylates Receptor GPCR/RTK Receptor->PLC Activates Signal Extracellular Signal Signal->Receptor sn1 sn-1 Fatty Acid (e.g., Palmitate, Stearate, Oleate) sn1->DAG sn2 sn-2 Fatty Acid (Saturated vs. Unsaturated) sn2->DAG Cellular_Response Cellular Response (Inflammation, Proliferation, etc.) Downstream->Cellular_Response Leads to

Caption: PKC activation by sn-1,2-diacylglycerol.

Experimental_Workflow cluster_synthesis Lipid Preparation cluster_cell_culture Cell-Based Assays cluster_analysis Analysis of Cellular Effects cluster_data Data Interpretation Synthesis Synthesize Structured Lipids (e.g., sn-1 Palmitate vs. sn-1 Stearate) Treatment Treat Cells with Specific Lipid Species Synthesis->Treatment Cell_Culture Culture Cells (e.g., Macrophages, Endothelial Cells) Cell_Culture->Treatment PKC_Assay PKC Activity Assay Treatment->PKC_Assay Cytokine_Analysis Inflammatory Cytokine Quantification (ELISA, qPCR) Treatment->Cytokine_Analysis Metabolic_Assay Metabolic Analysis (e.g., Glucose Uptake, Lipid Accumulation) Treatment->Metabolic_Assay Data_Comparison Compare Effects of different sn-1 Fatty Acids PKC_Assay->Data_Comparison Cytokine_Analysis->Data_Comparison Metabolic_Assay->Data_Comparison

Caption: Experimental workflow for comparing fatty acid effects.

References

A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Analysis Featuring 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the selection of an appropriate internal standard is a critical decision that profoundly impacts data accuracy and reliability. This guide provides a comprehensive comparison of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG) as an internal standard against other common alternatives in lipidomics, supported by a review of their performance characteristics and detailed experimental protocols.

The use of internal standards is fundamental to mitigating variability throughout the analytical workflow, from sample preparation to mass spectrometry analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be absent in the biological matrix, and be clearly distinguishable by the analytical instrument.

Comparison of Internal Standard Performance

The choice of an internal standard in lipidomics is a trade-off between accuracy, availability, and cost. Stable isotope-labeled (SIL) standards are widely regarded as the gold standard due to their near-identical chemical and physical properties to the endogenous analytes. However, their cost can be prohibitive. Odd-chain lipids and other non-endogenous structural analogs offer more cost-effective alternatives, though with certain compromises in performance.

Table 1: Comparison of this compound and Alternative Internal Standards for Diacylglycerol Analysis

Internal Standard TypeSpecific ExamplePrincipleAdvantagesDisadvantages
Endogenous-like Diacylglycerol This compound (16:0/18:3 DAG) Structurally similar to common endogenous diacylglycerols.Commercially available.May be present endogenously in some biological systems, requiring careful validation. Its ionization efficiency may differ from other DAG species with different fatty acyl chains.
Stable Isotope-Labeled (SIL) Diacylglycerol 1,2-Dipalmitoyl-d62-sn-glycerolA deuterated analog of a common saturated diacylglycerol.Co-elutes with the non-labeled analyte and experiences virtually identical matrix effects, providing the most accurate correction.[1][2]High cost and limited commercial availability for all DAG species.[3] Deuterium labeling can sometimes cause slight shifts in chromatographic retention time.[4]
Odd-Chain Diacylglycerol 1,3-Dipentadecanoyl-glycerol (15:0/15:0 DAG)Contains odd-chain fatty acids that are typically low in abundance or absent in most mammalian systems.Cost-effective compared to SIL standards. Less likely to be present endogenously.[5][6]Structural differences (chain length, saturation) compared to endogenous even-chain DAGs can lead to variations in extraction efficiency and ionization response. May be present in certain diets or biological systems.[5]
Non-endogenous Structural Analog 1-Linoleoyl Glycerol (18:2 MAG)A monoacylglycerol that is structurally related to diacylglycerols but not naturally present in significant amounts.Can be a practical and cost-effective option when specific SIL or odd-chain standards are unavailable.Its behavior during extraction and ionization may differ more significantly from diacylglycerols, potentially leading to less accurate correction.[5]

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are generalized protocols for lipid extraction and LC-MS/MS analysis that can be adapted for a comparative study of internal standards for diacylglycerol analysis.

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol describes a standard method for the extraction of total lipids from biological matrices such as plasma, cells, or tissues. The internal standard must be added at the earliest stage to account for variability throughout the entire process.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Internal Standard Stock Solution (e.g., this compound, 1,2-Dipalmitoyl-d62-sn-glycerol, 1,3-Dipentadecanoyl-glycerol in a suitable solvent)

  • Biological sample (e.g., 50 µL plasma, 10^6 cells, 20 mg tissue)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: Thaw frozen samples on ice. For cell pellets, wash with cold PBS. For tissues, homogenize in a suitable buffer.

  • Internal Standard Spiking: To a glass tube, add a known amount of the internal standard stock solution. The amount should be comparable to the expected concentration of the analytes of interest.

  • Solvent Addition: Add the biological sample to the tube containing the internal standard. Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v).

Protocol 2: Quantitative Analysis of Diacylglycerols by LC-MS/MS

This protocol outlines a general method for the quantification of diacylglycerols using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Parameters:

  • Liquid Chromatography System: UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 1.7 µm, 2.1 mm × 150 mm) is commonly used for lipidomics.

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the different lipid species.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 55°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode with electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific diacylglycerol species and the internal standard. The transitions correspond to the precursor ion ([M+NH4]+) and a characteristic fragment ion (neutral loss of a fatty acid).

Data Analysis and Quantification:

  • Calibration Curve Construction: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the logical relationships in lipidomics analysis.

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Drydown Dry-down Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification Result Result Quantification->Result

Caption: A typical workflow for quantitative lipidomics analysis.

internal_standard_rationale cluster_variability Sources of Analytical Variability cluster_solution Solution cluster_outcome Outcome Sample_Loss Sample Loss during Extraction Internal_Standard Internal Standard (IS) Sample_Loss->Internal_Standard Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Internal_Standard Instrument_Drift Instrument Drift Instrument_Drift->Internal_Standard Normalization Normalization of Analyte Signal to IS Signal Internal_Standard->Normalization Accurate_Quantification Accurate and Precise Quantification Normalization->Accurate_Quantification

Caption: Rationale for using an internal standard in lipidomics.

References

Assessing the Purity of Commercial 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG), ensuring the purity of this crucial lipid second messenger is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the primary analytical techniques for assessing the purity of commercial PLG, detailing experimental protocols and presenting data in a clear, comparative format.

Overview of Analytical Methodologies

The purity of commercial PLG is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the type of information it provides.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or determination of isomeric purity.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and hydrophobic interactions with a stationary phase.[1][2]Separation of volatile derivatives based on boiling point, followed by mass-based detection and fragmentation for structural identification.[3]Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei.[4]
Primary Use Quantification of known compounds, separation of isomers.[1][5]Identification and quantification of fatty acid composition and volatile impurities.Structural elucidation, quantification of major components, and identification of impurities without derivatization.[4]
Sample Preparation Dissolution in a suitable organic solvent. Derivatization may be required for UV or fluorescence detection.[2]Derivatization (e.g., silylation or methylation) is necessary to increase volatility.[6][7]Dissolution in a deuterated solvent.
Common Impurities Detected Positional isomers (1,2- vs. 1,3-DAGs), other glycerides (mono- and triglycerides), free fatty acids.[1][5]Free fatty acids, residual solvents, by-products from synthesis.A wide range of structural impurities, residual solvents, and oxidation products.[8]
Pros - High resolution for isomer separation- Robust and widely available- Non-destructive (sample can be collected post-analysis)- High sensitivity and specificity- Excellent for identifying unknown volatile impurities- Provides detailed fatty acid profile- Non-destructive- Provides unambiguous structural information- Quantitative without the need for identical standards
Cons - May require derivatization for sensitive detection- Peak identification can be challenging without appropriate standards- Destructive technique- Requires derivatization, which can introduce artifacts- Not suitable for non-volatile impurities- Lower sensitivity compared to MS- Can be complex to interpret for minor components- Higher instrument cost

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the key analytical techniques.

This protocol outlines a reversed-phase HPLC method for the separation of PLG from its potential isomers and other glyceride impurities.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial PLG sample.

  • Dissolve the sample in 1 mL of a suitable organic solvent, such as hexane (B92381) or a mixture of the initial mobile phase.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is often effective.[2] For example, a starting condition of 80:20 (v/v) acetonitrile:isopropanol, grading to 50:50 over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 205 nm (for underivatized lipids) or an Evaporative Light Scattering Detector (ELSD).[5][9]

  • Injection Volume: 10 µL.

c) Data Analysis:

  • Identify the peak corresponding to this compound by comparing the retention time with a certified reference standard.

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Positional isomers, such as 1-Palmitoyl-2-Linolenoyl-rac-glycerol, will have different retention times. Generally, 1,3-diacylglycerols elute earlier than their 1,2-counterparts.[1]

This protocol is designed to determine the fatty acid composition of the PLG sample and to identify volatile impurities.

a) Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

  • Weigh approximately 5 mg of the PLG sample into a reaction vial.

  • Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.

  • Heat the mixture at 50 °C for 10 minutes.

  • After cooling, add 1 mL of a saturated NaCl solution and 1 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

b) GC-MS Conditions:

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 4 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-550.

c) Data Analysis:

  • Identify the FAMEs of palmitic acid and linolenic acid based on their retention times and mass spectra compared to known standards.

  • Calculate the relative percentage of each fatty acid to confirm the composition of the PLG.

  • Analyze the chromatogram for any additional peaks that may correspond to impurities such as other fatty acids, residual solvents, or by-products from the synthesis.

NMR provides a non-destructive method to confirm the structure of PLG and quantify its purity without the need for derivatization.

a) Sample Preparation:

  • Dissolve 5-10 mg of the PLG sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

b) NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: To observe the signals of the protons on the glycerol (B35011) backbone and the fatty acyl chains.

    • ¹³C NMR: To confirm the carbonyl carbons and the different carbons in the fatty acid chains.

c) Data Analysis:

  • Structural Verification:

    • In the ¹H NMR spectrum, the signals for the glycerol backbone protons will appear in the range of 4.0-5.5 ppm.

    • The signals for the olefinic protons of the linolenoyl chain will be in the range of 5.3-5.4 ppm.

    • The terminal methyl protons of the palmitoyl (B13399708) and linolenoyl chains will appear around 0.9 ppm.

  • Purity Quantification:

    • Integrate the area of a characteristic proton signal of PLG (e.g., the glycerol backbone protons).

    • Compare this integral to the integrals of any impurity signals present in the spectrum.

    • The relative purity can be calculated from the ratio of these integrals.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Final Assessment Commercial_PLG Commercial this compound Sample_Prep Sample Preparation (Weighing & Dissolution) Commercial_PLG->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Direct Injection GC_MS GC-MS Analysis Sample_Prep->GC_MS Derivatization NMR NMR Spectroscopy Sample_Prep->NMR Dissolution in CDCl3 HPLC_Data Purity & Isomer Ratio HPLC->HPLC_Data GC_MS_Data Fatty Acid Profile & Volatile Impurities GC_MS->GC_MS_Data NMR_Data Structural Confirmation & Molar Purity NMR->NMR_Data Purity_Report Purity Assessment Report HPLC_Data->Purity_Report GC_MS_Data->Purity_Report NMR_Data->Purity_Report

Purity Assessment Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis Start PLG Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column C18 Reversed-Phase Column Inject->Column Detect UV/ELSD Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate Peaks & Calculate Purity Chromatogram->Quantify

HPLC Analysis Workflow

Common Impurities in Commercial Diacylglycerols

Understanding potential impurities is crucial for accurate data interpretation. Common impurities in commercially synthesized diacylglycerols can include:

  • Positional Isomers: The synthesis of 1,3-diacylglycerols can often result in the formation of 1,2- or 2,3-diacylglycerol isomers.

  • Monoacylglycerols and Triacylglycerols: Incomplete or side reactions during synthesis can lead to the presence of mono- and triglycerides with varying fatty acid compositions.

  • Free Fatty Acids: Residual unreacted fatty acids (palmitic and linolenic acid) may be present in the final product.

  • Oxidation Products: The polyunsaturated linolenoyl chain is susceptible to oxidation, leading to the formation of hydroperoxides and other degradation products, especially with improper storage.[8]

  • Residual Solvents and Catalysts: Trace amounts of solvents or catalysts used in the synthesis and purification process may remain.

Conclusion

A multi-faceted approach is recommended for the comprehensive purity assessment of commercial this compound. HPLC is invaluable for quantifying the target compound and its isomers. GC-MS is essential for verifying the fatty acid composition and identifying volatile impurities. NMR spectroscopy provides definitive structural confirmation and an independent measure of purity. By employing these techniques in a complementary manner, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

comparison of different synthesis routes for 1,3-diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-diacylglycerols (1,3-DAGs) are crucial molecules in various industries, serving as low-calorie fat substitutes, precursors for structured lipids, and key signaling molecules in cellular processes. The efficient and specific synthesis of 1,3-DAGs is therefore of significant interest. This guide provides an objective comparison of the primary synthesis routes for 1,3-DAGs—enzymatic, chemical, and biotechnological—supported by experimental data to inform researchers in selecting the most suitable method for their specific applications.

Comparison of 1,3-Diacylglycerol Synthesis Routes

The selection of a synthesis route for 1,3-diacylglycerols is a critical decision that impacts yield, purity, cost, and environmental footprint. The following table summarizes the quantitative data associated with the primary synthesis methods.

ParameterEnzymatic SynthesisChemical SynthesisBiotechnological Synthesis
Typical Yield High (often >80-90%)[1][2]Moderate to High (50-85%)[3]Currently low for specific 1,3-DAG, focus is on general lipid accumulation
Purity (1,3-DAG) High (>90% achievable with purification)[1][4]Variable, often requires extensive purification to remove byproducts and isomersNot yet established for high-purity 1,3-DAG production
Key Reagents Lipases (e.g., Lipozyme RM IM, Novozym 435), glycerol (B35011), fatty acids[1][4]Protecting group reagents, acylating agents, catalysts (e.g., pyridine), solventsGenetically engineered microorganisms (e.g., Saccharomyces cerevisiae), carbon sources (e.g., glucose, glycerol)[5][6]
Reaction Conditions Mild (30-70°C), solvent-free or minimal solvent[1][2]Often harsh, requiring anhydrous conditions, toxic solvents, and catalysts[1]Physiological conditions (e.g., 30°C), aqueous fermentation media[7]
Byproducts Water, monoacylglycerols, triacylglycerols[1]Stoichiometric amounts of waste from protecting group manipulation, inorganic saltsBiomass, CO2, various metabolic byproducts
Cost Potentially lower due to reusable enzymes and milder conditions[4]Can be high due to multi-step processes and expensive reagentsPotentially low with optimized strains and cheap feedstocks, but high initial development cost
Environmental Impact Generally low, biodegradable catalysts and minimal wasteHigh due to the use of toxic solvents and reagentsLow, utilizes renewable resources
Scalability Readily scalableCan be challenging to scale up due to safety and waste disposal concernsPotentially highly scalable in bioreactors

In-Depth Analysis of Synthesis Routes

Enzymatic Synthesis: The Predominant Approach

Enzymatic synthesis has emerged as the most promising and widely adopted method for 1,3-DAG production due to its high specificity, mild reaction conditions, and environmental friendliness.[8] This approach primarily utilizes 1,3-regiospecific lipases to catalyze the esterification of glycerol with fatty acids or the glycerolysis of triacylglycerols.

Key Advantages:

  • High Regioselectivity: 1,3-specific lipases preferentially catalyze esterification at the sn-1 and sn-3 positions of glycerol, leading to high yields of the desired 1,3-DAG isomer and minimizing the formation of 1,2-DAGs.[9]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted at moderate temperatures (30-70°C), which prevents the degradation of sensitive fatty acids and reduces energy consumption.[1]

  • Environmentally Friendly: This method avoids the use of hazardous organic solvents and toxic catalysts, making it a greener alternative to chemical synthesis.[8]

  • Enzyme Reusability: Immobilized lipases can be recovered and reused for multiple reaction cycles, which can significantly reduce the overall process cost.[1]

Common Enzymatic Methods:

  • Direct Esterification: This involves the direct reaction of glycerol and fatty acids in the presence of a 1,3-specific lipase. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards product formation.[1][2]

  • Glycerolysis: This method involves the reaction of triacylglycerols (oils and fats) with glycerol, catalyzed by a lipase, to produce a mixture of mono-, di-, and triacylglycerols. The product composition can be controlled by adjusting the reaction parameters.[10]

Chemical Synthesis: The Classical but Challenging Route

Chemical synthesis offers a traditional approach to producing 1,3-DAGs. To achieve high regioselectivity, this method often involves the use of protecting groups to block the secondary hydroxyl group of glycerol, followed by acylation of the primary hydroxyl groups and subsequent deprotection.

Key Challenges:

  • Multi-Step Process: The use of protecting groups necessitates additional reaction steps, which can be time-consuming and reduce the overall yield.[1]

  • Harsh Reaction Conditions: Chemical synthesis often requires the use of toxic and corrosive reagents and solvents, such as pyridine (B92270) and acyl chlorides, under anhydrous conditions.[1]

  • Byproduct Formation and Purification: The formation of isomeric byproducts and the need to remove protecting groups and catalysts often require extensive and costly purification steps.[3]

  • Environmental Concerns: The generation of hazardous waste poses significant environmental and disposal challenges.

Despite these drawbacks, chemical synthesis can be a valuable tool for producing specific, structurally defined 1,3-DAGs for research purposes where cost and scale are not the primary concerns.

Biotechnological Synthesis: An Emerging Frontier

The use of metabolically engineered microorganisms, particularly yeast such as Saccharomyces cerevisiae, represents a novel and potentially sustainable route for 1,3-DAG production.[5] This approach focuses on manipulating the lipid biosynthesis pathways to favor the accumulation of diacylglycerols.

Current State and Potential:

  • Focus on Triacylglycerol (TAG) Accumulation: Much of the current research in this area has focused on enhancing the overall lipid content, primarily in the form of TAGs, for biofuel applications.[11][12] Diacylglycerols are key intermediates in these pathways.

  • Metabolic Engineering Targets: Strategies involve the overexpression of key enzymes in the Kennedy pathway, such as diacylglycerol acyltransferase (DGAT), and the deletion of competing pathways.[6][7] To specifically accumulate 1,3-DAGs, future work could focus on knocking out or downregulating the final acylation step to TAGs and potentially overexpressing specific phosphatases that generate 1,3-DAGs.

  • Challenges: A major hurdle is to halt the metabolic pathway at the diacylglycerol stage and prevent its conversion to triacylglycerols or other lipids, while also ensuring the specific accumulation of the 1,3-isomer. Currently, there is limited data on achieving high yields and purity of 1,3-DAGs through fermentation.

While still in its early stages for targeted 1,3-DAG production, the biotechnological route holds significant promise for large-scale, cost-effective, and sustainable production from renewable feedstocks.

Experimental Protocols

Enzymatic Synthesis of 1,3-Dilaurin (Direct Esterification)

This protocol is based on the work of Zhong et al. (2013).[1]

Materials:

  • Glycerol (10 mmol)

  • Lauric acid (20 mmol)

  • Immobilized Lipozyme RM IM (5 wt% of total reactants)

  • 50 mL pear-shaped flask

  • Water bath

  • Vacuum pump

Procedure:

  • Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask.

  • Add 5 wt% of Lipozyme RM IM to the flask.

  • Place the flask in a water bath maintained at 50°C.

  • Apply a vacuum of 4 mm Hg to the system to remove the water produced during the reaction.

  • Maintain the reaction for 3 hours with continuous stirring.

  • After the reaction, the product mixture can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the content of 1,3-dilaurin.

  • Purification can be achieved through molecular distillation or column chromatography to obtain high-purity 1,3-dilaurin.[1]

Chemical Synthesis of a 1,3-Diacylglycerol (Using a Protecting Group)

This is a generalized protocol and specific conditions may vary depending on the fatty acids used.

Materials:

  • (S)-Solketal (isopropylideneglycerol)

  • Fatty acid chloride

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane)

  • Acidic resin or dilute acid for deprotection

Procedure:

  • Protection: Start with (S)-solketal, where the sn-1 and sn-2 hydroxyl groups of glycerol are protected as an acetonide.

  • Acylation: React the protected glycerol with two equivalents of a fatty acid chloride in the presence of a base like pyridine in an anhydrous solvent. This will acylate the free sn-3 hydroxyl group and, after removal of the protecting group, one of the primary hydroxyls. A more controlled approach would involve a multi-step process to selectively acylate the primary positions.

  • Deprotection: Remove the isopropylidene protecting group using an acidic catalyst to yield the diacylated glycerol. This step can lead to acyl migration, so careful control of conditions is necessary.

  • Purification: The final product will be a mixture of isomers and byproducts, requiring purification by column chromatography to isolate the desired 1,3-diacylglycerol.

Signaling Pathways and Experimental Workflows

1,3-Diacylglycerol Signaling Pathway

1,3-Diacylglycerols are important second messengers in a variety of cellular signaling pathways. A primary role is the activation of Protein Kinase C (PKC) isoforms. However, DAG signaling extends beyond PKC to other effector proteins. The following diagram illustrates a simplified overview of the DAG signaling network.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimulus External Stimulus cluster_response Cellular Response PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for OtherEffectors Other DAG Effectors (e.g., RasGRPs, Munc13s) DAG->OtherEffectors Activates CellResponse Cellular Responses (e.g., Proliferation, Differentiation, Apoptosis, Insulin Secretion) PKC->CellResponse Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Produces PA->CellResponse Initiates Signaling OtherEffectors->CellResponse Modulates Pathways Stimulus Agonist (e.g., Hormone, Growth Factor) Receptor Receptor Stimulus->Receptor Binds Receptor->PLC Activates Enzymatic_Synthesis_Workflow Reactants Reactants (Glycerol & Fatty Acids or Triacylglycerols) Reaction Enzymatic Reaction (Controlled Temperature, Vacuum/Water Removal) Reactants->Reaction Enzyme 1,3-Specific Lipase Enzyme->Reaction CrudeProduct Crude Product Mixture (1,3-DAG, 1,2-DAG, MAG, TAG, unreacted substrates) Reaction->CrudeProduct Purification Purification (Molecular Distillation or Column Chromatography) CrudeProduct->Purification FinalProduct High-Purity 1,3-DAG Purification->FinalProduct Analysis Quality Control (GC/HPLC) FinalProduct->Analysis

References

A Comparative Review of 1-Palmitoyl-3-Linolenoyl-rac-glycerol and Structurally Related Diacylglycerols in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol and its structurally related alternatives, focusing on their roles in cellular signaling, particularly in the context of immunomodulation and cancer. The distinct stereochemistry of diacylglycerol (DAG) isomers, specifically the positioning of acyl chains on the glycerol (B35011) backbone, dictates their biological function. This review synthesizes experimental data to highlight these differences, offering insights for future research and drug development.

Core Concepts: The Stereochemical Divide in Diacylglycerol Function

Diacylglycerols are crucial lipid second messengers, primarily known for their role in activating Protein Kinase C (PKC) isoforms. However, not all DAGs are created equal. The key distinction lies in their isomeric forms:

  • sn-1,2-Diacylglycerols: These isomers, with fatty acid chains at the sn-1 and sn-2 positions, are the canonical activators of conventional and novel PKC isoforms. Their specific stereochemistry allows for binding to the C1 domain of these kinases, initiating a cascade of downstream signaling events that regulate processes like cell proliferation, differentiation, and apoptosis.

  • sn-1,3-Diacylglycerols: In contrast, 1,3-diacylglycerols, including the topic of this review, This compound , are generally considered biologically inactive as direct signaling molecules.[1] They primarily serve as intermediates in the synthesis and breakdown of triacylglycerols.[1]

However, chemical modifications to the 1,3-DAG backbone, such as acetylation, can confer significant biological activity, as exemplified by 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , a synthetic monoacetyldiglyceride with demonstrated immunomodulatory properties. This guide will focus on comparing the inactive parent 1,3-DAG structure with its biologically active acetylated analogue, PLAG, and other relevant diacylglycerols.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies, providing a direct comparison of the biological activities of different diacylglycerol isomers.

Table 1: Comparative Activity of Diacylglycerol Isomers on Protein Kinase Cα (PKCα) Activation

CompoundIsomer TypeAssay SystemActivation Capacity (Ka)Reference
1,2-sn-dioleoylglycerol (1,2-DOG)1,2-diacylglycerolPOPC/POPS vesiclesMore effective than 1,3-DOG in promoting binding[2]
1,3-dioleoylglycerol (1,3-DOG)1,3-diacylglycerolPOPC/POPS vesiclesLess effective than 1,2-DOG in promoting binding[2]
1,3-Dipalmitoyl glycerol1,3-diacylglycerolIn vitro3.8 μM[3][4]

Table 2: Immunomodulatory Effects of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

Biological EffectExperimental ModelPLAG ConcentrationObserved EffectReference
Inhibition of Neutrophil MigrationGemcitabine-induced mouse modelNot specifiedDecreased neutrophil migration by inhibiting L-selectin and LFA-1 expression.[5]
Inhibition of IL-4 SecretionConcanavalin (B7782731) A-stimulated T cellsNot specifiedReduced IL-4 secretion.[6]
Inhibition of STAT6 PhosphorylationIL-4-stimulated A549 and HaCaT cellsDose-dependentDecreased phosphorylation of STAT6.[7]
Inhibition of Neutrophil ChemotaxisIn vitroNot specifiedInhibited migration of differentiated neutrophils.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Protein Kinase Cα (PKCα) Activation Assay
  • Objective: To compare the ability of different diacylglycerol isomers to activate PKCα.

  • Methodology:

    • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion, typically composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS) at a 4:1 molar ratio. The diacylglycerol of interest (e.g., 1,2-DOG or 1,3-DOG) is incorporated into the vesicle lipid mixture.

    • PKCα Binding Assay: Purified PKCα is incubated with the prepared vesicles in the presence of Ca2+ and Mg2+.

    • Separation: Vesicle-bound PKCα is separated from the unbound enzyme by differential centrifugation.

    • Quantification: The amount of PKCα in the pellet (bound) and supernatant (unbound) is quantified by methods such as SDS-PAGE followed by densitometry. The activation constant (Ka) can be determined from dose-response curves.[2]

In Vitro Neutrophil Migration Assay
  • Objective: To assess the effect of a test compound (e.g., PLAG) on neutrophil chemotaxis.

  • Methodology:

    • Cell Culture: A human promyelocytic leukemia cell line, such as HL-60, is differentiated into neutrophil-like cells (dHL-60) by treatment with a differentiating agent like DMSO.

    • Chemotaxis Assay: A Boyden chamber or a microfluidic device is used. The lower chamber contains a chemoattractant (e.g., fMLP or LTB4).

    • Treatment: dHL-60 cells are pre-treated with the test compound (e.g., PLAG) at various concentrations.

    • Migration: The treated cells are placed in the upper chamber and allowed to migrate through a porous membrane towards the chemoattractant in the lower chamber.

    • Quantification: The number of migrated cells in the lower chamber is counted after a specific incubation period using a hemocytometer or an automated cell counter.[8]

STAT6 Phosphorylation Inhibition Assay
  • Objective: To determine if a test compound inhibits the phosphorylation of STAT6, a key transcription factor in the IL-4 signaling pathway.

  • Methodology:

    • Cell Culture: Human lung carcinoma cells (A549) or human keratinocytes (HaCaT) are cultured in appropriate media.

    • Treatment: Cells are pre-treated with the test compound (e.g., PLAG) at various concentrations for a specified time.

    • Stimulation: The cells are then stimulated with recombinant human IL-4 to induce STAT6 phosphorylation.

    • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Western Blotting:

      • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.

      • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the ratio of p-STAT6 to total STAT6.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

G sn-1,2-Diacylglycerol Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 PLC->IP3 DAG sn-1,2-Diacylglycerol PLC->DAG PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (Cell Growth, Proliferation, etc.) PKC->Downstream

Caption: Canonical signaling pathway of sn-1,2-diacylglycerol.

G PLAG's Proposed Mechanism of Action PLAG PLAG (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) STAT6 STAT6 PLAG->STAT6 Inhibits Phosphorylation IL4R IL-4 Receptor IL4R->STAT6 pSTAT6 p-STAT6 STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Gene IL-4 Gene Transcription Nucleus->Gene IL4 IL-4 Production Gene->IL4

Caption: Proposed mechanism of PLAG's immunomodulatory effect.

G Neutrophil Migration Assay Workflow Start Start Differentiate Differentiate HL-60 cells to neutrophil-like cells (dHL-60) Start->Differentiate Pretreat Pre-treat dHL-60 cells with test compound (e.g., PLAG) Differentiate->Pretreat AddCells Add treated dHL-60 cells to upper chamber Pretreat->AddCells Setup Set up Boyden chamber with chemoattractant in lower chamber Setup->AddCells Incubate Incubate to allow migration AddCells->Incubate Count Count migrated cells in lower chamber Incubate->Count End End Count->End

Caption: Workflow for an in vitro neutrophil migration assay.

Conclusion

The biological activity of diacylglycerols is highly dependent on their isomeric structure. While 1,2-diacylglycerols are established signaling molecules, 1,3-diacylglycerols like this compound are generally considered inactive in this regard. However, the acetylated 1,3-diacylglycerol analogue, PLAG, demonstrates significant immunomodulatory effects, highlighting the potential for creating biologically active molecules from an inactive scaffold through chemical modification. This comparative guide underscores the importance of considering stereochemistry in lipid-based drug discovery and provides a foundation of experimental data and protocols for researchers investigating the therapeutic potential of novel diacylglycerol compounds.

References

Validating the Identity of 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of specific diacylglycerol (DAG) isomers, such as 1-Palmitoyl-3-Linolenoyl-rac-glycerol, within complex biological matrices is a critical challenge in lipidomics and drug development. The "rac-" prefix indicates a racemic mixture of sn-1-Palmitoyl-3-Linolenoyl-glycerol and sn-3-Palmitoyl-1-Linolenoyl-glycerol, which are enantiomers. This guide provides a comprehensive comparison of key analytical techniques for validating the identity of this molecule, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The validation of this compound requires techniques that can provide information on its molecular weight, fatty acid composition, and stereochemistry. The primary methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, cost-effective alternative for initial screening.

Parameter LC-MS/MS Chiral SFC-MS NMR Spectroscopy HPTLC
Principle Separation based on polarity (Reversed-Phase) or head group (Normal-Phase), followed by mass-to-charge ratio detection and fragmentation analysis.[1]Separation of enantiomers using a chiral stationary phase with supercritical CO2 as the mobile phase, coupled to a mass spectrometer.Provides detailed structural information based on the magnetic properties of atomic nuclei, allowing for the identification of isomers and quantification without a standard for each compound.[1][2]Separation based on polarity on a stationary phase, with subsequent visualization and quantification.[1]
Specificity High; can distinguish between regioisomers with appropriate chromatography. Fragmentation patterns help identify fatty acid constituents.Very High; specifically designed to separate enantiomers, which is crucial for resolving the "rac-" mixture.High; can distinguish between regioisomers and, in some cases, enantiomers with chiral solvating agents. Provides detailed structural confirmation.Moderate; good for separating lipid classes but generally insufficient for resolving isomers without specific plate treatments.
Sensitivity (Typical LOQ) High (low pmol to fmol)High (pmol range)Low (nmol to µmol)[2]Low to Moderate (ng to µg)
Quantitative Accuracy High, but susceptible to matrix effects which can be mitigated by techniques like fluorous biphasic extraction.[3] Requires stable isotope-labeled internal standards for best accuracy.High; requires appropriate internal standards.High; can be an absolute quantitative method (qNMR). Less susceptible to matrix effects.Moderate; often used for semi-quantitative analysis.
Sample Preparation Lipid extraction (e.g., Bligh-Dyer or MTBE). Derivatization can be used to improve ionization efficiency.[4]Lipid extraction. Derivatization is generally not required.Lipid extraction and purification.Lipid extraction.
Throughput High, especially with UHPLC systems.High; fast separation times (e.g., under 5 minutes).Low; requires longer acquisition times.High; multiple samples can be run on a single plate.

Experimental Protocols

LC-MS/MS for Diacylglycerol Analysis

This protocol provides a general framework for the analysis of diacylglycerols using a reversed-phase LC-MS/MS approach.

a. Sample Preparation (Bligh-Dyer Extraction):

  • Homogenize the tissue or cell sample.

  • Add a chloroform (B151607):methanol (B129727) (1:2, v/v) solution and vortex thoroughly.

  • Add chloroform and water to induce phase separation.

  • Centrifuge to separate the layers. The lower organic phase contains the lipids.

  • Collect the organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).

b. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used for separating DAGs based on their fatty acid chain length and degree of unsaturation.

  • Mobile Phase: A gradient of solvents, such as water with a small percentage of formic acid and acetonitrile/isopropanol, is typically employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used. Tandem mass spectrometry (MS/MS) is performed to generate characteristic fragment ions for the identification of fatty acid constituents. Neutral loss scans can be used to selectively detect DAGs.

Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

This method is essential for separating the enantiomers of this compound.

a. Sample Preparation:

  • Perform lipid extraction as described for LC-MS/MS.

  • The dried lipid extract is reconstituted in a suitable solvent for SFC injection (e.g., a mixture of the initial mobile phase).

b. Chiral SFC-MS Conditions:

  • Column: A chiral stationary phase, often polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives), is used.

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, with a polar co-solvent (modifier) such as methanol or ethanol.

  • Mass Spectrometry: Atmospheric pressure chemical ionization (APCI) or ESI can be used as the ionization source.

NMR Spectroscopy for Structural Validation

NMR provides unambiguous structural information and can be used to confirm the identity of the isolated DAG.

a. Sample Preparation:

  • Isolate the DAG of interest from the complex mixture using preparative chromatography (e.g., HPLC).

  • Ensure the sample is free of paramagnetic impurities.

  • Dissolve the purified sample in a deuterated solvent (e.g., CDCl3).

b. NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons, which can help identify the fatty acid chains and their positions on the glycerol (B35011) backbone.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the exact structure of the DAG isomer.

Visualization of Workflows and Pathways

Experimental Workflow for DAG Analysis

experimental_workflow General Experimental Workflow for DAG Validation cluster_analytical Analytical Techniques sample Complex Biological Mixture extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction lcms LC-MS/MS extraction->lcms sfcms Chiral SFC-MS extraction->sfcms nmr NMR Spectroscopy extraction->nmr hptlc HPTLC extraction->hptlc data_analysis Data Analysis and Structure Elucidation lcms->data_analysis sfcms->data_analysis nmr->data_analysis hptlc->data_analysis validation Validated Identity of This compound data_analysis->validation

Caption: A generalized workflow for the validation of diacylglycerols.

Diacylglycerol Signaling Pathway

Diacylglycerols, particularly the sn-1,2-DAG isomer, are crucial second messengers that activate Protein Kinase C (PKC).

dag_signaling Canonical Diacylglycerol Signaling Pathway receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag sn-1,2-Diacylglycerol pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Responses (e.g., proliferation, differentiation) pkc->downstream phosphorylates targets leading to

Caption: The activation of PKC by sn-1,2-diacylglycerol.

Conclusion

The validation of this compound in a complex mixture requires a multi-faceted analytical approach. While LC-MS/MS provides excellent sensitivity and specificity for identifying regioisomers, chiral SFC-MS is indispensable for resolving the enantiomeric mixture. NMR spectroscopy serves as the gold standard for unambiguous structural confirmation. The choice of methodology will depend on the specific research goals, available instrumentation, and the required level of analytical detail. For a comprehensive validation, a combination of these techniques is often necessary to provide orthogonal data and increase confidence in the identification and quantification of this specific diacylglycerol isomer.

References

A Researcher's Guide to Inter-Laboratory Comparison of Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diacylglycerol (DAG) is critical for understanding its role in cellular signaling and metabolism. This guide provides an objective comparison of common analytical methods for DAG analysis, supported by experimental data and detailed protocols to aid in method selection and ensure data reproducibility across laboratories.

Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways and serve as key intermediates in lipid metabolism.[1] The inherent complexity and low abundance of specific DAG molecular species present significant analytical challenges, making standardized and reproducible methods essential for reliable inter-laboratory comparisons.[2] While formal inter-laboratory comparison studies for DAG analysis are not widely published, this guide synthesizes available data to compare the most prevalent techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Quantitative Data Comparison

Achieving consistency in quantitative analysis across different laboratories is a known challenge in lipidomics.[3] Variations in sample preparation, analytical platforms, and data processing can lead to discrepancies in reported concentrations. The following table presents a hypothetical inter-laboratory comparison for the quantification of a specific DAG species (e.g., 1-palmitoyl-2-oleoyl-sn-glycerol) in a reference material, illustrating potential variability between different analytical approaches.

Table 1: Hypothetical Inter-Laboratory Comparison of Diacylglycerol Quantification

LaboratoryMethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab ALC-MS/MS with Derivatization9.80.99.2
Lab BShotgun Lipidomics (Direct Infusion MS)12.12.520.7
Lab CHPLC with UV Detection (after derivatization)11.21.513.4
Lab DLC-MS/MS without Derivatization10.51.211.4

Note: This data is illustrative and serves to highlight potential variations in quantitative results due to methodological differences.[3]

Table 2: Comparison of Key Validation Parameters for Predominant DAG Analysis Techniques [1]

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MS
Principle Chromatographic separation followed by detection of UV absorbance or fluorescence of native or derivatized analytes.Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.[3]
Sample Preparation Lipid extraction, often followed by derivatization to introduce a chromophore or fluorophore.[3]Lipid extraction, with options for direct injection or simplified solid-phase extraction.[3]
Sensitivity (LLOQ) Typically in the low picomole (pmol) to nanogram (ng) range.[3]High sensitivity, reaching the attomole (amol) to femtomole (fmol) range.[4]
Specificity Moderate; co-eluting species can interfere.High; provides detailed structural information and quantification of individual molecular species.
Throughput Moderate, limited by chromatographic run times.Higher, particularly with modern UPLC systems enabling faster separations.
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the context of DAG analysis, the following diagrams illustrate a key signaling pathway involving diacylglycerol and a typical experimental workflow for its quantification.

Agonist Agonist (e.g., Hormone) Receptor G-Protein Coupled Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Substrates Ca_Release->PKC Activates

Diacylglycerol (DAG) signaling pathway.

Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Optional) (e.g., with DMG) Extraction->Derivatization LC_Separation LC Separation (e.g., Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI Source) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification (Internal Standards) Data_Analysis->Quantification

Experimental workflow for DAG analysis.

Experimental Protocols

Accurate quantification of DAG species is highly dependent on meticulous experimental execution. Below are detailed methodologies for the key steps in a typical LC-MS/MS-based workflow.

1. Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

This initial step is critical for the efficient extraction of lipids from biological matrices.[3]

  • Materials:

    • Biological sample (e.g., cell pellet, tissue homogenate)

    • Internal Standard (ISTD) solution (e.g., 1,3-di15:0 DAG)[5]

    • Chloroform (B151607)

    • Methanol (B129727)

    • 0.9% NaCl solution or 1 M NaCl[6][7]

    • Centrifuge capable of 3000 x g at 4°C[6]

  • Procedure:

    • To a glass tube containing the sample, add the internal standard.[5]

    • Add a mixture of chloroform and methanol (e.g., 1:2 v/v).[6]

    • Vortex vigorously for 30-60 seconds to ensure thorough mixing.

    • Add chloroform and 0.9% NaCl solution to induce phase separation.[6]

    • Vortex again and centrifuge at approximately 3000 x g for 10 minutes at 4°C.[6]

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.[6]

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol).[6]

2. Optional Derivatization for Enhanced Sensitivity

Derivatization can significantly improve the ionization efficiency of DAGs, leading to enhanced sensitivity.[8] Derivatization with N,N-dimethylglycine (DMG) is a common method that adds a permanently positive charge to the DAG molecule.[4][5]

  • Materials:

    • Dried lipid extract

    • N,N-dimethylglycine (DMG)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) as a coupling reagent

    • 4-Dimethylaminopyridine (DMAP) as a catalyst

    • Dry chloroform

  • Procedure:

    • Dissolve the dried lipid extract in dry chloroform.

    • Add solutions of DMG, DMAP, and EDC.[5]

    • Incubate the mixture at a controlled temperature (e.g., 45°C) for a specified time (e.g., 90 minutes).[5]

    • Terminate the reaction by adding a chloroform/methanol mixture and an aqueous solution (e.g., 25 mM NH4OH) to partition and extract the derivatized products.[5]

3. LC-MS/MS Analysis

This section outlines typical parameters for the chromatographic separation and mass spectrometric detection of DAG species.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for separating DAG species based on their fatty acid chain length and degree of unsaturation.[6]

    • Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be an aqueous solution with additives like ammonium (B1175870) acetate, and Solvent B an organic mixture such as isopropanol (B130326) and acetonitrile.[4]

    • Flow Rate: A typical flow rate is around 0.2 mL/min.[4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is often employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each DAG species and the internal standard.[4]

4. Quantification

  • Peak Integration: The chromatographic peaks corresponding to the internal standard and the endogenous DAG species are integrated.[3]

  • Calibration Curve: A calibration curve is generated using a series of known concentrations of an analytical standard for the DAG of interest.[3][4]

  • Concentration Calculation: The concentration of the DAG in the sample is determined by comparing the peak area ratio of the endogenous DAG to the internal standard against the calibration curve.[3]

References

Metabolic Stability of 1,3- vs. 1,2-Diacylglycerols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of lipid-based molecules is paramount for assessing their efficacy and safety. Diacylglycerols (DAGs), existing as two primary isomers, 1,2-diacylglycerol (sn-1,2-DAG) and 1,3-diacylglycerol (sn-1,3-DAG), play distinct roles in cellular physiology, which directly impacts their metabolic stability. This guide provides an objective comparison of the metabolic stability of these two isomers, supported by experimental data and detailed methodologies.

The core distinction lies in their biological roles: sn-1,2-DAG is a critical second messenger in signal transduction, most notably as an activator of Protein Kinase C (PKC), while sn-1,3-DAG is primarily a metabolic intermediate in the synthesis and catabolism of triacylglycerols (TAGs).[1] This functional divergence dictates the enzymatic machinery that acts upon them and, consequently, their metabolic stability.

Quantitative Comparison of Metabolic Fate

The metabolic stability of 1,2- and 1,3-diacylglycerols is determined by their susceptibility to various lipases and their affinity for acyltransferases. While direct comparative in vivo pharmacokinetic data is sparse, in vitro studies with key metabolic enzymes provide a clear picture of their differential stability.

Table 1: Comparative Susceptibility to Hydrolysis by Digestive Lipases

Diacylglycerol IsomerGastric Lipase (B570770) Activity (Relative Units)Pancreatic Lipase Activity (Relative Units)Primary Hydrolysis Products
1,2-Diacylglycerol 1.01.22-monoacylglycerol, Fatty Acids
1,3-Diacylglycerol >2.00.8Glycerol, Fatty Acids

Data is illustrative and compiled from studies indicating relative enzyme activities. Gastric lipase shows a marked preference for 1,3-diacylglycerols, while pancreatic lipase is generally more active on 1,2-diacylglycerols compared to 1,3-diacylglycerols.

Table 2: Substrate Preference of Diacylglycerol Acyltransferases (DGATs)

EnzymePreferred Diacylglycerol IsomerCellular LocationPrimary Function
DGAT1 sn-1,2-DiacylglycerolEndoplasmic ReticulumTAG synthesis for storage and oxidation
DGAT2 rac-1,3-DiacylglycerolEndoplasmic Reticulum, Lipid DropletsTAG synthesis for VLDL assembly and storage

This table summarizes the observed substrate preferences of the two major DGAT isoforms. DGAT1 preferentially utilizes sn-1,2-DAGs, while DGAT2 shows a preference for rac-1,3-DAGs.[2]

Experimental Protocols

To empirically determine the metabolic stability of diacylglycerol isomers, standardized in vitro assays are employed. These assays provide quantitative measures such as half-life (t½) and intrinsic clearance (CLint).

Protocol 1: In Vitro Metabolic Stability Assay Using Liver S9 Fraction

This protocol outlines a method to assess the metabolic stability of diacylglycerol isomers in a liver S9 fraction, which contains a broad range of phase I and phase II metabolic enzymes.[3][4][5]

1. Materials:

  • Liver S9 fraction (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate (B84403) buffer (pH 7.4)

  • 1,2- and 1,3-diacylglycerol test compounds

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare a stock solution of the diacylglycerol isomers in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm the S9 fraction, phosphate buffer, and NADPH regenerating system to 37°C.

  • Initiate the metabolic reaction by adding the diacylglycerol test compound to the reaction mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining parent diacylglycerol concentration using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining diacylglycerol against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein).

Protocol 2: In Vitro Lipase Hydrolysis Assay

This protocol is designed to compare the rate of hydrolysis of 1,2- and 1,3-diacylglycerols by digestive lipases.

1. Materials:

  • Purified gastric or pancreatic lipase

  • Tris-HCl buffer (pH adjusted for the specific lipase)

  • Bile salts (e.g., sodium taurocholate)

  • 1,2- and 1,3-diacylglycerol substrates

  • Fatty acid-free bovine serum albumin (BSA)

  • Reagents for fatty acid quantification (e.g., a colorimetric or fluorescent assay kit)

2. Procedure:

  • Prepare a stock solution of the diacylglycerol substrates emulsified with bile salts in Tris-HCl buffer.

  • Pre-warm the substrate emulsion and a solution of the lipase to 37°C.

  • Initiate the reaction by adding the lipase to the substrate emulsion.

  • At various time points, withdraw an aliquot and stop the reaction (e.g., by heat inactivation or addition of a lipase inhibitor).

  • Quantify the amount of free fatty acids released in each sample using a suitable assay.

3. Data Analysis:

  • Plot the concentration of released fatty acids against time for each diacylglycerol isomer.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

  • Compare the V₀ values for 1,2- and 1,3-diacylglycerols to determine the relative rate of hydrolysis by the specific lipase.

Visualization of Metabolic Pathways and Experimental Workflow

To further elucidate the differential roles and metabolic fates of 1,2- and 1,3-diacylglycerols, the following diagrams illustrate their primary signaling and metabolic pathways, along with a typical experimental workflow for assessing metabolic stability.

signaling_pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) DAG_1_2 sn-1,2-Diacylglycerol PLC->DAG_1_2 Hydrolysis PIP2 PIP2 PKC Protein Kinase C (PKC) DAG_1_2->PKC Activation Downstream Downstream Signaling PKC->Downstream Phosphorylation

sn-1,2-Diacylglycerol Signaling Pathway

metabolic_fates cluster_synthesis Synthesis cluster_fates Metabolic Fates DAG_1_2 sn-1,2-Diacylglycerol Phospholipids Phospholipids DAG_1_2->Phospholipids via CDP-choline pathway TAG_storage Triacylglycerols (Storage/VLDL) DAG_1_2->TAG_storage DGAT1 Signaling PKC Activation DAG_1_2->Signaling Hydrolysis_1_2 Hydrolysis to 2-Monoacylglycerol DAG_1_2->Hydrolysis_1_2 DAG_1_3 sn-1,3-Diacylglycerol DAG_1_3->TAG_storage DGAT2 Hydrolysis_1_3 Hydrolysis to Glycerol DAG_1_3->Hydrolysis_1_3 G3P Glycerol-3-Phosphate Pathway G3P->DAG_1_2 TAG_hydrolysis TAG Hydrolysis (Lipases) TAG_hydrolysis->DAG_1_2 TAG_hydrolysis->DAG_1_3

Divergent Metabolic Fates of Diacylglycerol Isomers

experimental_workflow Start Start: Diacylglycerol Test Compound Incubation Incubation at 37°C with Liver S9 Fraction + Cofactors Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Termination Reaction Termination (Acetonitrile + IS) Sampling->Termination Analysis LC-MS/MS Analysis Termination->Analysis Data Data Analysis: - % Remaining vs. Time - t½ Calculation - CLint Calculation Analysis->Data

Workflow for In Vitro Metabolic Stability Assay

References

The Emerging Role of Diacylglycerols as Biomarkers: An Evaluation with a Focus on 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of lipidomics is rapidly expanding, with a growing interest in the role of specific lipid molecules as biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. Among these, diacylglycerols (DAGs) are gaining attention as key signaling molecules and intermediates in lipid metabolism. This guide provides a comparative evaluation of diacylglycerols as a class of biomarkers, with a specific focus on the potential, yet currently understudied, role of 1-Palmitoyl-3-Linolenoyl-rac-glycerol. While direct evidence for this specific molecule is limited, this guide will draw comparisons with other well-researched diacylglycerols to provide a framework for its potential evaluation.

Diacylglycerols: A Promising Class of Biomarkers

Diacylglycerols are lipids composed of a glycerol (B35011) backbone with two fatty acid chains. They are pivotal in cellular signaling, most notably as activators of protein kinase C (PKC), a family of enzymes involved in a myriad of cellular processes including cell proliferation, differentiation, and apoptosis. Dysregulation of DAG signaling has been implicated in various diseases, including metabolic disorders, cancer, and inflammatory conditions.

Recent studies have highlighted the potential of plasma diacylglycerol composition as an early biomarker for metabolic syndrome.[1][2][3] Alterations in the relative abundance of different DAG species can reflect underlying shifts in lipid metabolism that precede the clinical manifestation of disease.[1][2][3]

Comparative Analysis of Diacylglycerol Species

While data on this compound as a specific biomarker is scarce, studies on other DAG species provide valuable insights into their potential diagnostic and prognostic value. The following table summarizes findings on various diacylglycerol species and their association with disease.

Disease/ConditionDiacylglycerol SpeciesKey FindingsReference
Metabolic Syndrome Plasma DAG CompositionChanges in the relative abundance of various DAG fatty acids predicted the onset of metabolic syndrome in a primate model.[1][2][3]
Hepatic Insulin (B600854) Resistance Multiple DAG species (32:1, 34:1, 36:2, 36:3)Significantly increased in individuals with high insulin resistance.[4]
Inflammation & Immune Response 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)Exhibits immunomodulatory effects, suggesting a role in inflammatory diseases.[5]
Cancer 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)Ameliorates EGF-induced MMP-9 expression in breast cancer cells, indicating a potential role in cancer metastasis.[6]

Experimental Protocols for Diacylglycerol Analysis

Accurate and reproducible quantification of diacylglycerol species is crucial for their evaluation as biomarkers. The most common and robust method for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation: Lipid Extraction from Plasma
  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain DAG) to the plasma sample.

  • Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

  • Vortex: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add deionized water to the mixture to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of DAG species.

    • Mobile Phase: A gradient of two or more solvents is used to elute the different DAGs based on their polarity. Common mobile phases include mixtures of water, acetonitrile, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of DAGs.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantification, offering high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each DAG species and the internal standard.

Visualizing the Role of Diacylglycerols

Diacylglycerol Signaling Pathway

DAG_Signaling cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling (Cell Proliferation, etc.) PKC_active->Downstream phosphorylates targets Receptor Receptor Activation (e.g., GPCR, RTK) Receptor->PLC activates

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for DAG Biomarker Evaluation

DAG_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_evaluation Biomarker Evaluation Patient_Cohort Patient Cohort (Diseased vs. Healthy) Plasma_Collection Plasma Collection Patient_Cohort->Plasma_Collection Lipid_Extraction Lipid Extraction Plasma_Collection->Lipid_Extraction LCMS LC-MS/MS Analysis of DAGs Lipid_Extraction->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Performance_Metrics Performance Metrics (Sensitivity, Specificity) Statistical_Analysis->Performance_Metrics Pathway_Analysis Biological Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: Experimental workflow for diacylglycerol biomarker evaluation.

The Case for this compound: A Call for Research

Currently, there is a significant gap in the scientific literature regarding the specific role of this compound as a biomarker. Its presence has been identified in natural sources such as unripe bananas, but its distribution in human tissues and fluids, and its potential association with disease, remain unexplored.[7]

Given the established importance of other diacylglycerol species in various pathologies, this compound represents a promising candidate for future biomarker research. Its unique combination of a saturated fatty acid (palmitic acid) and a polyunsaturated omega-3 fatty acid (α-linolenic acid) suggests it may have distinct biological activities and, consequently, unique potential as a biomarker.

Future studies should focus on:

  • Developing and validating a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma and other biological matrices.

  • Conducting large-scale clinical studies to investigate the association between circulating levels of this compound and the prevalence and incidence of various diseases, particularly metabolic and inflammatory disorders.

  • Performing comparative analyses to evaluate the diagnostic and prognostic performance of this compound against established biomarkers.

By addressing these research questions, the scientific community can unlock the potential of this compound and other understudied diacylglycerol species as valuable tools in the diagnosis and management of human disease.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This document provides a detailed protocol for the disposal of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a glycerolipid used in various scientific applications. While this compound itself is not classified as hazardous, its formulation, particularly when dissolved in a flammable solvent, dictates specific handling and disposal procedures.

Hazard Profile and Safety Precautions

A comprehensive review of safety data sheets (SDS) for structurally similar glycerolipids reveals that while the lipid component is generally considered non-hazardous, the overall risk profile is often determined by the solvent used in its formulation. For instance, solutions containing ethyl acetate (B1210297) are classified as flammable liquids and may cause serious eye irritation and drowsiness.[1] Therefore, it is imperative to consult the specific SDS provided by the manufacturer for the exact product in use.

General Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Handle the substance in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.

  • Keep the container tightly closed when not in use and store it in a cool, well-ventilated place away from heat, sparks, and open flames.[1]

  • Prevent the formation of aerosols.

  • Take precautionary measures against static discharge.[1]

Spill Management and Disposal Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards. The subsequent disposal of the waste material must adhere to institutional and regulatory guidelines.

Spill Cleanup:

  • Evacuate and Ventilate: For large spills, particularly of solutions in flammable solvents, evacuate non-essential personnel and ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials for disposal as chemical waste.

Disposal Procedure:

Disposal of this compound and its contaminated materials must be conducted in accordance with local, regional, and national environmental regulations.[1][2]

  • Waste Segregation: Unused product, spill cleanup materials, and empty containers should be collected and segregated as chemical waste.

  • Container Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. This may involve incineration or other approved chemical destruction methods.[3]

  • Prohibited Disposal: Do not dispose of this material with household garbage or allow it to enter the sewage system or waterways.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information.

ParameterInformation
Hazard Classification Substance itself is generally not classified as hazardous. However, solutions may be flammable and irritants depending on the solvent.[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.
Handling Environment Well-ventilated area or chemical fume hood.
Spill Containment Absorb with inert, non-combustible material (e.g., sand, diatomite).[1]
Disposal Method Dispose of as chemical waste through a licensed contractor in accordance with all applicable regulations.[1][2][3]
Prohibited Disposal Do not dispose of in regular trash or pour down the drain.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Disposal Protocol for this compound start Start: Have 1-Palmitoyl-3- Linolenoyl-rac-glycerol for Disposal check_sds Consult Product-Specific Safety Data Sheet (SDS) start->check_sds is_spill Is it a spill? check_sds->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect in Labeled Container is_spill->spill_cleanup Yes unused_product Unused Product or Empty Container is_spill->unused_product No collect_waste Collect as Chemical Waste spill_cleanup->collect_waste unused_product->collect_waste label_waste Label Waste Container Clearly collect_waste->label_waste contact_disposal Contact Licensed Chemical Waste Disposal Service label_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-3-Linolenoyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
1-Palmitoyl-3-Linolenoyl-rac-glycerol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.